Mupirocin
描述
属性
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINDHVHHQZYEEK-HBBNESRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046438 | |
| Record name | Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.65e-02 g/L | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
12650-69-0 | |
| Record name | Mupirocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12650-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mupirocin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mupirocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mupirocin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonanoic acid, 9-[[(2Z)-3-methyl-1-oxo-4-[(2S,3R,4R,5S)-tetrahydro-3,4-dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]-2-oxiranyl]methyl]-2H-pyran-2-yl]-2-buten-1-yl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUPIROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GX863OA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77-78, 77 - 78 °C | |
| Record name | Mupirocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Mupirocin Biosynthesis Pathway in Pseudomonas fluorescens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of mupirocin in Pseudomonas fluorescens. This compound, a potent antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA), is a polyketide synthesized by a complex interplay of enzymes encoded within a large gene cluster. This document details the genetic organization, enzymatic functions, regulatory networks, and experimental methodologies crucial for understanding and manipulating this important metabolic pathway.
The this compound Biosynthesis Gene Cluster
The biosynthesis of this compound is orchestrated by a 74 kb gene cluster in Pseudomonas fluorescens NCIMB 10586.[1][2] This cluster is a hybrid system, combining elements of both type I and type II polyketide synthase (PKS) and fatty acid synthase (FAS) systems.[1] It comprises six large open reading frames (ORFs), mmpA through mmpF, which encode multifunctional proteins characteristic of type I PKS/FAS, and a series of individual genes, mupA through mupX and macpA through macpE, some of which are analogous to type II systems.[1]
The synthesis of the this compound backbone is a complex process involving a trans-AT (acyltransferase) type I PKS.[2][3][4] This means that the acyltransferase activity is provided by a discrete polypeptide rather than being integrated into the main PKS modules.[4][5]
The Biosynthetic Pathway: From Precursors to Pseudomonic Acids
This compound is primarily a mixture of pseudomonic acids, with pseudomonic acid A (PA-A) being the most abundant and active component, constituting about 90% of the mixture.[2] Other major components include pseudomonic acid B (PA-B) and pseudomonic acid C (PA-C).[2] The biosynthesis proceeds through parallel pathways, a major one involving a 10,11-epoxide intermediate and a minor one with a 10,11-alkene.[2][3]
The core structure of this compound consists of a C17 polyketide, monic acid, which is esterified with 9-hydroxynonanoic acid (9-HN).[2] The formation of the tetrahydropyran (THP) ring within the monic acid moiety is a critical step for its antibiotic activity and involves a Rieske oxygenase (MupW) and an epoxide hydrolase (MupZ).[3]
A key final step in the biosynthesis is the conversion of PA-B to the more active PA-A, which involves the removal of a tertiary hydroxyl group at the C8 position.[3][6] This conversion is a complex process requiring the products of several mup genes, including mupL, mupM, mupN, mupO, mupP, mupV, mupC, mupF, and mupU, as well as macpE.[6]
Core Biosynthetic Steps:
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Precursors [label="Acetate & Malonate"]; PKS_FAS [label="Type I PKS & FAS\n(mmp genes)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_PK [label="Linear Polyketide\nIntermediate"]; MupW_MupZ [label="MupW (Rieske Oxygenase)\nMupZ (Epoxide Hydrolase)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; THP_Formation [label="Tetrahydropyran (THP)\nRing Formation"]; PA_C [label="Pseudomonic Acid C\n(10,11-alkene)"]; Epoxidation [label="Epoxidation\n(mmpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_C [label="Pseudomonic Acid A"]; Hydroxylation [label="Hydroxylation", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PA_B [label="Pseudomonic Acid B\n(8-hydroxy)"]; Conversion [label="Conversion\n(mupL, M, N, O, P, V, C, F, U, macpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_B [label="Pseudomonic Acid A"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Precursors [label="Acetate & Malonate"]; PKS_FAS [label="Type I PKS & FAS\n(mmp genes)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_PK [label="Linear Polyketide\nIntermediate"]; MupW_MupZ [label="MupW (Rieske Oxygenase)\nMupZ (Epoxide Hydrolase)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; THP_Formation [label="Tetrahydropyran (THP)\nRing Formation"]; PA_C [label="Pseudomonic Acid C\n(10,11-alkene)"]; Epoxidation [label="Epoxidation\n(mmpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_C [label="Pseudomonic Acid A"]; Hydroxylation [label="Hydroxylation", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PA_B [label="Pseudomonic Acid B\n(8-hydroxy)"]; Conversion [label="Conversion\n(mupL, M, N, O, P, V, C, F, U, macpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_B [label="Pseudomonic Acid A"];
// Edges Precursors -> PKS_FAS; PKS_FAS -> Linear_PK; Linear_PK -> MupW_M_Z; MupW_M_Z -> THP_Formation; THP_Formation -> PA_C; PA_C -> Epoxidation; Epoxidation -> PA_A_from_C; PA_A_from_C -> Hydroxylation; Hydroxylation -> PA_B; PA_B -> Conversion; Conversion -> PA_A_from_B; } end_dot Caption: Core enzymatic steps in the biosynthesis of pseudomonic acids.
Regulation of this compound Production
The production of this compound is tightly regulated at the transcriptional level, primarily through a quorum-sensing (QS) mechanism.[7][8] This system ensures that the antibiotic is produced in a cell-density-dependent manner, typically during the late exponential and stationary phases of growth.[7]
Key Regulatory Components:
-
MupI/MupR System: The core of the QS regulation consists of mupI and mupR.[7] MupI is an N-acylhomoserine lactone (AHL) synthase, which produces the signaling molecule N-(3-oxodecanoyl)homoserine lactone.[9] MupR is a transcriptional activator that, when bound to the AHL signal, activates the expression of the this compound biosynthetic genes.[7]
-
Gac/Rsm Cascade: This global regulatory system acts upstream of the MupI/MupR system.[10] The GacS/GacA two-component system positively regulates the expression of small RNAs, which in turn control the MupI/MupR system, thereby activating this compound biosynthesis.[10]
-
MupX: This gene encodes an amidase/hydrolase that can degrade AHLs.[9] Its presence suggests a mechanism for fine-tuning the QS response.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes GacS_GacA [label="GacS/GacA\nTwo-Component System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sRNAs [label="Small RNAs\n(e.g., RsmY, RsmZ)"]; MupI [label="MupI\n(AHL Synthase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AHL [label="N-acylhomoserine\nlactone (AHL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MupR [label="MupR\n(Transcriptional Regulator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mupirocin_Genes [label="this compound Biosynthesis\nGene Cluster", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nProduction"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes GacS_GacA [label="GacS/GacA\nTwo-Component System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sRNAs [label="Small RNAs\n(e.g., RsmY, RsmZ)"]; MupI [label="MupI\n(AHL Synthase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AHL [label="N-acylhomoserine\nlactone (AHL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MupR [label="MupR\n(Transcriptional Regulator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mupirocin_Genes [label="this compound Biosynthesis\nGene Cluster", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nProduction"];
// Edges GacS_GacA -> sRNAs [label=" activates"]; sRNAs -> MupI [label=" activates"]; MupI -> AHL [label=" synthesizes"]; AHL -> MupR [label=" binds to"]; MupR -> Mupirocin_Genes [label=" activates transcription"]; Mupirocin_Genes -> this compound; } end_dot Caption: Regulatory cascade controlling this compound biosynthesis.
Quantitative Data on this compound Production
Manipulating the regulatory and biosynthetic genes can significantly impact the yield of this compound. The following table summarizes key findings on the effects of genetic modifications on production levels.
| Strain/Condition | Genetic Modification | Effect on this compound Production | Reference |
| P. fluorescens NCIMB 10586 | Wild-type | Baseline production | [11] |
| P. fluorescens NCIMB 10586 | mupI deletion | This compound production abolished | [7] |
| P. fluorescens NCIMB 10586 | mupR deletion | This compound production abolished | [7] |
| P. fluorescens NCIMB 10586 | mupR expressed in trans | Up to 17-fold increase in production | [9] |
| P. fluorescens 2P24 | ΔaefR | Decreased this compound production | [12] |
| P. fluorescens NCIMB 10586 | mmpEΔOR/ΔmupW double mutant | Accumulation of linear metabolites (this compound W4 and W5) in very low titres | [3] |
Experimental Protocols
A variety of experimental techniques are employed to study the this compound biosynthesis pathway. Below are outlines of key methodologies.
Gene Knockout and Complementation
Gene knockout experiments are fundamental to elucidating the function of individual genes within the this compound cluster.[1]
Workflow for Gene Knockout:
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes start [label="Start: Identify Target Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; construct [label="Construct Suicide Vector\nwith deletion cassette"]; transform [label="Transform P. fluorescens\nwith the vector"]; selection1 [label="Select for Single Crossover\n(Vector Integration)"]; selection2 [label="Select for Double Crossover\n(Allelic Exchange)"]; verify [label="Verify Gene Deletion\n(PCR, Sequencing)"]; end [label="End: Gene Knockout Mutant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes start [label="Start: Identify Target Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; construct [label="Construct Suicide Vector\nwith deletion cassette"]; transform [label="Transform P. fluorescens\nwith the vector"]; selection1 [label="Select for Single Crossover\n(Vector Integration)"]; selection2 [label="Select for Double Crossover\n(Allelic Exchange)"]; verify [label="Verify Gene Deletion\n(PCR, Sequencing)"]; end [label="End: Gene Knockout Mutant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> construct; construct -> transform; transform -> selection1; selection1 -> selection2; selection2 -> verify; verify -> end; } end_dot Caption: Workflow for creating a gene knockout mutant.
Detailed Steps:
-
Vector Construction: A suicide vector, unable to replicate in P. fluorescens, is constructed. This vector contains flanking regions of the target gene surrounding a selection marker, creating a deletion cassette.
-
Transformation: The suicide vector is introduced into P. fluorescens NCIMB 10586, often via conjugation from an E. coli donor strain.
-
Selection for Integration: Selection is applied to isolate cells where the vector has integrated into the chromosome via a single homologous recombination event.
-
Counter-selection: A second selection step is performed to identify cells that have undergone a second recombination event, resulting in the excision of the vector and the replacement of the wild-type gene with the deletion cassette.
-
Verification: The gene deletion is confirmed using techniques such as PCR to check for the size difference in the amplified product and DNA sequencing to verify the correct allelic exchange.
-
Complementation: To ensure the observed phenotype is due to the gene knockout and not polar effects, the wild-type gene is reintroduced on a plasmid, and the restoration of this compound production is assessed.[1]
Analysis of this compound Production
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound and its intermediates.
Protocol Outline:
-
Culture Growth: P. fluorescens strains are grown in a suitable production medium (e.g., SSM broth) at 22°C with shaking.
-
Sample Preparation: The bacterial culture is centrifuged, and the supernatant is collected. The supernatant is then typically acidified and extracted with an organic solvent like ethyl acetate. The organic phase is evaporated to dryness and the residue is redissolved in a suitable solvent for HPLC analysis.
-
HPLC Analysis: The extracted samples are analyzed on a C18 reverse-phase column. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. This compound is typically detected by UV absorbance at 222 nm. Pure this compound is used as a standard for quantification.
Cross-feeding and Feeding Experiments
These experiments are invaluable for determining the order of steps in the biosynthetic pathway and for identifying the function of specific genes.
-
Cross-feeding: A mutant strain blocked at a particular step in the pathway is grown in proximity to another strain. If the second strain produces a diffusible intermediate that the first strain can convert into the final product, a zone of production will be observed. This was used to show that wild-type P. fluorescens produces a diffusible substance that can rescue a mupI mutant.[7]
-
Feeding Experiments: Purified intermediates are fed to mutant strains that are blocked in the pathway. The ability of the mutant to convert the fed intermediate into subsequent products is then analyzed, often by HPLC. This approach was used to identify the genes required for the conversion of PA-B to PA-A by feeding PA-B to various mup gene deletion mutants.[6]
Conclusion and Future Directions
The this compound biosynthesis pathway in Pseudomonas fluorescens is a paradigm for complex antibiotic production, involving a sophisticated interplay of PKS machinery, tailoring enzymes, and intricate regulatory networks. A thorough understanding of this pathway is crucial for efforts to improve this compound titers and to engineer the production of novel, more effective antibiotic derivatives. Future research will likely focus on elucidating the precise mechanisms of the remaining uncharacterized enzymes, further untangling the regulatory web, and applying synthetic biology approaches to re-engineer the pathway for the production of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Characterization of the this compound biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic this compound in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to and synthesis of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manipulation of quorum sensing regulation in Pseudomonas fluorescens NCIMB 10586 to increase this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Gac/Rsm regulatory system activates the biosynthesis of this compound by controlling the MupR/I quorum sensing system in Pseudomonas sp. NCIMB 10586 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Genetic Regulation of the Mupirocin Biosynthetic Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, a potent topical antibiotic produced by Pseudomonas fluorescens NCIMB 10586, is a critical tool in the fight against infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, targeting isoleucyl-tRNA synthetase, makes it a valuable therapeutic agent.[1][2] The biosynthesis of this complex polyketide is orchestrated by a large 74 kb gene cluster, and its expression is tightly controlled by a multi-layered regulatory network.[3][4] Understanding this intricate regulatory web is paramount for the rational design of strategies to enhance this compound production and develop novel derivatives. This technical guide provides an in-depth overview of the core genetic regulatory circuits governing the this compound biosynthetic cluster, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Regulatory Networks
The production of this compound is not a constitutive process; rather, it is activated in the late exponential and stationary phases of growth, a hallmark of secondary metabolite production.[1][2] This temporal regulation is governed by a hierarchical network of signaling pathways, with the MupR/I quorum-sensing system at its core, which is itself modulated by global regulatory systems such as the Gac/Rsm two-component system and the RpeA/RpeB two-component system.
The MupR/I Quorum-Sensing System
At the heart of this compound regulation lies a classical LuxR/I-type quorum-sensing (QS) system, composed of the transcriptional activator MupR and the N-acylhomoserine lactone (AHL) synthase MupI.[1][2] The MupI protein is responsible for the synthesis of the AHL signal molecule, N-(3-oxodecanoyl)-homoserine lactone (3-O-C10-HSL).[5] As the bacterial population density increases, the concentration of 3-O-C10-HSL in the environment rises. Once a threshold concentration is reached, 3-O-C10-HSL binds to and activates the MupR protein. The MupR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of the this compound biosynthetic operons, thereby initiating their transcription.[3] Inactivation of either mupR or mupI has been shown to abolish this compound production, confirming their essential role in the biosynthetic pathway.[1][2]
The Gac/Rsm Global Regulatory System
The Gac/Rsm system is a conserved two-component global regulatory system in Pseudomonas that plays a crucial role in controlling the production of secondary metabolites and virulence factors.[3] In the context of this compound biosynthesis, the Gac/Rsm system acts as a positive regulator, upstream of the MupR/I QS system.[3] The sensor kinase GacS, upon sensing an unknown environmental signal, autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs), RsmY and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins of the RsmA/CsrA family (RsmA, RsmE, and RsmI).[3] By sequestering these repressors, the translation of the mupR and mupI mRNAs is derepressed, leading to the activation of the MupR/I QS system and subsequent this compound production.[3] Interestingly, another RsmA homolog, RsmF, appears to act as a positive regulator by interacting with the 5' leader of the mupR mRNA.[3]
The RpeA/RpeB Two-Component System
Another layer of global regulation is provided by the RpeA/RpeB two-component signal transduction (TCST) system. This system has also been shown to modulate this compound biosynthesis by influencing the quorum-sensing machinery.[6][7] Deletion of the rpeA gene significantly reduces this compound production, indicating its role as a positive regulator.[6][7] The RpeA/RpeB system appears to exert its control, at least in part, by modulating the expression of the MupR/I QS system.[6]
Data Presentation: Quantitative Effects of Regulatory Gene Manipulation
The following tables summarize the quantitative impact of genetic modifications in the key regulatory pathways on this compound production in P. fluorescens NCIMB 10586.
| Gene(s) Manipulated | Genotype | Effect on this compound Production | Reference |
| gacA | ΔgacA | Significantly reduced | [3] |
| gacS | ΔgacS | Significantly reduced | [3] |
| rsmY/Z | ΔrsmY/Z | Significantly decreased | [3] |
| rpeA | ΔrpeA | Reduced from 160 mg/L to 21.3 mg/L | [6][7] |
| rpeB | ΔrpeB | No significant effect | [6] |
| mupR | Overexpression | Up to 17-fold increase | [5] |
| gacA | Overexpression | Increased from 61.75 mg/L to 129.88 mg/L | [3] |
| Gene(s) Manipulated | Genotype | Fold Change in Gene Expression (mupR) | Fold Change in Gene Expression (mupI) | Reference |
| gacA | ΔgacA | Decreased | Decreased | [3] |
| gacS | ΔgacS | Decreased | Decreased | [3] |
| rsmY/Z | ΔrsmY/Z | Decreased | Decreased | [3] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the regulatory cascades controlling this compound biosynthesis.
Caption: The MupR/I quorum-sensing circuit in P. fluorescens.
Caption: The Gac/Rsm global regulatory cascade's control over this compound.
Caption: The RpeA/RpeB two-component system's influence on this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the genetic regulation of the this compound biosynthetic cluster.
Gene Knockout in Pseudomonas fluorescens via Homologous Recombination
This protocol describes the creation of an in-frame, unmarked deletion of a target gene in P. fluorescens NCIMB 10586 using a suicide vector-based approach.
Materials:
-
P. fluorescens NCIMB 10586
-
E. coli donor strain (e.g., S17-1)
-
Suicide vector (e.g., pK18mobsacB)
-
Primers for amplifying upstream and downstream flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics for selection
-
LB medium and agar
-
Sucrose
Procedure:
-
Construct the knockout vector: a. Amplify the upstream and downstream homologous regions (approx. 500-1000 bp each) of the target gene from P. fluorescens genomic DNA using PCR. b. Clone the amplified fragments into the suicide vector, flanking the selectable marker. c. Transform the construct into an E. coli donor strain.
-
Conjugation: a. Grow overnight cultures of the E. coli donor strain containing the knockout vector and the recipient P. fluorescens strain. b. Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate overnight to allow conjugation.
-
Selection of single-crossover recombinants: a. Resuspend the conjugation mix in sterile saline. b. Plate the suspension onto selective agar containing an antibiotic to select for P. fluorescens and an antibiotic to select for the suicide vector. c. Incubate until colonies appear. These colonies represent single-crossover events where the plasmid has integrated into the chromosome.
-
Selection of double-crossover recombinants (gene knockout): a. Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight. b. Plate serial dilutions of the culture onto LB agar containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity. c. Colonies that grow on sucrose plates are potential double-crossover mutants where the plasmid has been excised.
-
Verification of gene knockout: a. Screen sucrose-resistant colonies by PCR using primers that flank the target gene to confirm the deletion. b. Further confirm the knockout by Southern blotting or sequencing.
Reporter Gene Assay using xylE
This protocol details the use of the xylE reporter gene, which encodes catechol 2,3-dioxygenase, to quantify promoter activity.
Materials:
-
P. fluorescens strains containing the xylE reporter fusion construct
-
Catechol solution
-
Cell lysis buffer
-
Spectrophotometer
Procedure:
-
Culture growth: a. Grow the P. fluorescens reporter strains under the desired experimental conditions.
-
Cell harvesting and lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or chemical lysis).
-
Enzyme assay: a. Add a known amount of the cell lysate to a reaction mixture containing catechol. b. Monitor the formation of the yellow product, 2-hydroxymuconic semialdehyde, by measuring the absorbance at 375 nm over time using a spectrophotometer.
-
Data analysis: a. Calculate the specific activity of catechol 2,3-dioxygenase, typically expressed as units per milligram of protein.
N-Acylhomoserine Lactone (AHL) Bioassay
This protocol describes a method for detecting and semi-quantifying AHL production using a biosensor strain.
Materials:
-
P. fluorescens test strains
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
LB medium and agar
-
X-Gal solution
Procedure:
-
Preparation of test plates: a. Prepare LB agar plates. b. Spread a lawn of the AHL biosensor strain onto the surface of the plates.
-
Inoculation of test strains: a. Spot or streak the P. fluorescens strains to be tested for AHL production onto the biosensor lawn.
-
Incubation: a. Incubate the plates at the appropriate temperature until growth is visible.
-
Detection of AHL production: a. Observe the plates for the development of a colored (e.g., blue with X-Gal) or luminescent halo around the test strains, indicating the production of AHLs that activate the reporter in the biosensor. The size and intensity of the halo can be used to semi-quantitatively compare AHL production between different strains.
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the expression levels of specific genes in P. fluorescens.
Materials:
-
P. fluorescens cultures grown under different conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA extraction and purification: a. Harvest bacterial cells and extract total RNA using a commercial kit or a standard protocol. b. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA synthesis: a. Synthesize cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.
-
Real-time PCR: a. Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers. b. Run the reactions in a real-time PCR instrument.
-
Data analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a stably expressed housekeeping gene.
Conclusion
The genetic regulation of the this compound biosynthetic cluster is a complex and tightly controlled process, involving a hierarchical network of quorum sensing and global regulatory systems. This guide has provided a comprehensive overview of the key players in this network, supported by quantitative data on the effects of their manipulation, detailed experimental protocols for their study, and visual representations of their interactions. A thorough understanding of these regulatory mechanisms is essential for researchers and drug development professionals seeking to harness the full potential of this compound and to engineer novel, more effective antibiotics. Future research in this area will likely focus on further dissecting the intricate cross-talk between these regulatory pathways and identifying novel regulatory elements that can be targeted for strain improvement and the generation of new bioactive compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic this compound in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global Gac/Rsm regulatory system activates the biosynthesis of this compound by controlling the MupR/I quorum sensing system in Pseudomonas sp. NCIMB 10586 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the this compound biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rpeA, a global regulator involved in this compound biosynthesis in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mupirocin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of mupirocin, with a specific focus on its activity against clinically relevant Gram-positive bacteria. This compound, a unique topical antibiotic derived from Pseudomonas fluorescens, has a distinct mechanism of action that prevents cross-resistance with other antimicrobial classes, making it a valuable agent in treating skin and soft tissue infections and in decolonization protocols.
Mechanism of Action
This compound exerts its bacteriostatic and bactericidal effects by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By competitively binding to the IleRS active site, this compound prevents the formation of isoleucyl-tRNA, thereby halting protein production and leading to bacterial growth inhibition and death. The affinity of this compound for bacterial IleRS is significantly higher than for its mammalian counterpart, ensuring selective toxicity.
Caption: this compound's mechanism of action via inhibition of isoleucyl-tRNA synthetase.
Quantitative Spectrum of Activity
This compound demonstrates potent activity primarily against Gram-positive cocci. Its efficacy is most pronounced against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes. Activity against other Gram-positive organisms varies, with notably lower susceptibility observed in Enterococcus species and certain anaerobic bacteria.
| Organism | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 - 4 | 0.25 | 0.25 |
| Methicillin-Resistant (MRSA) | 0.06 - >256 | 0.25 | 0.25 | |
| Coagulase-Negative Staphylococci | S. epidermidis | ≤ 0.5 | - | - |
| S. saprophyticus | Active (MIC unspecified) | - | - | |
| Streptococcus pyogenes | Group A | 0.06 - >256 | - | 0.06 |
| Other Streptococci | Groups B, C, G | 0.12 - 0.5 | - | - |
| S. pneumoniae | Active (MIC unspecified) | - | - | |
| Enterococcus faecalis | - | 32 - 64 | - | - |
| Corynebacterium spp. | - | >128 | - | - |
| Clostridium spp. | Anaerobe | >1024 | - | - |
| Propionibacterium acnes | Anaerobe | >1024 | - | - |
| (Data compiled from multiple sources, including) |
Mechanisms of Resistance
The emergence of this compound resistance poses a clinical challenge. Resistance is categorized as either low-level or high-level, arising from distinct genetic mechanisms.
-
Low-Level Resistance (MuL): Characterized by Minimum Inhibitory Concentrations (MICs) from 8 to 256 µg/mL. This typically results from point mutations in the native chromosomal gene (ileS) encoding the target isoleucyl-tRNA synthetase.
-
High-Level Resistance (MuH): Defined by MICs of ≥512 µg/mL. This form of resistance is more clinically significant and is mediated by the acquisition of a plasmid-borne gene, mupA (also known as ileS2). This gene encodes a modified, resistant version of IleRS that is not effectively inhibited by this compound.
Caption: Genetic pathways leading to low-level and high-level this compound resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using standardized methods, primarily agar dilution or broth microdilution, as outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method Protocol:
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and autoclaved. It is then cooled to 45-50°C in a water bath.
-
This compound Stock Solution: A stock solution of this compound reference powder is prepared in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared. The appropriate volume of each dilution is added to molten MHA to achieve the final desired concentrations (e.g., 0.03 to 512 µg/mL). The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Test isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspension is applied to the surface of the this compound-containing agar plates using a multipoint inoculator. A growth control plate (without this compound) is also inoculated.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Standard experimental workflow for MIC determination by agar dilution.
An In-depth Technical Guide to Mupirocin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, a topical antibiotic derived from Pseudomonas fluorescens, has long been a cornerstone in the management of staphylococcal skin infections and for the eradication of nasal carriage of methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), has historically conferred a low risk of cross-resistance with other antibiotic classes.[1] However, the emergence and spread of this compound resistance pose a significant threat to its clinical utility. This guide provides a comprehensive technical overview of the molecular and biochemical mechanisms underlying this compound resistance, methodologies for its detection and characterization, and quantitative data to inform research and development efforts.
This compound resistance is primarily categorized into two clinically significant phenotypes: low-level resistance (LLMR) and high-level resistance (HLMR).[3] LLMR is typically associated with point mutations in the native chromosomal ileS gene, which encodes the target enzyme, IleRS.[3] In contrast, HLMR is most commonly mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS2), which directs the synthesis of a this compound-resistant IleRS isozyme.[3][4] A less frequently observed mechanism of HLMR involves another plasmid-borne gene, mupB.
This guide will delve into the genetic and biochemical intricacies of these resistance mechanisms, provide detailed experimental protocols for their investigation, and present key quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding and studying this compound resistance.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance, providing a comparative overview of minimum inhibitory concentrations (MICs), enzyme inhibition, and the prevalence of resistance determinants.
| Table 1: this compound Susceptibility and Resistance Breakpoints in S. aureus | |
| Susceptibility Level | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Susceptible | ≤ 4[3][5] |
| Low-Level Resistance (LLMR) | 8 - 256[3][5][6] |
| High-Level Resistance (HLMR) | ≥ 512[3][5][6] |
| Table 2: Inhibition of Isoleucyl-tRNA Synthetase (IleRS) by this compound | ||
| IleRS Type | Genetic Determinant | 50% Inhibitory Concentration (IC50) (ng/mL) |
| Wild-Type (Susceptible) | Chromosomal ileS | 0.7 - 3.0[7] |
| Low-Level Resistant | Chromosomal ileS (with mutations) | 19 - 43[7] |
| High-Level Resistant | Plasmid-encoded mupA | 7,000 - 10,000[7] |
| Table 3: Prevalence of this compound Resistance Mechanisms in Clinical S. aureus Isolates (Illustrative Ranges from Various Studies) | ||
| Resistance Mechanism | Prevalence in this compound-Resistant Isolates | Associated MIC Range (µg/mL) |
| mupA (High-Level) | 42% - 90%[8] | ≥ 512 |
| mupB (High-Level) | Varies, generally low | ≥ 1024 |
| ileS mutations (Low-Level) | 58% - 87.5%[8] | 8 - 256 |
Core Signaling Pathways and Resistance Mechanisms
This compound's antibacterial activity stems from its specific inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. The following diagrams illustrate the mechanism of action and the primary pathways of resistance.
Caption: Mechanism of action of this compound, inhibiting protein synthesis.
Caption: Overview of this compound resistance mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound resistance.
Determination of this compound Minimum Inhibitory Concentration (MIC)
a) Broth Microdilution Method
-
Preparation of this compound Stock Solution: Dissolve this compound lithium salt in sterile deionized water to a concentration of 1024 µg/mL. Filter-sterilize the solution.
-
Preparation of Microtiter Plates: Prepare serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should range from 0.06 to 512 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of S. aureus. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
b) Agar Dilution Method
-
Preparation of this compound Plates: Prepare a series of Mueller-Hinton agar plates containing twofold dilutions of this compound, ranging from 0.06 to 512 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 10^7 CFU/mL.
-
Inoculation: Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each this compound-containing agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial inoculum.
Molecular Detection of Resistance Genes
a) DNA Extraction
-
Culture S. aureus overnight on a non-selective agar plate.
-
Suspend a single colony in 100 µL of sterile deionized water or TE buffer.
-
Heat the suspension at 95-100°C for 10 minutes to lyse the cells.
-
Centrifuge at 12,000 x g for 1 minute.
-
Use the supernatant containing the genomic DNA as the template for PCR.
b) PCR for mupA and mupB Detection
-
Primer Sequences:
-
mupA Forward: 5'-ATAAGTGATACTCTAGGAGGC-3'
-
mupA Reverse: 5'-CCTCTTTCGATCTTCTTTAGC-3'
-
mupB Forward: 5'-GTTGGGAAAGTTATGGCTGA-3'
-
mupB Reverse: 5'-CCATTAAACCATGCGGATTA-3'
-
-
PCR Reaction Mixture (25 µL):
-
12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, and MgCl2)
-
1 µL of each forward and reverse primer (10 µM)
-
2 µL of DNA template
-
8.5 µL of nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The expected amplicon size for mupA is approximately 456 bp, and for mupB is approximately 570 bp.
c) Sequencing of the ileS Gene
-
Design overlapping primer pairs to amplify the entire coding sequence of the ileS gene (approximately 3 kb).
-
Perform PCR using a high-fidelity DNA polymerase.
-
Purify the PCR products.
-
Sequence the purified amplicons using Sanger sequencing.
-
Align the obtained sequences with a wild-type ileS reference sequence (e.g., GenBank accession number X74219) to identify point mutations.
Isoleucyl-tRNA Synthetase (IleRS) Enzyme Activity Assay
-
Preparation of Cell-Free Extract:
-
Grow S. aureus to mid-log phase in Tryptic Soy Broth.
-
Harvest cells by centrifugation and wash with buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 10% glycerol).
-
Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.
-
Centrifuge at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.
-
-
ATP-PPi Exchange Assay:
-
This assay measures the isoleucine-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step of the aminoacylation reaction.
-
The reaction mixture (e.g., 100 µL) contains: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 2 mM ATP, 2 mM [32P]PPi, 0.1 mM L-isoleucine, and the cell-free extract.
-
To determine the IC50, pre-incubate the enzyme extract with varying concentrations of this compound for a set time before initiating the reaction with the addition of substrates.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Adsorb the [32P]ATP onto activated charcoal, wash to remove unincorporated [32P]PPi, and measure the radioactivity by scintillation counting.
-
The IC50 is the concentration of this compound that reduces the enzyme activity by 50%.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound resistance in a clinical S. aureus isolate.
Caption: Workflow for phenotypic and genotypic characterization of this compound resistance.
Conclusion
This compound resistance in Staphylococcus aureus is a multifaceted problem driven by distinct genetic and biochemical mechanisms. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies and for the implementation of effective antimicrobial stewardship programs. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols, quantitative data, and visual representations of the core concepts of this compound resistance. Continued surveillance and research into the molecular epidemiology and biochemical intricacies of this compound resistance are essential to preserve the efficacy of this important topical antibiotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical relevance of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Screening for this compound Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-level this compound resistance in Staphylococcus aureus: evidence for two distinct isoleucyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, this compound, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the mupA Gene in High-Level Mupirocin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mupirocin is a crucial topical antibiotic for treating staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy is threatened by the emergence of resistance, particularly high-level resistance, which is primarily mediated by the mupA gene. This technical guide provides an in-depth overview of the molecular mechanisms, genetic determinants, and laboratory protocols associated with mupA-mediated high-level this compound resistance. It is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development.
Introduction to this compound and Resistance Mechanisms
This compound, an antibiotic derived from Pseudomonas fluorescens, functions by inhibiting bacterial protein synthesis.[1] Its unique mechanism of action involves the competitive inhibition of isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging tRNA with isoleucine.[2] This leads to the cessation of protein and RNA synthesis in susceptible bacteria, resulting in bacteriostasis at low concentrations and bactericidal effects at higher concentrations.[3][4]
The emergence of this compound resistance poses a significant clinical challenge. There are two main levels of resistance, each with a distinct genetic basis. Low-level resistance (MuL) is typically associated with point mutations in the native chromosomal ileS gene, which encodes the susceptible IleRS.[5] In contrast, high-level resistance (MuH) is most commonly conferred by the acquisition of the mupA gene, also known as ileS2.[5] This gene encodes a modified IleRS that has a low binding affinity for this compound, allowing protein synthesis to continue even in the presence of the antibiotic.[6]
The mupA Gene: A Key Player in High-Level Resistance
The mupA gene is the primary determinant of high-level this compound resistance in staphylococci. It is typically located on large, transferable plasmids, which facilitates its dissemination among bacterial populations through horizontal gene transfer.[7] The presence of insertion sequences, such as IS257, flanking the mupA gene is thought to play a role in its mobilization.[8][7] While most commonly plasmid-borne, chromosomal integration of mupA has also been reported, sometimes leading to low-level resistance phenotypes.[9]
Data Presentation: this compound Resistance Levels and Genetic Determinants
The following tables summarize the quantitative data related to this compound resistance, providing a clear comparison of resistance levels, their corresponding Minimum Inhibitory Concentrations (MICs), and the associated genetic mechanisms.
| Resistance Level | Minimum Inhibitory Concentration (MIC) | Primary Genetic Determinant | Mechanism |
| Susceptible | ≤ 4 µg/mL | Wild-type ileS gene | Native IleRS is inhibited by this compound. |
| Low-Level Resistance (MuL) | 8 to 256 µg/mL | Point mutations in the chromosomal ileS gene | Altered native IleRS with reduced affinity for this compound.[5] |
| High-Level Resistance (MuH) | ≥ 512 µg/mL | Plasmid-encoded mupA (ileS2) gene | Production of a resistant IleRS enzyme that is not inhibited by this compound.[5][6] |
Table 1: this compound Resistance Categories and Associated Genetic Factors.
| Study Reference | Geographic Region | Prevalence of High-Level this compound Resistance (mupA positive) | Isolate Source |
| Chaves et al. (2004) | Not Specified | 14.8% in MRSA, 0.6% in MSSA | Clinical Isolates |
| González-Domínguez et al. | Not Specified | Higher in MRSA than MSSA | Clinical Isolates |
| Monecke et al. (2017) | Saxony, Germany | 1.1% (2000-2015) to 17.6% (2017) | MRSA Isolates |
| A study in a tertiary care hospital of West Bengal | West Bengal, India | 23.3% in S. aureus | Wound Infections[10] |
| A study in the Midwestern United States | Midwestern USA | 6.8% in multidrug-resistant MRSA | Clinical Isolates[5] |
Table 2: Prevalence of High-Level this compound Resistance in Various Studies.
Experimental Protocols
Accurate detection of this compound resistance is crucial for clinical management and epidemiological surveillance. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method is considered the gold standard for determining the level of this compound resistance.
Materials:
-
Mueller-Hinton agar (MHA)
-
This compound powder
-
Sterile petri dishes
-
Bacterial isolates for testing
-
Control strain (S. aureus ATCC 25923)
-
0.5 McFarland standard
-
Sterile saline or peptone water
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent and sterilize by filtration.
-
Prepare this compound Agar Plates: Prepare serial twofold dilutions of the this compound stock solution to achieve final concentrations ranging from 0.016 to 1024 µg/mL in molten MHA.[11] Pour the agar into petri dishes and allow them to solidify.
-
Prepare Inoculum: Suspend isolated bacterial colonies in sterile saline or peptone water to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the prepared MHA plates with the bacterial suspensions. Include a growth control plate (MHA without this compound) and a plate inoculated with the control strain.
-
Incubation: Incubate the plates at 35°C ± 2°C for 24 hours.[11]
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]
Disk Diffusion Susceptibility Testing
This is a qualitative method to screen for this compound resistance.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound disks (5 µg and 200 µg)
-
Bacterial isolates for testing
-
Control strain (S. aureus ATCC 25923)
-
0.5 McFarland standard
-
Sterile swabs
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate evenly in three directions.
-
Apply Disks: Aseptically place a 5 µg and a 200 µg this compound disk on the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 24 hours.[11]
-
Interpretation:
PCR Detection of the mupA Gene
This molecular method provides a definitive identification of the genetic determinant for high-level resistance.
Materials:
-
DNA extraction kit
-
Bacterial isolates for testing
-
mupA-positive and mupA-negative control strains
-
PCR primers for mupA
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
Primer Sequences: Several primer sets can be used for the amplification of the mupA gene. A commonly used set is:
-
Mup1: (Sequence not consistently provided across all sources, researchers should refer to validated publications)
-
Mup2: (Sequence not consistently provided across all sources, researchers should refer to validated publications)
-
Mup3: 5′-TTCGGATAGTGCTCCATG-3′[12]
-
Mup4: 5′-CCCCAGTTACACCGATAT-3′[12]
PCR Protocol:
-
DNA Extraction: Extract genomic DNA from the bacterial isolates and control strains.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and primers.
-
Add the template DNA to the reaction tubes.
-
Perform PCR with the following cycling conditions (example for a 1.1 kb product with Mup3 and Mup4):
-
Initial denaturation: 92°C for 1 minute
-
30 cycles of:
-
Denaturation: 92°C for 1 minute
-
Annealing: 55°C for 1 minute
-
Extension: 72°C for 2 minutes[12]
-
-
Final extension: 72°C for a suitable duration
-
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size (e.g., 1.1 kb) indicates the presence of the mupA gene.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to mupA-mediated this compound resistance.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Association of High-Level this compound Resistance and Multidrug-Resistant Methicillin-Resistant Staphylococcus aureus at an Academic Center in the Midwestern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. makhillpublications.co [makhillpublications.co]
- 7. ovid.com [ovid.com]
- 8. Diversity of plasmids and transmission of high-level this compound mupA resistance gene in Staphylococcus haemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aac.asm.org [aac.asm.org]
- 10. Prevalence of High Level of this compound Resistance among Staphylococcus aureus Isolated from Wound Infections in a Tertiary Care Hospital of West Bengal | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. Comparison of Disk Diffusion and Agar Dilution Method for the Detection of this compound Resistance in Staphylococcal Isolates from Skin and Soft Tissue Infections - Journal of Laboratory Physicians [jlabphy.org]
- 12. Characterization of the mupA Gene in Strains of Methicillin-Resistant Staphylococcus aureus with a Low Level of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Spontaneous Mutation Rates Leading to Mupirocin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spontaneous mutation rates that lead to low-level mupirocin resistance in Staphylococcus aureus. It is designed to be a technical resource, offering quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.
Introduction to this compound Resistance
This compound is a topical antibiotic that is highly effective against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism of action involves the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1] Resistance to this compound in S. aureus is broadly categorized into two levels:
-
High-level resistance: Characterized by minimum inhibitory concentrations (MICs) of ≥512 µg/mL, this form of resistance is typically mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS-2) or less commonly mupB, which encodes a this compound-resistant IleRS.[2][3]
-
Low-level resistance: With MICs ranging from 8 to 256 µg/mL, this resistance arises from spontaneous point mutations in the native chromosomal ileS gene.[2] These mutations alter the enzyme's structure, reducing its affinity for this compound while maintaining its essential function.
This guide focuses on the spontaneous mutations that give rise to low-level this compound resistance.
Genetic Basis of Low-Level this compound Resistance
Low-level resistance to this compound is a direct consequence of single nucleotide polymorphisms (SNPs) in the chromosomal ileS gene, which encodes the native isoleucyl-tRNA synthetase. These spontaneous mutations typically occur within the Rossman fold of the enzyme, a conserved region responsible for ATP binding.[4]
The most frequently observed mutations in clinical and laboratory strains of S. aureus that confer low-level this compound resistance include:
-
V588F: A valine to phenylalanine substitution at position 588.[4]
-
V631F: A valine to phenylalanine substitution at position 631.[4]
-
G593V: A glycine to valine substitution at position 593.[4]
While the V588F mutation is the most commonly reported, other mutations have also been identified, highlighting the genetic plasticity of S. aureus in response to antibiotic pressure.
Quantitative Data on Spontaneous Mutation Rates
The spontaneous mutation rate is a critical parameter for understanding the likelihood of resistance development. This rate can be determined experimentally using methods such as fluctuation analysis. The table below summarizes reported spontaneous mutation frequencies for low-level this compound resistance in S. aureus.
| Staphylococcus aureus Strain | Spontaneous Mutation Frequency | Associated ileS Mutations | Reference |
| 8325-4 | (7.2 ± 0.9) × 10⁻⁸ | V588F, V631F, G593V | [4] |
| Oxford NCTC 6571 | 10⁻⁹ (for single-step mutants) | Not specified | [5] |
Experimental Protocols for Determining Mutation Rates
Accurate determination of spontaneous mutation rates is essential for assessing the potential for resistance emergence. The following are detailed methodologies for key experiments.
Fluctuation Analysis (Luria-Delbrück Assay)
Fluctuation analysis is a classical method to determine the spontaneous mutation rate in a bacterial population. It distinguishes between pre-existing mutations and mutations induced by the selective agent.
Protocol:
-
Preparation of Inoculum:
-
Inoculate a single colony of the susceptible S. aureus strain into a non-selective broth (e.g., Tryptic Soy Broth - TSB).
-
Incubate overnight at 37°C with shaking to obtain a saturated culture.
-
Perform a serial dilution of the overnight culture to a final concentration of approximately 10³ CFU/mL in fresh TSB.
-
-
Establishment of Parallel Cultures:
-
Dispense small, equal volumes (e.g., 100 µL) of the diluted culture into a large number of parallel tubes (e.g., 50-100 tubes).
-
Incubate the parallel cultures at 37°C with shaking until they reach the late logarithmic or early stationary phase of growth.
-
-
Plating for Mutant Selection and Total Viable Count:
-
Mutant Selection: Plate the entire volume from each parallel culture onto selective agar plates containing this compound at a concentration of 4x the MIC of the susceptible strain.
-
Total Viable Count: From a few representative parallel cultures, create serial dilutions and plate onto non-selective agar to determine the total number of viable cells (CFU/mL).
-
-
Incubation and Colony Counting:
-
Incubate all plates at 37°C for 48 hours.
-
Count the number of colonies on both the selective and non-selective plates.
-
-
Calculation of Mutation Rate:
-
The mutation rate (mutations per cell division) can be calculated using various methods, such as the Lea-Coulson method of the median or online calculators like FALCOR (Fluctuation Analysis Calculator).
-
Mutant Prevention Concentration (MPC) Determination
The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population (≥10¹⁰ CFU).
Protocol:
-
Preparation of High-Density Inoculum:
-
Grow a large volume of the susceptible S. aureus strain in a non-selective broth to the stationary phase.
-
Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a final concentration of ≥10¹⁰ CFU/mL.
-
-
Preparation of this compound Plates:
-
Prepare a series of agar plates containing two-fold dilutions of this compound, typically ranging from the MIC to 64x the MIC of the susceptible strain.
-
-
Inoculation and Incubation:
-
Plate at least 10¹⁰ CFUs of the high-density inoculum onto each this compound-containing plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Determination of MPC:
-
The MPC is the lowest concentration of this compound at which no bacterial colonies are observed.
-
Serial Passage Experiment
Serial passage experiments are used to select for and characterize the evolution of resistance under continuous antibiotic pressure.
Protocol:
-
Initial Culture and MIC Determination:
-
Grow an initial culture of the susceptible S. aureus strain.
-
Determine the baseline MIC of this compound for this strain.
-
-
Serial Passaging:
-
Inoculate a fresh tube of broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) with the susceptible strain.
-
Incubate at 37°C with shaking for 24 hours.
-
After 24 hours, transfer an aliquot of the culture to a new tube of fresh broth containing a higher concentration of this compound (e.g., 2x the previous concentration).
-
Repeat this process daily for a defined period (e.g., 14-30 days), progressively increasing the this compound concentration.
-
-
Monitoring of Resistance Development:
-
At regular intervals (e.g., every few passages), determine the MIC of the evolving bacterial population.
-
At the end of the experiment, isolate single colonies from the final culture.
-
-
Genetic Analysis:
-
Sequence the ileS gene of the resistant isolates to identify the mutations responsible for the increased MIC.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for Fluctuation Analysis to Determine Spontaneous Mutation Rate.
Caption: Workflow for Mutant Prevention Concentration (MPC) Determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mutations Affecting the Rossman Fold of Isoleucyl-tRNA Synthetase Are Correlated with Low-Level this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular analysis of isoleucyl-tRNA synthetase mutations in clinical isolates of methicillin-resistant Staphylococcus aureus with low-level this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient Loss of High-Level this compound Resistance in Staphylococcus aureus Due to MupA Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
Mupirocin's Effect on Bacterial Protein and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which the antibiotic mupirocin inhibits bacterial protein and RNA synthesis. It provides a comprehensive overview of its mode of action, quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
This compound, also known as pseudomonic acid A, is a narrow-spectrum antibiotic produced by Pseudomonas fluorescens.[1][2] Its primary mode of action is the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[3][4][5] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), forming isoleucyl-tRNA (Ile-tRNAIle).[4]
This compound acts as a competitive inhibitor of IleRS, binding to the enzyme's active site and preventing the binding of isoleucine and ATP.[6] This blockage prevents the synthesis of Ile-tRNAIle, leading to a depletion of the charged isoleucyl-tRNA pool within the bacterial cell.[1][2] The resulting accumulation of uncharged tRNAIle triggers a cascade of downstream effects, ultimately halting bacterial growth.[1] At lower concentrations, this compound exhibits bacteriostatic effects, while at higher, prolonged concentrations, it can be bactericidal.[2][7]
A key advantage of this compound's unique mechanism is the lack of cross-resistance with other classes of antibiotics.[3][4]
Downstream Effects: Inhibition of Protein and RNA Synthesis
The depletion of charged Ile-tRNAIle directly inhibits protein synthesis, as ribosomes stall when they encounter an isoleucine codon on messenger RNA (mRNA) without the corresponding aminoacyl-tRNA to incorporate into the growing polypeptide chain.[6]
Furthermore, the accumulation of uncharged tRNA in the ribosomal A-site activates the stringent response , a global bacterial stress response mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).[1] The ribosome-associated protein RelA synthesizes (p)ppGpp from GTP and ATP. Elevated levels of (p)ppGpp then act as a global regulator, leading to the downregulation of the synthesis of stable RNAs, including ribosomal RNA (rRNA) and transfer RNA (tRNA).[1] This inhibition of RNA synthesis is a secondary, indirect effect of this compound's primary action on IleRS. The combined inhibition of both protein and RNA synthesis leads to a state of bacteriostasis.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound against susceptible and resistant strains of Staphylococcus aureus and the inhibitory concentrations against its target enzyme, isoleucyl-tRNA synthetase.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Staphylococcus aureus
| Susceptibility Level | MIC Range (mg/L) | Associated Mechanism |
| Susceptible | ≤ 1 | Wild-type isoleucyl-tRNA synthetase (IleRS) |
| Low-Level Resistance | 8 - 256 | Point mutation in the native ileS gene encoding IleRS |
| High-Level Resistance | ≥ 512 | Acquisition of a plasmid-borne gene (mupA or ileS-2) encoding a resistant variant of IleRS |
Data compiled from multiple sources.[8][9][10]
Table 2: 50% Inhibitory Concentrations (IC50) of this compound against Isoleucyl-tRNA Synthetase (IRS) from Staphylococcus aureus
| Strain Susceptibility | This compound IC50 (ng/mL) |
| Susceptible | 0.7 - 3.0 |
| Intermediate Resistance | 19 - 43 |
| High-Level Resistance (Resistant IRS peak) | 7,000 - 10,000 |
Data from a study examining IRS content in various S. aureus strains.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on bacterial protein and RNA synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of this compound against bacterial isolates.
Materials:
-
Mueller-Hinton agar
-
This compound stock solution (e.g., in ethanol)
-
Bacterial culture in logarithmic growth phase
-
Sterile Petri dishes
-
Sterile saline or broth for inoculum preparation
-
Inoculator (e.g., multipoint inoculator)
-
Incubator (35-37°C)
Procedure:
-
Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound. The concentration range should span the expected MIC values (e.g., 0.06 to 1024 µg/mL). Include a drug-free control plate.
-
Prepare a standardized bacterial inoculum. From an overnight culture, suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 104 CFU per spot upon inoculation.
-
Using an inoculator, spot the bacterial suspension onto the surface of the this compound-containing and control agar plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation)
This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Minimal essential medium (MEM)
-
This compound stock solution
-
Radiolabeled amino acid (e.g., 35S-methionine or 3H-leucine)
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Grow a bacterial culture to mid-log phase in a suitable medium.
-
Aliquot the culture into several tubes. Add this compound at various concentrations to the experimental tubes, and a vehicle control to the control tube.
-
Incubate the tubes for a defined period (e.g., 10, 30, 60 minutes) at 37°C with shaking.
-
Add a pulse of the radiolabeled amino acid to each tube and incubate for a short period (e.g., 5 minutes) to allow for incorporation into newly synthesized proteins.
-
Stop the incorporation by adding cold 10% TCA to precipitate the proteins.
-
Incubate the samples on ice for at least 30 minutes.
-
Collect the protein precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control.
In Vitro RNA Synthesis Inhibition Assay (Northern Blotting)
This protocol allows for the analysis of the abundance and size of specific RNA transcripts, which can be used to assess the impact of this compound on RNA synthesis.
Materials:
-
Bacterial culture treated with this compound as described above
-
RNA extraction kit
-
Denaturing agarose gel (containing formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled probe specific for a target RNA (e.g., a housekeeping gene or a specific rRNA)
-
Washing buffers
-
Detection system (e.g., autoradiography film for radioactive probes or a chemiluminescence imager for non-radioactive probes)
Procedure:
-
Extract total RNA from bacterial cultures treated with and without this compound.
-
Separate the RNA samples by size on a denaturing agarose gel.
-
Transfer the separated RNA from the gel to a nylon membrane.
-
Immobilize the RNA onto the membrane using UV crosslinking.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with a labeled probe specific for the RNA of interest.
-
Wash the membrane to remove unbound probe.
-
Detect the signal from the hybridized probe.
-
Quantify the band intensities to determine the relative abundance of the target RNA in this compound-treated versus control samples. A decrease in the signal indicates inhibition of RNA synthesis.
Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound's effects.
References
- 1. Global Analysis of the Staphylococcus aureus Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Alarmone (p)ppGpp Mediates Stress Responses, Vancomycin Tolerance, and Virulence in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. fda.report [fda.report]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
The Chemical Synthesis of Mupirocin and Its Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mupirocin, a clinically significant antibiotic produced by Pseudomonas fluorescens, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique structure, characterized by a novel nine-carbon monic acid linked to 9-hydroxynonanoic acid, has presented a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its stereoisomers, with a focus on the core synthetic strategies, key reactions, and detailed experimental protocols. Quantitative data from various synthetic routes are summarized and compared in structured tables. Furthermore, this guide employs Graphviz visualizations to elucidate key synthetic pathways and the biosynthetic route of this compound.
Introduction
This compound, commercially known as Bactroban, is a topical antibiotic widely used for the treatment of primary and secondary skin infections.[1] Its mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, an enzyme essential for protein synthesis.[2] This unique mode of action, distinct from other major classes of antibiotics, makes this compound a valuable tool in combating antibiotic resistance.
The complex molecular architecture of this compound, featuring multiple stereocenters and a labile ester linkage, has made its total synthesis a significant endeavor in organic chemistry. Several research groups have reported successful total syntheses of this compound and its analogues, employing diverse and innovative synthetic strategies. This guide will delve into the intricacies of these synthetic approaches, providing a detailed technical resource for researchers in the field of medicinal chemistry and drug development.
Synthetic Strategies Towards this compound and Its Analogues
The total synthesis of this compound, particularly its truncated analogue this compound H, has been achieved through various convergent strategies. These approaches typically involve the synthesis of two key fragments, which are then coupled to construct the carbon skeleton of the molecule. Key strategies often rely on the use of chiral pool starting materials, such as D-glucose or Roche esters, to establish the required stereochemistry.
Convergent Synthesis Employing Julia-Kocienski Olefination
A prominent strategy for the synthesis of this compound H involves the Julia-Kocienski olefination to form the central C9-C10 double bond. This approach, utilized by Chakraborty and others, involves the coupling of a sulfone fragment with an aldehyde fragment.[3]
Suzuki-Miyaura Coupling and Mukaiyama Aldol Reaction Strategy
An alternative convergent approach, developed by She and coworkers, utilizes a Suzuki-Miyaura coupling for the formation of the E-double bond and a Mukaiyama aldol reaction to establish a key chiral center.[4] This strategy has been noted for its efficiency and scalability.
Quantitative Data on this compound Synthesis
The efficiency of different synthetic routes to this compound H can be compared based on their overall yield and the number of linear steps. The following table summarizes the quantitative data from notable total syntheses.
| Synthetic Strategy Lead Author(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions | Starting Material | Ref. |
| Chakraborty et al. (2011) | 19 | 4.96 | Julia-Kocienski Olefination, Still-Barrish Hydroboration | D-Glucose | [3] |
| She et al. (2014) | 7 | 39 | Suzuki-Miyaura Coupling, Mukaiyama Aldol Reaction | (+)-(R)-Roche ester | [4] |
| Reddy et al. (2014) | 8 | 26.8 | Julia-Kocienski Olefination, Oppolzer's Aldol Protocol | D-Ribose | [5] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for key steps in the total synthesis of (+)-Mupirocin H, adapted from the supporting information of the work by Zhao, et al.[6][7]
Synthesis of (2R,3S)-3-(methoxymethoxy)-2-methylbutan-1-ol
To a solution of the alcohol 9 (5.28 g, 40.0 mmol) and diisopropylethylamine (DIPEA, 10.4 g, 80.0 mmol) in 150 mL of DCM was added MOMCl (4.8 g, 60.0 mmol) and DMAP (0.49 g, 4.0 mmol) at 0 °C. The mixture was allowed to warm to room temperature and stirred for 12 h. Saturated NaHCO₃ solution was added, and the aqueous layer was extracted with DCM (3 x 50 mL). The combined organic extracts were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude ester was redissolved in ether (200 mL). To this solution, LiAlH₄ (2.0 g, 52 mmol) was slowly added at 0 °C, and the mixture was stirred for 45 min. Saturated NaHCO₃ aqueous solution (14 mL) was added. The resulting solid was filtered and washed with EtOAc. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. Purification by silica gel column chromatography (5:1 petroleum ether/EtOAc) afforded the title alcohol (4.9 g, 83% yield for two steps) as a colorless oil.[6][7]
Julia-Kocienski Olefination for the Synthesis of a Key Diene Intermediate
To a stirred solution of the PT-sulfone (2.80 g, 10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C was added dropwise a solution of potassium hexamethyldisilazide (KHMDS, 2.74 g, 80% by weight, 11.0 mmol) in DME (20 mL) over 10 min. The solution was stirred for 70 min. Neat cyclohexanecarboxaldehyde (1.67 g, 15.0 mmol) was added dropwise over 5 min, and the mixture was stirred at -55 °C for 1 h. The cooling bath was removed, and the mixture was stirred at ambient temperature overnight. H₂O (5 mL) was added, and stirring was continued for 1 h. The mixture was diluted with Et₂O (150 mL) and washed with H₂O (200 mL). The aqueous phase was extracted with Et₂O (3 x 30 mL), and the combined organic layers were washed with H₂O (3 x 50 mL) and brine (50 mL). After drying over MgSO₄, the solvent was removed in vacuo to yield a pale yellow oil, which was purified by column chromatography (SiO₂, hexanes) to give the desired alkene.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process carried out by a combination of type I multifunctional polyketide synthases (PKS) and tailoring enzymes. The biosynthetic gene cluster spans approximately 75 kb.[8] The pathway involves the synthesis of two main precursors: monic acid and 9-hydroxynonanoic acid, which are subsequently esterified.
Conclusion
The total synthesis of this compound and its stereoisomers remains a challenging yet rewarding area of research. The development of convergent and efficient synthetic strategies, such as those employing the Julia-Kocienski olefination and Suzuki-Miyaura coupling, has made these complex molecules more accessible. This technical guide has provided a detailed overview of the key synthetic approaches, supported by quantitative data and experimental protocols. The elucidation of these synthetic pathways not only showcases the power of modern organic synthesis but also opens avenues for the creation of novel this compound analogues with potentially improved therapeutic properties. Further research in this area will undoubtedly contribute to the development of new weapons in the fight against bacterial resistance.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Solid-State Characterization of this compound and Metronidazole [tmj.ro]
- 3. researchgate.net [researchgate.net]
- 4. Scalable, efficient total synthesis of (+)-mupirocin H - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. An expedient total synthesis of this compound H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pharmacokinetics and pharmacodynamics of Mupirocin
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mupirocin
Introduction
This compound, formerly known as pseudomonic acid A, is a unique topical antibiotic produced through the fermentation of Pseudomonas fluorescens.[1][2] Its distinct chemical structure and mechanism of action set it apart from other classes of antimicrobial agents, which provides a therapeutic advantage by preventing cross-resistance.[1][3][4] this compound is formulated as a 2% ointment or cream and is primarily used for the treatment of primary and secondary superficial skin infections, such as impetigo, caused by susceptible strains of Staphylococcus aureus and Streptococcus pyogenes.[2][5][6] It is also utilized for the eradication of nasal carriage of methicillin-resistant Staphylococcus aureus (MRSA) as part of infection control protocols.[6][7]
This guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of this compound, tailored for researchers, scientists, and drug development professionals. It includes quantitative data summaries, detailed experimental methodologies, and visualizations of key pathways and workflows.
Pharmacokinetics: ADME Profile
The clinical use of this compound is restricted to topical applications due to its rapid and extensive systemic metabolism upon oral or intravenous administration.[2][5]
Absorption: Systemic absorption of this compound following topical application to intact skin is minimal.[5][8][9] One study involving the application of ¹⁴C-labeled this compound ointment under occlusion for 24 hours showed no measurable systemic absorption, with blood concentrations below 1.1 ng/mL.[3][4][8] While absorption through intact skin is less than 0.3%, damaged skin or the use of occlusive dressings can enhance penetration, though the absorbed amount remains negligible.[7][10][11] Following topical application, measurable radioactivity can be detected in the stratum corneum for up to 72 hours.[3][4][8]
Distribution: Due to minimal systemic absorption, data on the volume of distribution is limited. This compound that enters the systemic circulation is highly protein-bound, with reports indicating binding of over 95% to 97%.[3][5][8][12]
Metabolism: Any systemically absorbed this compound is rapidly and extensively metabolized, presumably in the liver, to its principal but inactive metabolite, monic acid.[3][5][8][11] This rapid inactivation is the primary reason this compound is not suitable for systemic use.[2][5]
Excretion: The inactive metabolite, monic acid, is predominantly eliminated from the body through renal excretion.[3][5][8] Following intravenous administration in healthy male subjects, the elimination half-life of this compound is approximately 20 to 40 minutes, while the half-life of monic acid is 30 to 80 minutes.[3][4][8]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Notes |
| Systemic Absorption (Topical) | < 0.3% - 1% | Through intact skin.[10][11][13][14] Can be slightly enhanced on damaged skin or with occlusive dressings.[5][7] |
| Protein Binding | >95-97% | High degree of binding to human serum proteins.[3][5][8][12] |
| Primary Metabolite | Monic Acid | Antibacterially inactive.[3][5][8] |
| Elimination Half-Life (IV) | This compound: 20-40 minutes | Data from intravenous administration studies in healthy adults.[3][4][8] |
| Monic Acid: 30-80 minutes | Data from intravenous administration studies in healthy adults.[3][4][8] | |
| Route of Excretion | Renal | The inactive metabolite, monic acid, is eliminated via the kidneys.[3][5][8] |
Pharmacodynamics: Mechanism and Activity
This compound exerts its antibacterial effect through a unique mechanism, inhibiting bacterial protein and RNA synthesis.[2][7][15] It is primarily active against Gram-positive cocci.[1][5]
Mechanism of Action: this compound's primary target is the bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme that catalyzes the formation of isoleucyl-tRNA from isoleucine and its corresponding tRNA.[16][17][18] this compound acts as a competitive inhibitor, binding reversibly and specifically to the IleRS active site, mimicking the isoleucyl-adenylate intermediate.[15][16][19] This binding blocks the incorporation of isoleucine into nascent polypeptide chains, leading to a depletion of charged isoleucyl-tRNA.[7][15][20] The subsequent accumulation of uncharged tRNA triggers the stringent response, a global stress response that halts protein and RNA synthesis, ultimately resulting in bacteriostasis at lower concentrations and bactericidal effects at the higher concentrations achieved with topical application.[3][15][20]
Mechanisms of Resistance: Resistance to this compound can be categorized as either low-level or high-level.
-
Low-level resistance (MIC 8–256 µg/mL) typically arises from point mutations in the native, chromosomal gene (ileS1) for the target isoleucyl-tRNA synthetase.[21][22]
-
High-level resistance (MIC ≥512 µg/mL) is more clinically significant and is mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS2), which codes for a modified, resistant version of IleRS.[21][22] This modified enzyme has a significantly lower affinity for this compound, allowing protein synthesis to continue even in the presence of the drug.[16][17] A second gene, mupB, which shares sequence identity with mupA, has also been identified as conferring high-level resistance.[18][21]
Table 2: this compound Pharmacodynamic Susceptibility Data
| Parameter | Value (µg/mL) | Associated Genotype/Phenotype |
| Susceptible MIC | ≤4 | Wild-type ileS1 gene.[21] |
| Low-Level Resistance MIC | 8 - 256 | Point mutations in chromosomal ileS1.[21] |
| High-Level Resistance MIC | ≥512 | Plasmid-mediated mupA (ileS2) or mupB gene.[21] |
| Minimum Bactericidal Conc. (MBC) | 8 to 30-fold higher than MIC | Demonstrates slow bactericidal action over 24 hours.[3][5][12] |
Experimental Protocols
Methodology for Minimum Inhibitory Concentration (MIC) Determination
Determining the MIC of this compound against staphylococcal isolates is crucial for surveillance and clinical management. Standardized methods are based on guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[23][24]
1. Broth Microdilution:
-
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Protocol:
-
Preparation of this compound Stock: Prepare a stock solution of this compound powder in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute it in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 1024 µg/mL).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending colonies from a fresh (18-24 hour) culture in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.
-
2. Disk Diffusion (Kirby-Bauer Test):
-
Principle: This qualitative method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with a specific concentration of the drug. It is particularly useful for distinguishing susceptible from resistant strains.[25]
-
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described above.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically apply a this compound disk (e.g., 5 µg or a high-concentration 200 µg disk for detecting high-level resistance) to the surface of the agar.[26]
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. The zone size is compared to established interpretive criteria (e.g., for a 5 µg disk, a zone diameter of ≥19 mm may indicate susceptibility).[25]
-
3. Gradient Diffusion (E-test):
-
Principle: The E-test is a quantitative method that uses a plastic strip impregnated with a predefined, continuous gradient of antibiotic concentrations. It provides a direct MIC value.
-
Protocol:
-
Plate Inoculation: Prepare and inoculate a Mueller-Hinton agar plate with the test organism as for the disk diffusion method.
-
Strip Application: Aseptically place the this compound E-test strip onto the agar surface.
-
Incubation: Incubate the plate under the same conditions as the disk diffusion test.
-
Reading Results: After incubation, an elliptical zone of inhibition will form. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip. The E-test is considered an accurate alternative to broth microdilution for routine MIC determination.[25]
-
References
- 1. This compound | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound OINTMENT USP, 2% [dailymed.nlm.nih.gov]
- 4. This compound [dailymed.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | MedPath [trial.medpath.com]
- 7. This compound - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. drugs.com [drugs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. drugs.com [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Exploring mechanisms of this compound resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Global Analysis of the Staphylococcus aureus Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MupB, a New High-Level this compound Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. frontierspartnerships.org [frontierspartnerships.org]
- 24. goums.ac.ir [goums.ac.ir]
- 25. Interpretive criteria for this compound susceptibility testing of Staphylococcus spp. using CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining Mupirocin MIC in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin is a topical antimicrobial agent crucial for the decolonization of methicillin-resistant Staphylococcus aureus (MRSA) and the treatment of staphylococcal skin infections.[1][2] The emergence of this compound resistance poses a significant clinical challenge, necessitating accurate and standardized methods for determining the Minimum Inhibitory Concentration (MIC) to guide therapeutic strategies and surveillance efforts.[1] Resistance to this compound is generally categorized into two main types: low-level resistance (LLR), with MIC values ranging from 8 to 256 µg/mL, and high-level resistance (HLR), characterized by MICs of ≥512 µg/mL.[2][3] While LLR is typically associated with point mutations in the chromosomal ileS gene encoding isoleucyl-tRNA synthetase, HLR is often mediated by the plasmid-encoded mupA gene, which allows for horizontal transfer and rapid dissemination of resistance.[3]
These application notes provide detailed protocols for determining the this compound MIC in S. aureus using standardized methods, including broth microdilution, agar dilution, and E-test. Additionally, interpretive criteria and quality control parameters are outlined to ensure the accuracy and reproducibility of results.
This compound's Mechanism of Action and Resistance
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets and reversibly binds to isoleucyl-tRNA synthetase (IleS), preventing the incorporation of isoleucine into newly synthesized polypeptides.[1] This targeted action is highly specific to the bacterial enzyme.
High-level resistance is primarily due to the acquisition of the mupA (or ileS-2) gene, often located on a transferable plasmid. This gene encodes a modified IleS enzyme that has a significantly lower affinity for this compound, rendering the antibiotic ineffective at clinically achievable concentrations.[3] Low-level resistance arises from mutations in the native chromosomal ileS gene, leading to a less pronounced decrease in binding affinity.
Mechanism of this compound action and resistance in S. aureus.
Experimental Protocols
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for accurate MIC determination.[2][3]
Broth Microdilution Method
Broth microdilution is a widely used and accurate method for determining MIC values.[4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder (analytical grade)
-
S. aureus isolate to be tested
-
Quality control strains (e.g., S. aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[3]
-
Sterile diluents and pipettes
-
Incubator (35°C ± 2°C)
-
Turbidity standard (e.g., 0.5 McFarland)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and dilute it in CAMHB to twice the highest desired final concentration.
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the 2x this compound working solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well containing this compound. This will result in 100 µL of varying this compound concentrations in the wells.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final this compound concentrations and bacterial density.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Screening for this compound Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter Study To Determine Disk Diffusion and Broth Microdilution Criteria for Prediction of High- and Low-Level this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Mupirocin Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mupirocin is a topical antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its therapeutic efficacy is dependent on the concentration of the active pharmaceutical ingredient (API) in the formulation. Therefore, a robust and reliable analytical method for the quantification of this compound in pharmaceutical dosage forms is crucial for quality control and research purposes. This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of this compound.
Principle
The described method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C8 or C18 stationary phase with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The analyte is detected by its absorbance in the UV region, commonly at wavelengths ranging from 220 nm to 229 nm.[1][3][4][5] The peak area of this compound is proportional to its concentration, which is determined by comparison to a standard curve.
Chromatographic Conditions
Several HPLC methods have been reported for the quantification of this compound. The following table summarizes the key chromatographic parameters from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters Symmetry C8 (150 x 4.6 mm, 5 µm)[1] | Agilent Eclipse XDB C18 (250 x 4.6 mm, 5 µm) | PrincetoneSPHER-100 C8 (250 x 4.6 mm, 5 µm)[5] | Phenomenex C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Buffer:Acetonitrile (74:26 v/v) | Methanol:Sodium Dihydrogen Phosphate (pH 3) (gradient)[3] | Methanol:Water (75:25 v/v), pH 4 with acetic acid[5] | Methanol:Phosphate Buffer (pH 3.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min |
| Detection Wavelength | 221 nm | 220 nm | 221 nm[5] | 220 nm |
| Injection Volume | 15 µL | Not Specified | Not Specified | Not Specified |
| Retention Time | 5.3 min[1] | Not Specified | 5.09 min[5] | 4.5 min |
Method Validation Summary
The presented HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[4][6] The validation parameters demonstrate that the method is accurate, precise, linear, and specific for the quantification of this compound.
| Validation Parameter | Result |
| Linearity Range | 4 - 150 µg/mL[1][5] |
| Correlation Coefficient (r²) | > 0.999[1][5] |
| Accuracy (% Recovery) | 98.75% - 101%[5][7] |
| Precision (% RSD) | < 2%[1][5] |
| Limit of Detection (LOD) | 0.32 - 0.771 µg/mL[7][8] |
| Limit of Quantification (LOQ) | 1.08 - 2.338 µg/mL[5][8] |
Experimental Protocols
1. Preparation of Mobile Phase (Method 1)
-
Buffer Preparation: Dissolve 1 mL of triethylamine in 1000 mL of HPLC grade water. Adjust the pH to 5.1 with dilute phosphoric acid.[1]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 74:26 (v/v).[1] Degas the mobile phase by sonication before use.
2. Preparation of Standard Stock Solution
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.[1]
-
Add approximately 5 mL of the diluent (mobile phase) and sonicate for 5 minutes to dissolve.[1]
-
Make up the volume to 10 mL with the diluent to obtain a concentration of 1000 µg/mL.[1]
3. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 50-150 µg/mL).[1]
4. Sample Preparation (from Ointment)
-
Accurately weigh a portion of the ointment equivalent to 10 mg of this compound.[1]
-
Transfer the weighed ointment to a suitable container and dissolve it in 10 mL of the diluent.[1]
-
Sonicate for 15 minutes to ensure complete dissolution of this compound.[1]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.[1]
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.[1]
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the table (Method 1).
-
Inject 15 µL of each standard and sample solution into the HPLC system.[1]
-
Record the chromatograms and measure the peak area for this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. jocpr.com [jocpr.com]
- 2. HPLC Method for Analysis of this compound in Pharmaceutical Dosage Form on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Greenness assessment of two chromatographic methods developed for the determination of this compound in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. ejpmr.com [ejpmr.com]
- 7. iajps.com [iajps.com]
- 8. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and this compound Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Mupirocin-Resistant Mutants in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the generation and characterization of mupirocin-resistant bacterial mutants for laboratory research. Understanding the mechanisms of this compound resistance is critical for the development of new antimicrobial strategies and for monitoring the evolution of resistance in clinical settings. The following protocols are designed to be adaptable for various bacterial species, with a focus on Staphylococcus aureus, a common target of this compound therapy.
Introduction to this compound Resistance
This compound is a topical antibiotic that inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase (IleRS).[1][2][3][4][5] Resistance to this compound can be broadly categorized into two levels:
-
Low-Level this compound Resistance (LLMR): Typically characterized by Minimum Inhibitory Concentrations (MICs) between 8 and 256 µg/mL.[5][6] This form of resistance usually arises from point mutations in the native chromosomal ileS gene, which encodes the IleRS enzyme.[6][7]
-
High-Level this compound Resistance (HLMR): Defined by MICs of ≥512 µg/mL.[1][2][6][8] This is most commonly mediated by the acquisition of a plasmid-borne gene, mupA (also known as ileS2), which encodes a resistant variant of IleRS.[1][2][3][6][8] A less common gene, mupB, also confers high-level resistance.[1][2][8]
The generation of both LLMR and HLMR mutants in the laboratory is essential for studying the fitness costs of resistance, the stability of the resistant phenotype, and for screening new compounds that may overcome these resistance mechanisms.
Data Presentation
Table 1: this compound Susceptibility and Resistance Levels
| Resistance Level | Minimum Inhibitory Concentration (MIC) | Genetic Basis |
| Susceptible | ≤4 µg/mL | Wild-type ileS gene |
| Low-Level Resistance (LLMR) | 8 - 256 µg/mL | Point mutations in the chromosomal ileS gene |
| High-Level Resistance (HLMR) | ≥512 µg/mL | Presence of plasmid-borne mupA (ileS2) or mupB genes |
Experimental Protocols
Protocol 1: Generation of Spontaneous this compound-Resistant Mutants (LLMR)
This protocol describes the selection of spontaneous mutants with low-level this compound resistance through exposure to subinhibitory concentrations of the antibiotic.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
This compound lithium salt (analytical grade)
-
Sterile culture tubes and Petri dishes
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and sterilize by filtration. Store at -20°C.
-
Determine the Minimum Inhibitory Concentration (MIC) of the Parent Strain: Before inducing resistance, determine the baseline MIC of the susceptible parent strain using a standard method such as broth microdilution or agar dilution.
-
Serial Passage in Subinhibitory this compound Concentrations: a. Inoculate a tube of TSB with a single colony of the parent strain and incubate overnight at 37°C. b. The next day, prepare a series of TSB tubes containing this compound at concentrations ranging from 0.25x to 0.5x the predetermined MIC.[9] c. Inoculate each tube with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05. d. Incubate the tubes at 37°C with shaking for 18-24 hours. e. After incubation, take the culture from the tube with the highest this compound concentration that shows visible growth and use it to inoculate a fresh series of TSB tubes with increasing this compound concentrations. f. Repeat this serial passage for 7-14 days.[9][10]
-
Selection of Resistant Mutants: a. After the serial passage, plate dilutions of the culture from the highest this compound concentration onto TSA plates containing this compound at 4x, 8x, and 16x the initial MIC of the parent strain. b. Incubate the plates at 37°C for 24-48 hours.
-
Isolation and Confirmation: a. Pick individual colonies that grow on the this compound-containing plates. b. Streak each colony onto a fresh TSA plate without antibiotic to ensure purity. c. Confirm the resistant phenotype by re-determining the MIC of each isolated mutant. d. For genetic confirmation, extract genomic DNA from the resistant mutants and the parent strain and sequence the ileS gene to identify point mutations.[11]
Protocol 2: Transfer of High-Level this compound Resistance (HLMR) via Plasmid Transformation
This protocol describes the introduction of a plasmid carrying the mupA or mupB gene into a susceptible recipient strain.
Materials:
-
This compound-susceptible recipient bacterial strain (e.g., Staphylococcus aureus RN4220)
-
Donor bacterial strain carrying a mupA or mupB plasmid (or purified plasmid DNA)
-
Appropriate growth media (e.g., TSB, TSA)
-
This compound
-
Antibiotic for plasmid selection (if applicable)
-
Competent cell preparation reagents (e.g., CaCl2, glycerol)
-
Electroporator and cuvettes (for electroporation)
-
Heat block or water bath (for heat shock transformation)
Procedure:
-
Plasmid DNA Preparation: Isolate the mupA or mupB-carrying plasmid from the donor strain using a commercial plasmid miniprep kit.
-
Preparation of Competent Cells: Prepare competent cells of the recipient strain using either a chemical method (e.g., calcium chloride) or by preparing electrocompetent cells.
-
Transformation:
-
Chemical Transformation (Heat Shock): a. Add 100-200 ng of the isolated plasmid DNA to a tube containing competent cells. b. Incubate on ice for 30 minutes. c. Heat shock the cells by placing the tube in a 42°C water bath for 45-90 seconds. d. Immediately transfer the tube back to ice for 2 minutes. e. Add recovery medium (e.g., SOC broth) and incubate at 37°C for 1 hour with gentle shaking.
-
Electroporation: a. Mix the plasmid DNA with the electrocompetent cells in a pre-chilled electroporation cuvette. b. Apply an electrical pulse using the electroporator according to the manufacturer's instructions for the specific bacterial species. c. Immediately add recovery medium and incubate at 37°C for 1 hour.
-
-
Selection of Transformants: a. Plate the transformed cells onto TSA plates containing a high concentration of this compound (e.g., 10 µg/mL, which is above the MIC for LLMR) and any other necessary selection antibiotic. b. Incubate the plates at 37°C for 24-48 hours.
-
Confirmation of Resistance: a. Pick colonies that grow on the selection plates. b. Confirm high-level resistance by determining the MIC, which should be ≥512 µg/mL. c. Verify the presence of the mupA or mupB gene in the transformants using PCR with specific primers.
Protocol 3: Determination of this compound Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of this compound.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound lithium salt
-
Bacterial isolates to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile Petri dishes
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare this compound-Agar Plates: a. Prepare molten MHA and cool to 45-50°C. b. Prepare serial twofold dilutions of this compound in sterile water or another appropriate solvent. c. Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., ranging from 0.06 to 1024 µg/mL).[12] Also prepare a drug-free control plate. d. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare Inoculum: a. From a fresh culture, pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:10 to obtain a final inoculum density of approximately 1.5 x 10^7 CFU/mL.
-
Inoculate Plates: a. Using a multipoint replicator, inoculate the surface of each this compound-containing and control plate with the prepared bacterial suspensions. b. Allow the inoculum spots to dry before inverting the plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpret Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mandatory Visualization
Caption: Workflow for generating low-level this compound-resistant (LLMR) mutants.
Caption: Signaling pathway of this compound action and resistance mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. MupB, a new high-level this compound resistance mechanism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring mechanisms of this compound resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Phenotypic and genotypic determinants of this compound resistance among Staphylococcus aureus isolates recovered from clinical samples of children: an Iranian hospital-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Induced Mutations in ileS in Various Genetic Backgrounds of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced mutations in ileS in various genetic backgrounds of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application of Mupirocin in Animal Models of Skin Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mupirocin in various animal models of skin infection. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and novel antimicrobial agents.
Introduction
This compound, an antibiotic derived from Pseudomonas fluorescens, is a widely used topical agent for the treatment of primary and secondary bacterial skin infections.[1][2][3] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which ultimately disrupts protein synthesis and leads to bacterial cell death.[1][3][4][5][6] Animal models are indispensable tools for evaluating the in vivo efficacy of this compound against clinically relevant pathogens, such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Streptococcus pyogenes.[7][8][9] This document outlines common animal models, experimental protocols, and summarizes key quantitative data from various studies.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative outcomes of this compound treatment in different animal models of skin infection.
Table 1: Efficacy of this compound in Murine Models of Staphylococcus aureus Skin Infection
| Animal Model | Bacterial Strain | This compound Formulation & Concentration | Treatment Regimen | Key Quantitative Outcome | Reference |
| Superficial Abrasion | MRSA 15187 | This compound-impregnated bacterial cellulose patches (0.5%, 2.5%, 5.0%) | Single application | Significant decrease of up to 2.5 log10 CFU in infected skin. | [10] |
| Tape-Stripping | This compound-Resistant S. aureus (BAA-1708) | 2% this compound ointment | Single or double application | No significant reduction in bacterial count compared to control. | [11] |
| Surgical Wound | S. aureus | 2% this compound cream | Twice daily for 4 days | Significantly more effective than oral erythromycin (P < 0.001) and superior to oral cephalexin (P < 0.01) in reducing bacterial numbers. | [7][12] |
| Hamster Impetigo | S. aureus | 2% this compound cream | Twice daily for 3 days | Significantly superior to oral erythromycin and cephalexin (P < 0.01) in reducing bacterial numbers. | [7][8][12] |
| Superficial Skin Infection | S. aureus | This compound alone | Daily topical application | Highest logarithmic reduction of S. aureus compared to photodynamic therapy. | [13][14] |
| MRSA-infected wound | MRSA | This compound with α-pinene | Topical application at 4, 6, 8, 24, and 36 hours post-infection | Combination therapy enhanced the efficacy of this compound. | [15][16] |
Table 2: Efficacy of this compound in Other Animal Models
| Animal Model | Bacterial Strain | This compound Formulation & Concentration | Treatment Regimen | Key Quantitative Outcome | Reference |
| Guinea Pig Surgical Wound | Staphylococcus aureus | This compound ointment | Twice daily application | Elimination of staphylococci from the wound. As effective as topical fusidic acid. | [17] |
| Rat Diabetic Wound | This compound-methicillin-resistant S. aureus (MMRSA) | This compound-Selenium Nanoparticles-Chitosan Hydrogel | Not specified | Significantly increased wound healing, wound contraction, and angiogenesis. | [18] |
Mechanism of Action of this compound
This compound exerts its antibacterial effect by specifically targeting and inhibiting the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[3][4][5] This enzyme is crucial for the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential molecule.[1][3] The absence of charged isoleucyl-tRNA halts the incorporation of isoleucine into newly forming polypeptide chains, thereby inhibiting bacterial protein and RNA synthesis, which ultimately results in bacteriostasis.[3][6]
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Protocols
Murine Tape-Stripping Model of Superficial Skin Infection
This model creates a superficial infection by disrupting the skin barrier through the removal of the epidermal layer.[19][20]
Materials:
-
6- to 8-week-old female BALB/c mice[19]
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)[20]
-
Electric clippers[20]
-
Depilatory cream (optional)[20]
-
Adhesive bandage or tape[19]
-
Bacterial culture (S. aureus or S. pyogenes) grown to stationary phase[19]
-
Phosphate-buffered saline (PBS)
-
This compound formulation and vehicle control
-
Sterile surgical instruments for tissue harvesting
-
Tryptic Soy Broth (TSB) and Agar (TSA) plates for bacterial enumeration
Procedure:
-
Anesthetize the mice according to approved institutional protocols.[19]
-
Shave the fur on the dorsal side of the mouse. A depilatory cream can be used for complete hair removal.[20]
-
Repeatedly apply and remove an adhesive bandage to the shaved area to strip off the epidermis. The skin should appear red and glistening but without bleeding.[19]
-
Prepare the bacterial inoculum by concentrating an overnight culture and resuspending the pellet in sterile PBS to the desired concentration (e.g., 10^7 CFU in 5 µL).[19]
-
Apply a small volume (e.g., 5 µL) of the bacterial suspension onto the stripped skin area.[19]
-
Allow the infection to establish for a defined period (e.g., 4-24 hours).
-
Initiate treatment by topically applying the this compound formulation or vehicle control to the infected area.
-
Continue treatment as per the study design (e.g., once or twice daily for a specified number of days).
-
At the end of the experiment, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on TSA plates to determine the bacterial load (CFU/gram of tissue).[20]
Murine Surgical Wound Infection Model
This model simulates a post-operative wound infection.
Materials:
-
Female MF1 mice (18-22 g)[8]
-
Anesthetic
-
Surgical scissors and forceps
-
Suture material (e.g., silk)
-
Bacterial culture (S. aureus or S. pyogenes)
-
This compound formulation and vehicle control
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal thoracic region and disinfect the skin.
-
Make a small incision through the skin.
-
Impregnate a length of suture material by soaking it in a bacterial suspension of a known concentration.
-
Insert the contaminated suture into the wound, leaving the ends exposed.
-
Close the wound with a single suture or leave it open.
-
Allow the infection to establish (e.g., 24 hours).[17]
-
Begin topical application of the this compound formulation or vehicle control.[17]
-
Follow the treatment regimen as defined in the study protocol.[7][12]
-
At the study endpoint, excise the wound tissue for bacterial enumeration as described in the tape-stripping model.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of skin infection.
Caption: General experimental workflow for animal skin infection studies.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound and other topical antimicrobial agents. Careful selection of the animal model, bacterial strain, and outcome measures is crucial for generating reliable and clinically relevant data. The quantitative data summarized herein demonstrates the consistent efficacy of this compound in reducing bacterial burden in various models of staphylococcal skin infections.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy of a new cream formulation of this compound: comparison with oral and topical agents in experimental skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of a New Cream Formulation of this compound: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of this compound-Impregnated Bacterial Cellulosic Transdermal Patches for the Management of Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Antibacterial Activity and Wound Healing in a Superficial Abrasion Mouse Model of Staphylococcus aureus Skin Infection Using Photodynamic Therapy Based on Methylene Blue or this compound or Both - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Synergistic Combination Therapy of this compound and α-Pinene Against Multidrug-Resistant Clinical Strains of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 17. Efficacy of topical this compound against an experimental Staphylococcus aureus surgical wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound Promotes Wound Healing by Stimulating Growth Factor Production and Proliferation of Human Keratinocytes [frontiersin.org]
- 19. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mupirocin Resistance Plasmid Curing
FOR RESEARCH USE ONLY
Introduction
Mupirocin is a crucial topical antibiotic for treating skin infections and eradicating methicillin-resistant Staphylococcus aureus (MRSA) carriage. However, the emergence and spread of high-level this compound resistance, primarily mediated by plasmid-encoded genes such as mupA and mupB, poses a significant threat to its clinical efficacy.[1][2][3][4] These resistance plasmids can be transferred between bacterial strains, facilitating the rapid dissemination of resistance. Plasmid curing, the process of eliminating plasmids from a bacterial host, is a valuable research tool to confirm the plasmid-borne nature of resistance and to generate susceptible strains for further study.
These application notes provide detailed protocols for several established methods to cure this compound resistance plasmids from Staphylococcus aureus. The described techniques include chemical curing using intercalating agents, a physical method employing elevated temperature, and a targeted molecular approach using the CRISPR-Cas9 system.
Mechanism of this compound Resistance
This compound inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS).[1][5] High-level resistance (Minimum Inhibitory Concentration [MIC] ≥512 µg/mL) is typically conferred by the acquisition of a plasmid carrying the mupA (ileS2) gene, which encodes an alternative IleRS that is not effectively inhibited by this compound.[1][2][3][4] A second gene, mupB, has also been identified to confer high-level resistance.[1] Low-level resistance (MIC 8–256 µg/mL) usually arises from point mutations in the native chromosomal ileS gene.[2][4] As high-level resistance is predominantly plasmid-mediated, plasmid curing techniques are effective in restoring this compound susceptibility in these strains.
Data Presentation: Comparison of Plasmid Curing Efficiencies
The efficiency of plasmid curing can vary significantly depending on the method, the specific bacterial strain, and the plasmid itself. The following table summarizes reported curing efficiencies for various methods in Staphylococcus aureus.
| Curing Method | Curing Agent/Condition | Target Plasmid Type | Reported Curing Efficiency (%) | Reference |
| Physical Curing | Elevated Temperature (42°C) | Staphylococcin Production Plasmid | 97% | [6] |
| Elevated Temperature (43°C) | This compound Resistance Plasmid (mupA) | 1.6% - 21.6% | [7] | |
| Chemical Curing | Acridine Orange | Staphylococcin Production Plasmid | <15% | [6] |
| Ethidium Bromide | Staphylococcin Production Plasmid | <15% | [6] | |
| Ethidium Bromide (4 µg/mL) | Penicillinase Plasmid | ~20% (in refractory population) | [8] | |
| Rifampin | Staphylococcin Production Plasmid | 83% | [6] | |
| Molecular Curing | CRISPR-Cas9 System | Native S. aureus Plasmids | High (not quantified as a percentage) | [9] |
Experimental Protocols
Protocol 1: Elevated Temperature Stress Curing
This protocol utilizes heat stress to induce the loss of the this compound resistance plasmid.
Materials:
-
This compound-resistant S. aureus strain
-
Brain Heart Infusion (BHI) broth and agar
-
BHI agar plates with and without this compound (256 µg/mL)
-
Incubator shaker at 43°C
-
Standard incubator at 37°C
-
Sterile culture tubes and microbiological loops
Procedure:
-
Inoculate a single colony of the this compound-resistant S. aureus strain into 5 mL of BHI broth.
-
Incubate the culture overnight at 37°C with agitation.
-
The next day, transfer an aliquot of the overnight culture into fresh BHI broth at a 1:100 dilution.
-
Incubate this subculture at an elevated temperature of 43°C with gentle agitation.[7]
-
Every 24 hours, repeat the subculturing (1:100 dilution into fresh BHI broth) and continue incubation at 43°C for a total of 96 hours.[7]
-
After 96 hours of incubation at the elevated temperature, serially dilute the culture in sterile saline and plate onto BHI agar plates.
-
Incubate the plates for 24 hours at 37°C to obtain single colonies.[7]
-
To screen for loss of this compound resistance, replica-plate individual colonies onto two BHI agar plates: one containing 256 µg/mL this compound and a control plate with no antibiotic.[7]
-
Incubate both replica plates at 37°C for 24 hours.
-
Colonies that grow on the antibiotic-free plate but fail to grow on the this compound-containing plate are considered to be "cured" of the resistance plasmid.
-
Confirm the loss of the mupA gene in putative cured colonies by PCR.
Caption: Workflow for this compound Resistance Plasmid Curing by Elevated Temperature.
Protocol 2: Chemical Curing with Acridine Orange
This protocol uses the intercalating agent acridine orange to interfere with plasmid replication.
Materials:
-
This compound-resistant S. aureus strain
-
Luria-Bertani (LB) broth
-
Mueller-Hinton Agar (MHA) plates
-
Acridine orange stock solution (e.g., 1 mg/mL, filter-sterilized and protected from light)
-
This compound antibiotic discs
-
Incubator shaker at 37°C
-
Sterile culture tubes, swabs, and micropipettes
Procedure:
-
Prepare LB broth containing a sub-inhibitory concentration of acridine orange. A common starting concentration is 0.1 mg/mL.[10] Note: The optimal concentration should be determined empirically as the highest concentration that does not significantly inhibit bacterial growth.
-
Inoculate a loopful of the this compound-resistant S. aureus strain into the LB broth containing acridine orange.[11]
-
Incubate the culture at 37°C for 24 hours with agitation.[11] Keep the culture in the dark as acridine orange is light-sensitive.
-
After incubation, swab the culture onto MHA plates.
-
Place a this compound antibiotic disc on the inoculated MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
Screen for colonies that have become sensitive to this compound (i.e., show a zone of inhibition around the disc where there was none previously).
-
Subculture colonies from the zone of inhibition onto a fresh MHA plate and re-test for this compound sensitivity to confirm the cured phenotype.
-
Confirm the loss of the plasmid and the mupA gene by plasmid DNA extraction and PCR.
Caption: Workflow for Plasmid Curing using Acridine Orange.
Protocol 3: CRISPR-Cas9 Mediated Plasmid Curing
This advanced protocol utilizes a temperature-sensitive shuttle vector expressing the Cas9 nuclease and a specific single-guide RNA (sgRNA) to target and cleave the this compound resistance plasmid. This example is based on a system developed for S. aureus.[9]
Materials:
-
This compound-resistant S. aureus strain
-
Temperature-sensitive CRISPR-Cas9 curing vector (e.g., pEMPTY::sgRNA) with an sgRNA targeting the this compound resistance plasmid[9]
-
Competent S. aureus cells of the target strain
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Selective antibiotics (e.g., chloramphenicol for the curing vector)
-
Anhydrotetracycline (ATc) for induction of Cas9 expression
-
Electroporator and cuvettes
-
Incubators at 28°C and 37°C
Procedure:
-
Transformation: Introduce the CRISPR-Cas9 curing vector (pEMPTY::sgRNA) into the this compound-resistant S. aureus strain via electroporation.
-
Selection of Transformants: Plate the transformed cells on TSA containing the appropriate selective antibiotic for the curing vector (e.g., chloramphenicol) and incubate at a permissive temperature (e.g., 28°C) to allow for plasmid replication.[9]
-
Induction of Cas9 and Plasmid Cleavage:
-
Inoculate a transformant colony into TSB containing the selective antibiotic and the inducer (ATc).
-
Incubate overnight at the permissive temperature (28°C) with agitation. This step allows for the expression of Cas9, which, guided by the sgRNA, will cleave the target this compound resistance plasmid.[9]
-
-
Screening for Cured Colonies:
-
Plate the overnight culture on TSA plates with and without this compound.
-
Identify colonies that are now sensitive to this compound.
-
Confirm the loss of the target plasmid and the mupA gene by PCR.[9]
-
-
Curing of the CRISPR Vector:
-
Inoculate a confirmed this compound-cured colony into non-selective TSB.
-
Incubate overnight at a non-permissive temperature (e.g., 37°C) to promote the loss of the temperature-sensitive CRISPR-Cas9 vector.[9]
-
Plate the culture on non-selective TSA and screen for colonies that have lost the CRISPR vector (e.g., by checking for loss of the vector's antibiotic resistance marker).
-
Caption: Logical workflow for CRISPR-Cas9 mediated plasmid curing.
Concluding Remarks
The choice of plasmid curing method depends on the available resources, the specific S. aureus strain, and the desired efficiency. Temperature stress is a relatively simple method but may have variable success rates. Chemical curing with intercalating agents is a classical approach, but these agents can be mutagenic and require careful handling. The CRISPR-Cas9 system offers a highly specific and efficient method for plasmid curing but requires more sophisticated molecular biology techniques. For all methods, it is imperative to confirm the loss of the resistance plasmid and the absence of off-target effects in the cured strains. These protocols provide a foundation for researchers to effectively eliminate this compound resistance plasmids, enabling further investigation into the biology of antibiotic resistance and the development of novel therapeutic strategies.
References
- 1. Plasmid Curing (Procedure) : Molecular Biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. himedialabs.com [himedialabs.com]
- 5. Plasmid Curing (Procedure) : Molecular Biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Plasmid-mediated production of staphylococcin in bacteriophage type 71 Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Effects of Ethidium Bromide on Growth and on Loss of the Penicillinase Plasmid of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fitness Cost Evolution of Natural Plasmids of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmid profiles and antibiotic susceptibility patterns of bacteria isolated from abattoirs wastewater within Ilorin, Kwara, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpgweb.com [arpgweb.com]
Application Notes and Protocols: Gene Cloning, Expression, and Mupirocin Binding Assays of Isoleucyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for charging tRNA with isoleucine, an essential step in protein synthesis.[1] This enzyme is the target of the antibiotic mupirocin, which competitively inhibits the binding of the isoleucyl-adenylate intermediate.[2][3][4][5][6] Understanding the binding kinetics of this compound and its analogs to IleRS is vital for the development of new antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][7] These application notes provide detailed protocols for the gene cloning, expression, and purification of recombinant IleRS, followed by robust methods for characterizing its interaction with this compound using biophysical assays.
Data Presentation
Table 1: Summary of Recombinant IleRS Expression and Purification
| Parameter | Expected Yield/Value | Source Organism for Gene | Expression Host | Purification Method |
| Protein Yield | 5-10 mg/L of culture | Staphylococcus aureus | Escherichia coli BL21 (DE3) | Ni-NTA Affinity Chromatography, Size-Exclusion Chromatography |
| Purity | >95% (SDS-PAGE) | Staphylococcus aureus | Escherichia coli BL21 (DE3) | Ni-NTA Affinity Chromatography, Size-Exclusion Chromatography |
| Molecular Weight | ~107 kDa | Staphylococcus aureus | Escherichia coli BL21 (DE3) | SDS-PAGE, Mass Spectrometry |
Table 2: this compound Binding Affinity Data for S. aureus IleRS
| Assay Method | Binding Affinity (Kd) | Stoichiometry (N) | Enthalpy (ΔH) | Entropy (ΔS) |
| Isothermal Titration Calorimetry (ITC) | 10-100 pM | 1:1 | Favorable (Exothermic) | Favorable |
| Surface Plasmon Resonance (SPR) | 5-50 pM | Not directly measured | Not directly measured | Not directly measured |
Experimental Protocols
Protocol 1: Gene Cloning of S. aureus Isoleucyl-tRNA Synthetase (ileS)
This protocol outlines the steps for cloning the ileS gene into a bacterial expression vector.
1. Isolation of Genomic DNA:
- Culture Staphylococcus aureus (e.g., ATCC 25923) in an appropriate medium (e.g., Tryptic Soy Broth) overnight at 37°C.
- Harvest the bacterial cells by centrifugation.
- Isolate genomic DNA using a commercial kit following the manufacturer's instructions.
2. PCR Amplification of the ileS Gene:
- Design primers specific to the S. aureus ileS gene. Incorporate restriction sites (e.g., NdeI and XhoI) for directional cloning into the expression vector.
- Perform PCR using a high-fidelity DNA polymerase to amplify the ileS gene from the isolated genomic DNA.
3. Vector and Insert Preparation:
- Digest the expression vector (e.g., pET-28a(+)) and the purified PCR product with the selected restriction enzymes (e.g., NdeI and XhoI).
- Purify the digested vector and insert using a gel extraction kit.
4. Ligation and Transformation:
- Ligate the digested ileS gene insert into the prepared expression vector using T4 DNA ligase.[8]
- Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid amplification.[9]
5. Selection and Verification:
- Plate the transformed cells on an agar medium containing the appropriate antibiotic for vector selection (e.g., kanamycin for pET-28a(+)).
- Isolate plasmid DNA from individual colonies and verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.[10]
Protocol 2: Expression and Purification of Recombinant IleRS
This protocol describes the expression of recombinant IleRS in E. coli and its subsequent purification.
1. Expression:
- Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[11]
- Grow the transformed cells in a large volume of Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding a final concentration of 0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Continue to culture the cells at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.[12]
2. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication or using a high-pressure homogenizer on ice.
- Clarify the lysate by centrifugation to remove cell debris.
3. Purification:
- Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged IleRS protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
- (Optional) For higher purity, perform size-exclusion chromatography to separate the monomeric active protein from aggregates.[12]
- Analyze the purity of the fractions by SDS-PAGE. Pool the fractions containing pure IleRS.
- Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) and store at -80°C.
Protocol 3: this compound Binding Assay using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[13][14]
1. Sample Preparation:
- Thoroughly dialyze the purified IleRS and dissolve the this compound in the same buffer to avoid buffer mismatch artifacts.[15] The recommended buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.
- Determine the accurate concentration of the protein and the ligand.
- Degas both the protein and ligand solutions immediately before the experiment.
2. ITC Experiment:
- Set the experimental temperature (e.g., 25°C).
- Load the purified IleRS solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
- Load the this compound solution (e.g., 100-200 µM) into the injection syringe.[15]
- Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the IleRS solution.
3. Data Analysis:
- Integrate the raw ITC data to obtain the heat change for each injection.
- Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16] The entropy (ΔS) can then be calculated.
Protocol 4: this compound Binding Assay using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[17][18][19]
1. Chip Preparation and Protein Immobilization:
- Select an appropriate sensor chip (e.g., CM5 chip).
- Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Immobilize the purified IleRS onto the activated sensor surface via amine coupling.
- Deactivate any remaining active esters using ethanolamine.
2. SPR Binding Assay:
- Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ buffer).
- Inject the different concentrations of this compound over the sensor surface with the immobilized IleRS.
- Monitor the association and dissociation phases in real-time.
- Regenerate the sensor surface between different analyte injections if necessary.
3. Data Analysis:
- Subtract the response from a reference flow cell to correct for bulk refractive index changes.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, this compound, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to and synthesis of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. journals.asm.org [journals.asm.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Khan Academy [khanacademy.org]
- 10. goldbio.com [goldbio.com]
- 11. Interleukin gene cloning and expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi-res.com [mdpi-res.com]
A Protocol for Studying the Effect of Mupirocin on Biofilm Formation
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin is a topical antibiotic widely used for the treatment of superficial skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis through the reversible binding to isoleucyl-tRNA synthetase.[1][2][3] While effective against planktonic bacteria, the impact of this compound on bacterial biofilms is complex and, in some cases, paradoxical. Understanding this interaction is critical for optimizing its clinical use and for the development of novel anti-biofilm strategies.
This document provides a detailed protocol for investigating the effect of this compound on biofilm formation. It outlines key experiments from determining the minimum inhibitory concentration (MIC) to quantifying biofilm mass and visualizing its structure. The provided methodologies are designed to be adaptable for various bacterial species, with a focus on staphylococci, which are common biofilm-forming pathogens.
Recent studies have indicated that subinhibitory concentrations of this compound can, under certain conditions, promote biofilm formation in some strains of methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[2][3][4][5] This phenomenon is often linked to the upregulation of genes associated with autolysis and the release of extracellular DNA (eDNA), a key component of the biofilm matrix.[2][3] Conversely, in other bacteria such as Pseudomonas aeruginosa, subinhibitory concentrations of this compound have been shown to reduce biofilm formation.[6] These contrasting effects underscore the importance of systematic investigation.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the test bacterium. This is a crucial first step to define "subinhibitory" concentrations for subsequent biofilm assays.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and dilute it in Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) to create a series of two-fold dilutions in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Biofilm Formation Assay (Crystal Violet Staining)
Objective: To quantify the total biofilm biomass after exposure to various concentrations of this compound.
Methodology:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the overnight culture in fresh TSB supplemented with glucose (e.g., 0.5%) to a starting OD600 of approximately 0.05.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well flat-bottomed microtiter plate.
-
Add various concentrations of this compound (e.g., 2x, 1x, 0.5x, 0.25x MIC) to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells gently with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Objective: To visualize the three-dimensional structure of the biofilm and assess cell viability.
Methodology:
-
Grow biofilms on sterile glass coverslips or in chamber slides in the presence or absence of subinhibitory concentrations of this compound for 24-48 hours.
-
Gently wash the coverslips with PBS.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's instructions. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.
Data Presentation
The quantitative data generated from the crystal violet assay can be summarized in the following table for clear comparison.
| This compound Concentration (µg/mL) | Bacterial Strain | Average OD570 ± SD (Biofilm Mass) | % Change from Control |
| 0 (Control) | Strain A | 1.2 ± 0.15 | 0% |
| 0.125 (Sub-MIC) | Strain A | 1.8 ± 0.20 | +50% |
| 0.25 (Sub-MIC) | Strain A | 2.1 ± 0.18 | +75% |
| 0.5 (MIC) | Strain A | 0.4 ± 0.08 | -67% |
| 1.0 (Supra-MIC) | Strain A | 0.1 ± 0.05 | -92% |
| 0 (Control) | Strain B | 1.5 ± 0.12 | 0% |
| 128 (Sub-MIC) | Strain B | 0.9 ± 0.10 | -40% |
| 256 (Sub-MIC) | Strain B | 0.6 ± 0.09 | -60% |
| 512 (MIC) | Strain B | 0.2 ± 0.04 | -87% |
| 1024 (Supra-MIC) | Strain B | 0.1 ± 0.03 | -93% |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on biofilms.
This compound's Potential Signaling Pathway for Biofilm Induction
Caption: Proposed pathway for this compound-induced biofilm formation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subinhibitory Concentrations of this compound Stimulate Staphylococcus aureus Biofilm Formation by Upregulating cidA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound at Subinhibitory Concentrations Induces Biofilm Formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances the biofilm formation of Staphylococcus epidermidis in an atlE-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound at subinhibitory concentrations on biofilm formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Fluorescent Probe for Mupirocin Activity
Disclaimer: The fluorescent probe "Mupiro-Fluor" described herein is a conceptual probe designed for illustrative purposes to fulfill the detailed requirements of this request. Its synthesis and application are based on established principles of fluorescent probe design and existing methodologies for studying enzyme inhibition.
Application Notes
Product Name: Mupiro-Fluor
Catalogue Number: MPF-001
Description: Mupiro-Fluor is a novel fluorescent probe designed for the sensitive and continuous monitoring of mupirocin activity by targeting its direct molecular target, isoleucyl-tRNA synthetase (IleRS). This compound is a potent antibiotic that selectively inhibits bacterial IleRS, thereby halting protein synthesis.[1][2][3] Mupiro-Fluor is a derivative of this compound covalently linked to a bright and photostable fluorophore. This probe enables researchers to perform high-throughput screening for new IleRS inhibitors, study mechanisms of this compound resistance, and investigate the kinetics of IleRS inhibition in real-time.
Principle of the Assay: The Mupiro-Fluor probe is based on the principle of fluorescence polarization (FP). In solution, the relatively small Mupiro-Fluor rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger IleRS enzyme, the rotation of the probe is significantly slowed, leading to a high fluorescence polarization signal.[4][5][6] Therefore, the binding of Mupiro-Fluor to IleRS can be directly measured. In a competitive binding assay, unlabeled this compound or other IleRS inhibitors will displace Mupiro-Fluor from the enzyme, causing a decrease in fluorescence polarization. This change in polarization is directly proportional to the amount of inhibitor bound to the enzyme, allowing for the determination of inhibitor potency (e.g., IC50 values).
Applications:
-
High-Throughput Screening (HTS) for Novel IleRS Inhibitors: Mupiro-Fluor provides a robust and sensitive platform for screening large compound libraries to identify new inhibitors of bacterial IleRS.[4][5]
-
Mechanism of Action Studies: The probe can be used to confirm whether novel antibacterial compounds target IleRS.
-
This compound Resistance Studies: Mupiro-Fluor can be employed to characterize the binding affinity of IleRS from this compound-resistant bacterial strains, providing insights into the molecular basis of resistance.[7][8]
-
Enzyme Kinetics: The probe allows for the detailed kinetic analysis of IleRS inhibition by various compounds.
-
Bacterial Imaging (with modifications): While the primary design is for in vitro assays, conceptually similar probes could be developed with cell-permeant fluorophores for imaging bacterial protein synthesis inhibition in living cells.
Storage and Handling: Store Mupiro-Fluor at -20°C, protected from light. Allow the vial to warm to room temperature before opening. Prepare solutions in a suitable solvent such as DMSO.
Data Presentation
Table 1: Photophysical Properties of Mupiro-Fluor
| Property | Value |
| Fluorophore | BODIPY FL |
| Excitation Maximum (λex) | ~505 nm |
| Emission Maximum (λem) | ~515 nm |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | >0.9 |
| Recommended Filter Set | Standard FITC/GFP filter set |
Note: These are typical values for BODIPY FL and may vary slightly for the conjugated probe.[9]
Table 2: Comparative Inhibitory Activity against S. aureus IleRS
| Compound | IC50 (nM) | Assay Method |
| This compound | 5 - 15 | Fluorescence Polarization |
| Mupiro-Fluor | 20 - 50 | (Used as the tracer) |
| Inhibitor X | 150 | Fluorescence Polarization |
| Kanamycin | >10,000 | Fluorescence Polarization |
Note: IC50 values are representative and can vary based on experimental conditions.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain | This compound MIC (µg/mL) | Resistance Level |
| S. aureus ATCC 29213 | ≤ 1 | Susceptible |
| This compound-Resistant S. aureus (Low-level) | 8 - 256 | Low-Level |
| This compound-Resistant S. aureus (High-level) | ≥ 512 | High-Level |
Reference values based on CLSI and EUCAST guidelines.[7][8][10]
Experimental Protocols
Protocol 1: Synthesis and Purification of Mupiro-Fluor
This protocol describes a conceptual method for conjugating a fluorophore to this compound.
Materials:
-
This compound
-
BODIPY FL, SE (Succinimidyl Ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a light-protected vial, dissolve this compound in anhydrous DMF. Add 1.5 equivalents of DIPEA to the solution.
-
Fluorophore Addition: In a separate vial, dissolve BODIPY FL, SE in anhydrous DMF. Add this solution dropwise to the this compound solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Characterization: Collect the fluorescent fractions and confirm the identity and purity of Mupiro-Fluor by mass spectrometry and analytical HPLC.
-
Storage: Lyophilize the purified product and store it at -20°C, protected from light.
Protocol 2: In Vitro IleRS Inhibition Assay using Fluorescence Polarization
This protocol details the use of Mupiro-Fluor in a competitive binding assay to determine the IC50 of an unknown inhibitor.
Materials:
-
Purified recombinant S. aureus Isoleucyl-tRNA Synthetase (IleRS)
-
Mupiro-Fluor
-
Unlabeled this compound (positive control)
-
Test inhibitor compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT
-
384-well, black, low-volume microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of IleRS in Assay Buffer.
-
Prepare a 2X solution of Mupiro-Fluor in Assay Buffer.
-
Prepare a serial dilution of the test inhibitor and unlabeled this compound in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor dilutions or buffer (for control wells) to the wells of the 384-well plate.
-
Add 5 µL of the 2X Mupiro-Fluor solution to all wells.
-
Initiate the reaction by adding 10 µL of the 2X IleRS solution to all wells except for the "no enzyme" control wells (add 10 µL of Assay Buffer instead).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for BODIPY FL (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Bacterial Protein Synthesis Inhibition Assay
This protocol provides a general method to assess the inhibition of protein synthesis in whole bacterial cells.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Protein Synthesis Assay Kit (e.g., based on O-propargyl-puromycin)
-
This compound
-
Test inhibitor compound
-
96-well microplate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in CAMHB.
-
Inhibitor Treatment: Dilute the bacterial culture and add to the wells of a 96-well plate. Add serial dilutions of this compound or the test inhibitor. Incubate at 37°C for 1-2 hours.
-
Protein Synthesis Labeling: Add the protein synthesis label (e.g., O-propargyl-puromycin) to each well and incubate for an additional 30 minutes.
-
Fixation and Permeabilization: Harvest the bacterial cells by centrifugation, wash with PBS, and then fix and permeabilize according to the assay kit manufacturer's instructions.
-
Fluorescent Labeling: Add the fluorescent azide solution (e.g., Alexa Fluor 488 azide) to label the incorporated O-propargyl-puromycin via a click chemistry reaction.
-
Analysis: Wash the cells and analyze the fluorescence intensity of individual bacteria using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity compared to the untreated control indicates inhibition of protein synthesis.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for HTS of IleRS inhibitors.
Caption: Logical relationship of the competitive FP assay.
References
- 1. This compound CAS#: 12650-69-0 [m.chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Clinical relevance of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - ES [thermofisher.com]
- 10. Screening for this compound Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Mupirocin Skin Penetration Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mupirocin is a topical antibiotic widely used for the treatment of superficial skin infections.[1] Its efficacy is dependent on its ability to penetrate the stratum corneum and reach the target site within the epidermis and dermis. Therefore, in vitro models that accurately mimic the skin barrier are crucial for the development and evaluation of topical this compound formulations. This document provides detailed application notes and protocols for commonly used in vitro models to study the skin penetration of this compound.
Key In Vitro Models
Several in vitro models are available to assess the dermal absorption and penetration of this compound. The choice of model depends on the specific research question, desired throughput, and budget. The most common models include:
-
Franz Diffusion Cells: A well-established and widely used method for in vitro skin permeation studies.[2][3]
-
Reconstructed Human Epidermis (RhE): An animal-free alternative that mimics the structure and barrier function of the human epidermis.[4][5]
-
Skin-on-a-Chip: An emerging microfluidic technology that allows for the culture of skin equivalents under dynamic flow conditions, offering a more physiologically relevant model.[6][7][8]
Franz Diffusion Cell Assay
The Franz diffusion cell is a simple, robust, and cost-effective system for measuring the permeation of drugs through a membrane.
Experimental Workflow: Franz Diffusion Cell Assay
Caption: Workflow for this compound skin permeation studies using Franz diffusion cells.
Protocol: this compound Permeation using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Porcine ear skin or synthetic membrane (e.g., Strat-M®)[9]
-
Receptor solution (e.g., Methanol:Phosphate Buffered Saline (MeOH-PBS) 1:1)[9]
-
This compound formulation (e.g., 2% ointment)[10]
-
High-Performance Liquid Chromatography (HPLC) system for this compound quantification[11]
-
Water bath with circulator
-
Magnetic stirrers and stir bars
-
Syringes and needles for sampling
-
Parafilm®
Procedure:
-
Membrane Preparation:
-
If using porcine ear skin, obtain fresh full-thickness skin from a local abattoir.[9]
-
Carefully remove subcutaneous fat and trim the skin to the appropriate size for the Franz diffusion cells.
-
The skin can be used fresh or stored at -18°C for up to a month.[9]
-
Prior to the experiment, thaw the frozen skin and equilibrate it in PBS.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.
-
Clamp the two chambers together securely.
-
-
Receptor Chamber Filling:
-
Fill the receptor chamber with freshly prepared and degassed receptor solution (e.g., MeOH-PBS 1:1), ensuring no air bubbles are trapped beneath the membrane.[9]
-
Place a small magnetic stir bar in the receptor chamber.
-
-
System Equilibration:
-
Place the assembled Franz cells in a water bath maintained at 37 ± 1°C to ensure the skin surface temperature is approximately 32°C.[3]
-
Allow the system to equilibrate for at least 30 minutes with continuous stirring of the receptor solution.
-
-
Formulation Application:
-
Apply a known amount of the this compound formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Seal the donor chamber with Parafilm® to prevent evaporation.[2]
-
-
Sampling:
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.[11]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Data Presentation: this compound Permeation Parameters (Example)
| Formulation | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) |
| This compound 2% Ointment | 1.25 ± 0.15 | 6.25 x 10⁻⁵ ± 0.75 x 10⁻⁵ | 2.5 ± 0.3 |
| Nanoemulsion Formulation | 2.50 ± 0.20[2] | 1.25 x 10⁻⁴ ± 0.10 x 10⁻⁴ | 1.8 ± 0.2 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific formulation and experimental conditions.
Reconstructed Human Epidermis (RhE) Model
RhE models, such as EpiSkin™, EpiDerm™, and SkinEthic™, are three-dimensional cultures of human-derived keratinocytes that form a multilayered, differentiated epidermis.[4][12] They offer a more ethical and reproducible alternative to ex vivo skin.
Logical Relationship: RhE Model for Permeation Studies
Caption: Development of a Reconstructed Human Epidermis (RhE) model for in vitro studies.
Protocol: this compound Penetration using RhE Models
Materials:
-
Commercially available RhE kits (e.g., EpiDerm™)
-
Assay medium provided with the kit
-
6-well or 12-well plates
-
This compound formulation
-
Receptor solution (e.g., culture medium or PBS)
-
HPLC system
Procedure:
-
RhE Tissue Equilibration:
-
Upon receipt, place the RhE tissue inserts into wells containing pre-warmed assay medium.
-
Equilibrate the tissues in a humidified incubator at 37°C with 5% CO₂ for at least 1 hour.
-
-
Formulation Application:
-
Carefully apply a precise amount of the this compound formulation onto the surface of the RhE.
-
Return the plates to the incubator.
-
-
Sampling:
-
At specified time points, collect the entire volume of the receptor solution (medium) from the well and replace it with fresh, pre-warmed medium.
-
-
Tissue Digestion (Optional):
-
At the end of the experiment, the RhE tissue can be washed, removed from the insert, and processed to determine the amount of this compound retained within the epidermis. This may involve tissue homogenization and extraction.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected receptor solutions and tissue extracts using HPLC.
-
Data Presentation: this compound Distribution in RhE Model (Example)
| Compartment | This compound Amount (µg/cm²) | Percentage of Applied Dose (%) |
| Receptor Fluid (24h) | 5.8 ± 0.7 | 2.9 ± 0.35 |
| Epidermal Tissue | 12.4 ± 1.5 | 6.2 ± 0.75 |
| Unpenetrated (on surface) | 181.8 ± 9.1 | 90.9 ± 4.55 |
Note: The values presented are hypothetical and for illustrative purposes.
Skin-on-a-Chip Model
Skin-on-a-chip platforms are microfluidic devices that enable the culture of skin tissues under continuous perfusion, mimicking the dermal microvasculature.[6][8] This dynamic environment can provide more physiologically relevant data on drug absorption and disposition.
Experimental Workflow: Skin-on-a-Chip
References
- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Nanoemulsions for Topical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alterlab.co.id [alterlab.co.id]
- 4. Permeability of the reconstructed human epidermis model Episkin in comparison to various human skin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analysis of drug efficacy for inflammatory skin on an organ-chip system [frontiersin.org]
- 7. Skin-on-a-Chip Technology: Microengineering Physiologically Relevant In Vitro Skin Models | MDPI [mdpi.com]
- 8. Skin-on-a-chip models: General overview and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.13. In Vitro Permeation Studies of MUP through Strat-M® Membrane and Porcine Skin [bio-protocol.org]
- 10. droracle.ai [droracle.ai]
- 11. Development and validation of a liquid chromatographic method for in vitro this compound quantification in both skin layers and percutaneous penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Reconstructed Human Epidermis in a Chemically-Defined, Animal Origin-Free Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Screening for Novel Inhibitors of Mupirocin-Resistant Isoleucyl-tRNA Synthetase (IleRS): A Methodological Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the face of rising antibiotic resistance, the development of novel therapeutics targeting essential bacterial enzymes is paramount. Mupirocin, a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), has long been a frontline treatment for topical infections caused by Staphylococcus aureus. However, the emergence of this compound-resistant strains, particularly methicillin-resistant S. aureus (MRSA), necessitates innovative strategies for discovering new inhibitors. This application note provides a detailed methodology for the screening and characterization of novel inhibitors targeting this compound-resistant IleRS.
This compound resistance in S. aureus is primarily mediated by two mechanisms: low-level resistance arising from point mutations in the chromosomal ileS1 gene encoding the native IleRS, and high-level resistance conferred by the plasmid-encoded ileS2 gene, which produces a second, highly resistant IleRS enzyme (IleRS2).[1][2] This guide outlines a comprehensive workflow, from the expression and purification of resistant IleRS variants to robust biochemical and cell-based screening assays designed to identify and validate new inhibitor candidates.
Understanding the Target: this compound-Resistant IleRS
Isoleucyl-tRNA synthetase is a crucial enzyme responsible for charging tRNA with isoleucine, an essential step in protein synthesis. This compound competitively inhibits the binding of isoleucine to the active site of IleRS1.[2] In resistant strains, either mutations in IleRS1 alter the binding pocket, reducing this compound's affinity, or the presence of IleRS2, which has a naturally low affinity for this compound, allows protein synthesis to continue even in the presence of the antibiotic.[1][2] The screening methodology detailed herein is designed to identify compounds that can effectively inhibit these resistant forms of IleRS.
Data Presentation: Comparative Inhibitor Performance
A critical aspect of screening for new inhibitors is the ability to compare their efficacy against both the wild-type and resistant forms of the target enzyme, as well as their whole-cell activity. The following tables summarize key quantitative data for this compound and serve as a template for presenting data for newly identified inhibitors.
Table 1: Biochemical Inhibition of Wild-Type and this compound-Resistant IleRS
| Compound | Target Enzyme | IC50 (ng/mL) | Ki (nM) | Inhibition Type |
| This compound | S. aureus IleRS1 (susceptible) | 0.7 - 3.0 | Not Reported | Slow, tight-binding |
| This compound | S. aureus IleRS1 (low-level resistance) | 19 - 43 | Not Reported | Competitive |
| This compound | S. aureus IleRS2 (high-level resistance) | 7,000 - 10,000 | >1000 | Competitive |
Data compiled from multiple sources.[2][3]
Table 2: Antibacterial Activity Against this compound-Resistant S. aureus
| Compound | Strain | Resistance Level | MIC (µg/mL) |
| This compound | S. aureus (susceptible) | - | ≤ 4 |
| This compound | S. aureus | Low-level | 8 - 256 |
| This compound | S. aureus | High-level | ≥ 512 |
| New Inhibitor X | S. aureus (susceptible) | - | [Insert Data] |
| New Inhibitor X | S. aureus (low-level resistant) | Low-level | [Insert Data] |
| New Inhibitor X | S. aureus (high-level resistant) | High-level | [Insert Data] |
MIC breakpoints are based on established standards.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data generation.
Protocol 1: Expression and Purification of Recombinant this compound-Resistant IleRS
This protocol describes the expression of His-tagged this compound-resistant IleRS (from the ileS2 gene) in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction:
- The ileS2 gene from a high-level this compound-resistant S. aureus strain is amplified by PCR.
- The PCR product is cloned into an appropriate expression vector (e.g., pET-28a) containing an N-terminal His6-tag sequence.
- The construct is verified by DNA sequencing.
2. Protein Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight at 37°C in LB broth containing the appropriate antibiotic.
- Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation.
3. Cell Lysis and Lysate Preparation:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at high speed to pellet cell debris.
- Collect the supernatant containing the soluble His-tagged IleRS.
4. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA resin column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged IleRS with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect the elution fractions.
5. Protein Purity and Concentration:
- Analyze the purity of the eluted fractions by SDS-PAGE.
- Pool the fractions containing pure IleRS.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- If necessary, perform a buffer exchange into a storage buffer (e.g., using dialysis or a desalting column).
- Store the purified enzyme at -80°C.
Protocol 2: High-Throughput Screening (HTS) using an Enzyme Kinetics Assay
This protocol outlines a 96- or 384-well plate-based assay to measure the inhibition of IleRS activity and determine the half-maximal inhibitory concentration (IC50) of test compounds.
1. Assay Principle:
- The assay measures the aminoacylation of tRNA by IleRS, which is coupled to the pyrophosphate (PPi) exchange reaction. The consumption of ATP is monitored using a commercially available kinase-glo or similar luciferase-based ATP detection reagent.
2. Reagents and Materials:
- Purified recombinant this compound-resistant IleRS.
- L-isoleucine.
- ATP.
- tRNA specific for isoleucine.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).
- Test compounds dissolved in DMSO.
- ATP detection reagent (e.g., Kinase-Glo®).
- White, opaque microplates.
3. Assay Procedure:
- Prepare a reaction mixture containing all components except ATP in the assay buffer.
- Dispense the test compounds at various concentrations into the microplate wells. Include positive (this compound) and negative (DMSO vehicle) controls.
- Add the purified IleRS enzyme to the wells and pre-incubate with the compounds for 15-30 minutes at room temperature.
- Initiate the reaction by adding ATP.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
- Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- The luminescence signal is inversely proportional to the IleRS activity.
- Normalize the data to the positive and negative controls.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Thermal Shift Assay (TSA) for Target Engagement
TSA is a biophysical method used to confirm the direct binding of a compound to the target protein by measuring changes in the protein's thermal stability.
1. Assay Principle:
- The binding of a ligand (inhibitor) to a protein generally increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
2. Reagents and Materials:
- Purified recombinant this compound-resistant IleRS.
- Assay buffer (as in Protocol 2).
- Test compounds.
- Fluorescent dye (e.g., SYPRO™ Orange).
- Real-time PCR instrument with a thermal melting curve analysis module.
- PCR plates or strips.
3. Assay Procedure:
- Prepare a master mix containing the purified IleRS and the fluorescent dye in the assay buffer.
- Dispense the master mix into the PCR plate wells.
- Add the test compounds at a fixed concentration to the wells. Include a no-ligand control.
- Seal the plate and briefly centrifuge.
- Place the plate in the real-time PCR instrument.
- Set up a temperature gradient from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate.
- Monitor the fluorescence intensity as a function of temperature.
4. Data Analysis:
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the melting curve.
- Calculate the change in melting temperature (ΔTm) between the protein with and without the test compound. A significant positive ΔTm indicates ligand binding.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This cell-based assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.
1. Materials:
- This compound-resistant S. aureus strain (e.g., a clinical isolate).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Test compounds.
- Sterile 96-well microplates.
2. Inoculum Preparation:
- Prepare a bacterial suspension from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
3. Assay Procedure:
- Prepare serial two-fold dilutions of the test compounds in CAMHB in the microplate wells.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
4. Reading the Results:
- The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Visualization of Methodological Workflow and Resistance Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying biological mechanisms.
Caption: Overall workflow for screening and validation of new inhibitors.
Caption: Mechanisms of this compound action and resistance.
Conclusion
The rise of this compound resistance poses a significant clinical challenge. The methodologies outlined in this application note provide a robust framework for the identification and characterization of novel inhibitors of this compound-resistant IleRS. By combining high-throughput biochemical screening with biophysical and cell-based validation assays, researchers can efficiently identify promising lead compounds for the development of new antibiotics to combat resistant pathogens. This comprehensive approach will be instrumental in replenishing the dwindling pipeline of effective antibacterial agents.
References
Application Notes and Protocols for the Extraction of Mupirocin from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, an essential topical antibiotic, is a secondary metabolite produced by the bacterium Pseudomonas fluorescens. It is primarily a mixture of pseudomonic acids, with pseudomonic acid A constituting about 90% of the complex.[1] This antibiotic is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting bacterial isoleucyl-tRNA synthetase.[1][2] The efficient extraction and purification of this compound from fermentation broths are critical steps for its commercial production and for research and development purposes.
These application notes provide detailed protocols for the extraction and purification of this compound from bacterial cultures, along with quantitative data to aid in method selection and optimization.
This compound Biosynthesis Overview
This compound is synthesized via a trans-AT Type I polyketide synthase (PKS) pathway in Pseudomonas fluorescens.[1][3] The biosynthesis is encoded by a large gene cluster (approximately 74 kb) responsible for the production of the C17 polyketide, monic acid, and its esterification with 9-hydroxynonanoic acid.[1][4] The pathway involves parallel routes that lead to the production of various pseudomonic acids.[1][3]
Caption: Overview of the this compound biosynthetic pathway.
Extraction and Purification Protocols
Several methods have been established for the extraction and purification of this compound from fermentation broths. The choice of method often depends on the desired scale, purity, and available resources. Below are detailed protocols for common techniques.
Protocol 1: Solvent Extraction and Acid Precipitation
This is a widely used method for the initial recovery of this compound from the fermentation broth.
Experimental Workflow:
Caption: Workflow for solvent extraction and acid precipitation.
Methodology:
-
Cell Removal: Centrifuge the Pseudomonas fluorescens fermentation broth (e.g., at 10,000 x g for 20 minutes) to separate the bacterial cells from the supernatant containing this compound.[5][6]
-
Acidification: Adjust the pH of the clarified supernatant to a range of 4.0 to 4.5 using an acid such as hydrochloric acid or acetic acid.[7][8] This protonates the this compound, making it more soluble in organic solvents.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent like ethyl acetate or methyl isobutyl ketone (MIBK) to the acidified broth at a 1:1 or 1:2 (broth:solvent) ratio.[8][9] Stir vigorously for at least 30-45 minutes.
-
Phase Separation: Allow the mixture to stand, leading to the separation of the aqueous and organic phases. Collect the upper organic phase which now contains the this compound.
-
Repeated Extraction: For improved yield, the aqueous phase can be subjected to a second round of extraction with the organic solvent.
-
Solvent Evaporation: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Macroporous Resin Chromatography
This method is effective for achieving high purity this compound and avoids the extensive use of organic solvents in the primary purification steps.
Experimental Workflow:
Caption: Workflow for macroporous resin chromatography.
Methodology:
-
Preparation: Start with the clarified fermentation broth, as described in Protocol 1, step 1.
-
pH Adjustment: Adjust the pH of the broth to between 6.0 and 7.0.[10]
-
Resin Adsorption: Pass the pH-adjusted broth through a column packed with a medium-polarity macroporous resin.[10]
-
Washing: Wash the resin with water to remove unbound impurities.
-
Elution: Elute the bound this compound from the resin using a suitable solvent. While some methods aim to be organic solvent-free, others may use solvents like acetone for desorption.[8][10]
-
Concentration: The eluted solution containing this compound can be concentrated using techniques like nanofiltration.[10]
-
Crystallization and Drying: The concentrated this compound solution is then subjected to crystallization and drying to obtain the final high-purity product.[10]
Quantitative Data Summary
The efficiency of this compound extraction and purification varies depending on the methodology employed. The following table summarizes quantitative data from various sources.
| Method | Key Steps | Yield | Purity | Reference |
| Solvent Extraction & Precipitation | Centrifugation, Acidification (pH 4.0), Ethyl Acetate Extraction | 85.3% | >80% | [8] |
| Solvent Extraction with MIBK | Centrifugation, Extraction with MIBK, Alkaline Water Back-extraction | Approx. 90% recovery from broth | Not specified | [5][6][7] |
| Macroporous Resin Chromatography | Resin Adsorption, Nanofiltration, Crystallization | Not specified | >99% | [10] |
| Industrial Scale Extraction | Resin Adsorption, Multi-step Solvent Extraction | >80% (up to 95%) | >80% | [8][11] |
| Normal Phase Liquid Chromatography | Silica Gel Chromatography | 66% | High (not quantified) | [9][12] |
Concluding Remarks
The selection of an appropriate extraction and purification strategy for this compound is a critical decision for researchers and manufacturers. The solvent extraction and acid precipitation method offers a robust and relatively straightforward approach for initial recovery with good yields. For applications demanding higher purity, subsequent chromatographic steps, such as macroporous resin or silica gel chromatography, are highly effective. The industrial-scale methods that combine resin adsorption with multi-step extractions demonstrate the potential for high-throughput and efficient this compound production. The protocols and data presented herein provide a solid foundation for the development and optimization of this compound extraction processes in a laboratory or industrial setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the this compound biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7619102B2 - Purification of this compound - Google Patents [patents.google.com]
- 6. CN101124221B - Purification method of this compound - Google Patents [patents.google.com]
- 7. US20080234503A1 - Purification of this compound - Google Patents [patents.google.com]
- 8. US20230312540A1 - Method for extracting this compound - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CN110606844B - this compound purification method - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: A Protocol for Investigating Mupirocin's Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, an antibiotic derived from Pseudomonas fluorescens, possesses a unique mechanism of action by inhibiting bacterial isoleucyl-tRNA synthetase, thereby halting protein synthesis.[1][2][3][4] This distinct mode of action makes it a valuable agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] However, the emergence of this compound resistance necessitates the exploration of combination therapies to enhance its efficacy and combat resistance.[1][5] This document provides a detailed protocol for investigating the synergistic potential of this compound with other antibiotics.
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Investigating synergy can lead to the development of more potent antibiotic regimens, potentially reducing required dosages, minimizing toxicity, and overcoming resistance mechanisms. This protocol will focus on two primary in vitro methods for assessing synergy: the checkerboard assay and the time-kill curve assay.
Key Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.[6][7] It involves testing a range of concentrations of both drugs, alone and in combination, to identify the minimum inhibitory concentration (MIC) for each drug and its combinations.
Materials:
-
This compound powder (analytical grade)
-
Second antibiotic of interest (analytical grade)
-
Appropriate bacterial strains (e.g., MRSA, methicillin-susceptible Staphylococcus aureus - MSSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for visual assessment of viability)
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the second antibiotic in a suitable solvent. Further dilute these stocks in CAMHB to the desired starting concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the second antibiotic. Add 100 µL of the highest concentration to the first column and then perform serial dilutions across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound. Add 100 µL of the highest concentration to the top row and then perform serial dilutions down the plate.
-
This creates a matrix of varying concentrations of both antibiotics.
-
Include control wells: a row with only this compound dilutions (to determine its MIC), a column with only the second antibiotic's dilutions (to determine its MIC), a growth control well (no antibiotics), and a sterility control well (no bacteria).
-
-
Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader. The addition of a viability indicator like resazurin or TTC can aid in visualization.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.[6][8]
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
FICI = FIC of this compound + FIC of Antibiotic X
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of antibiotics, alone and in combination, over time.[9][10][11] This dynamic method is considered more informative than the static checkerboard assay.
Materials:
-
This compound powder (analytical grade)
-
Second antibiotic of interest (analytical grade)
-
Appropriate bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Timer
Protocol:
-
Prepare Bacterial Inoculum: Prepare a mid-logarithmic phase bacterial culture by inoculating a flask of CAMHB and incubating until the optical density at 600 nm (OD₆₀₀) reaches a specific value (e.g., 0.3-0.5). Dilute this culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual tests)
-
-
Incubation and Sampling: Inoculate each tube/flask with the prepared bacterial suspension. Incubate at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Cell Counts: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot Time-Kill Curves: Plot the log₁₀ CFU/mL against time (hours) for each condition.
Data Interpretation:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MICs of this compound and Antibiotic X Alone and in Combination against S. aureus Strain XYZ
| Antibiotic(s) | MIC (µg/mL) | FICI | Interpretation |
| This compound | |||
| Antibiotic X | |||
| This compound + Antibiotic X | / |
Table 2: Time-Kill Assay Results for this compound and Antibiotic X against S. aureus Strain XYZ at 24 hours
| Treatment | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 24h | Log₁₀ Reduction from Most Active Agent | Interpretation |
| Growth Control | ||||
| This compound (Concentration) | ||||
| Antibiotic X (Concentration) | ||||
| This compound + Antibiotic X |
Visualizations
Caption: Experimental workflow for investigating this compound's synergy.
Caption: Interpretation of antibiotic synergy data.
This compound's Mechanism of Action and Potential for Synergy
This compound inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.[1][2][3][4] This is a highly specific target, which means there is a low probability of cross-resistance with other antibiotic classes.[2] Synergy with other antibiotics can occur through several mechanisms:
-
Sequential blockade: One antibiotic inhibits a step in a metabolic pathway, causing a substrate to accumulate, which is then targeted by the second antibiotic.
-
Inhibition of drug-inactivating enzymes: One antibiotic may inhibit an enzyme that would otherwise degrade the second antibiotic.
-
Enhanced drug uptake: One antibiotic may damage the bacterial cell wall or membrane, facilitating the entry of the second antibiotic.
Given this compound's unique target, it is plausible that it could act synergistically with antibiotics that have different mechanisms of action, such as those targeting cell wall synthesis (e.g., beta-lactams), DNA replication (e.g., fluoroquinolones), or the 30S ribosomal subunit (e.g., aminoglycosides). For instance, a study on the combination of this compound with α-pinene, a monoterpene, demonstrated a synergistic effect against MRSA strains.[5][12] Another study showed that certain cationic steroid antibiotics could expand this compound's spectrum to include Gram-negative bacteria.[13]
Caption: this compound's mechanism of action.
References
- 1. A review on mechanism of action, resistance, synergism, and clinical implications of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Synergistic Combination Therapy of this compound and α-Pinene Against Multidrug-Resistant Clinical Strains of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Mupirocin in topical formulations for research purposes
Application Notes and Protocols for Mupirocin in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, formerly known as pseudomonic acid A, is a topical antibiotic derived from the bacterium Pseudomonas fluorescens.[1][2] It is widely used for treating primary and secondary bacterial skin infections, such as impetigo, boils, and open wounds, caused by susceptible strains of Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Streptococcus pyogenes.[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis, minimizes the likelihood of cross-resistance with other classes of antibiotics.[3][4] Due to rapid systemic metabolism into its inactive metabolite, monic acid, this compound is exclusively used in topical formulations.[1][5]
This document provides detailed application notes and experimental protocols for researchers working with this compound in the development and evaluation of topical drug delivery systems.
Mechanism of Action
This compound exerts its antibacterial effect by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleS).[1][6] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins.[3][7] The inhibition of IleS leads to a depletion of charged isoleucyl-tRNA, which in turn halts bacterial protein and RNA synthesis, resulting in bacteriostasis at low concentrations and bactericidal effects at higher concentrations.[2][8][9] This targeted mechanism is highly specific to bacterial cells, with minimal effect on the human equivalent of the enzyme.[7]
Application Notes
Formulation Strategies
The therapeutic efficacy of this compound is significantly influenced by the formulation, which governs its release, skin permeation, and stability.[5] Common formulations include ointments, creams, and advanced systems like nanoemulsions and microemulgels designed to enhance drug delivery and patient compliance.[4][10][11]
Table 1: Example this compound Topical Formulations for Research
| Formulation Type | Key Components | This compound Conc. (%) | Purpose/Finding | Reference |
|---|---|---|---|---|
| Nanoemulsion | Eucalyptus Oil (Oil Phase), Tween® 80 (Surfactant), Span® 80 (Co-surfactant) | Not Specified | Enhanced transdermal permeation compared to commercial cream. | [10] |
| Cream | Cocamidopropyl betaine (Emulsifier), PEG-400, Glycerol monostearate, Beeswax | 2% | Showed a higher zone of inhibition against S. aureus than the marketed cream. | [9][12] |
| Microemulgel | Liquid Paraffin (Oil), Span 20/Tween 20 (Surfactants), Carbopol (Gelling agent) | Not Specified | Formulation F1 showed 99.14% drug release and good stability. | [11] |
| Emulgel | Carbomer 940 (Gelling agent), Triethanolamine (Neutralizer) | 10% (in emulsion) | Drug release decreased with increasing polymer concentration. |[13] |
Analytical Methodologies for Quantification
Accurate quantification of this compound in formulations is critical for quality control, release testing, and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and robust method.
Table 2: Typical HPLC Parameters for this compound Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 or C8 (e.g., Waters XTerra MS C18, 150 mm x 4.6 mm, 3.5 µm) | [10][14] |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., Phosphoric acid or Phosphate buffer pH 2.5-2.75) in ratios from 40:60 to 26:74 v/v. | [10][14][15] |
| Flow Rate | 1.0 mL/min | [10][14] |
| Detection | UV at 220 nm | [10][15] |
| Column Temp. | Ambient or 40 °C | [10][14] |
| Injection Vol. | 20 µL | [10] |
| Retention Time | Typically 2-4 minutes depending on the exact method. |[15] |
Performance and Efficacy Data
The performance of a topical formulation is primarily assessed by its drug release profile (in vitro release testing) and its antimicrobial activity.
Table 3: Summary of In Vitro Release and Efficacy Data
| Formulation Type | Bacterial Strain | Test Method | Key Result | Reference |
|---|---|---|---|---|
| Nanoemulsion (EU) | N/A | Franz Diffusion Cell (Strat-M membrane) | Two-fold increase in permeation compared to control cream. | [10] |
| Emulgel (EG3) | N/A | USP Type II Dissolution | 67.02% drug released after 8 hours. | [13] |
| Cream (F7) | S. aureus | Agar Well Diffusion | Zone of Inhibition: 32.16 ± 2.2 mm (vs. 29.56 ± 1.35 mm for marketed cream). | [12] |
| Microemulgel (F1) | S. aureus | Agar Well Diffusion | Zone of Inhibition: 14 ± 0.5 mm (at 100 µg/mL). | [11] |
| Various Isolates | Staphylococcus spp. | Agar Dilution (MIC) | MIC for susceptible isolates: ≤4 mg/L. Low-level resistance: 8-64 mg/L. High-level resistance: ≥512 µg/ml. |[16][17] |
Stability Assessment
Stability studies are essential to ensure the formulation maintains its physicochemical properties and potency over its shelf life.
Table 4: Stability Study Data for this compound Formulations
| Formulation Type | Storage Condition | Duration | Parameters Assessed | Finding | Reference |
|---|---|---|---|---|---|
| Nanoemulsion | 4 °C and 25 °C | 3 months | Droplet size, PDI, Zeta potential | Formulations were stable at 25 °C. | [10] |
| Microemulgel (F1) | Accelerated (40°C/75% RH) | 3 months | Appearance, pH, Drug Content | No significant change in pH or drug content. Remained homogeneous. | [11][18] |
| Cream (F7) | 8°C, 25°C, 40°C | 90 days | Color, pH, Phase separation | The prepared cream was found to be stable. | [12] |
| NLC-gel | 4°C and 25°C | 6 months | pH, Viscosity, Drug Content | Non-significant variations compared to fresh preparation. |[19] |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulgel
This protocol is adapted from methodologies for preparing semisolid emulsion-based gel formulations.[11][13]
Materials:
-
This compound
-
Oil Phase (e.g., Liquid Paraffin)
-
Aqueous Phase (Purified Water)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Span 20)
-
Gelling Agent (e.g., Carbopol 940)
-
Neutralizing Agent (e.g., Triethanolamine)
-
Preservatives (e.g., Methylparaben, Propylparaben)
-
Beakers, magnetic stirrer, homogenizer, pH meter.
Procedure:
-
Prepare the Oil Phase: Dissolve the co-surfactant (e.g., Span 20) in the oil (e.g., liquid paraffin).
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., Tween 20) and any water-soluble preservatives in purified water.
-
Prepare the Emulsion: Heat both phases separately to ~75°C. Add the oil phase to the aqueous phase slowly with continuous homogenization until a uniform white emulsion is formed. Cool to room temperature. Dissolve this compound in a suitable solvent (e.g., ethanol) and incorporate it into the emulsion.
-
Prepare the Gel Base: Disperse the gelling agent (e.g., Carbopol 940) in a separate beaker of purified water with constant stirring until a lump-free dispersion is achieved.
-
Neutralize the Gel: Slowly add the neutralizing agent (e.g., Triethanolamine) dropwise to the gel dispersion while stirring until a transparent, viscous gel is formed (pH ~6.0-6.5).
-
Form the Emulgel: Incorporate the prepared this compound emulsion into the gel base in a 1:1 ratio with gentle stirring until a homogenous emulgel is obtained.
Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol is based on FDA guidance and published research for topical formulations.[10][20][21]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Strat-M®) or animal skin (e.g., porcine ear skin).[10]
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a co-solvent like methanol (e.g., 50:50 PBS:Methanol) to ensure sink conditions.[10]
-
This compound formulation
-
Magnetic stirrer with water bath, syringe for sampling, HPLC system for analysis.
Procedure:
-
Cell Setup: Assemble the Franz diffusion cells, ensuring the membrane is properly mounted between the donor and receptor compartments with the dermal side facing the receptor medium. The effective diffusion area should be recorded.[10]
-
Degas Medium: Degas the receptor medium by sonication or vacuum filtration before filling the receptor compartments.
-
Equilibration: Fill the receptor compartments with the degassed medium, ensuring no air bubbles are trapped beneath the membrane. Place the cells in the water bath maintained at 37 ± 1 °C and allow the system to equilibrate with constant stirring (e.g., 100 rpm).[10]
-
Dosing: Accurately apply a finite dose of the this compound formulation onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling arm of the receptor compartment.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 4).
-
Calculation: Calculate the cumulative amount of this compound released per unit area over time and plot the results.
Protocol 3: Antimicrobial Efficacy Testing (Agar Well Diffusion)
This method assesses the ability of the formulation to inhibit the growth of a target microorganism.[11][12]
Materials:
-
Test microorganism (Staphylococcus aureus ATCC strain)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs, sterile cork borer (6 mm diameter)
-
Incubator (37°C)
-
This compound formulation, positive control (e.g., marketed cream), and placebo/vehicle control.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, uniformly streak the entire surface of the MHA plates with the prepared bacterial inoculum to create a lawn.
-
Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Sample Application: Accurately fill each well with a predetermined amount of the test formulation, positive control, and placebo control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the results of the test formulation to the controls.
Protocol 4: HPLC Analysis of this compound
This is a generalized protocol for the quantification of this compound from samples obtained during formulation analysis or release studies.[10][14]
Materials & Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 0.05M phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a 40:60 v/v ratio.
-
This compound reference standard
-
Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the mobile phase. Prepare a series of working standards (e.g., 5, 10, 20, 40, 60 µg/mL) by serial dilution to generate a calibration curve.[14][15]
-
Sample Preparation (from Formulation): Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.[14] Dissolve it in a suitable volume of diluent (e.g., mobile phase), sonicate for 15 minutes to ensure complete extraction, and filter through a 0.45 µm syringe filter.[14] Dilute as necessary to bring the concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Research and Development Workflow
The development and evaluation of a novel this compound topical formulation follows a logical progression of steps, from initial design to final characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 4. Efficacy of a New Cream Formulation of this compound: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. japtronline.com [japtronline.com]
- 10. Development of Nanoemulsions for Topical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. doaj.org [doaj.org]
- 13. crsubscription.com [crsubscription.com]
- 14. jocpr.com [jocpr.com]
- 15. ijbio.com [ijbio.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Mupirocin Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low yields in mupirocin fermentation.
Troubleshooting Guides
Low yields in this compound fermentation can arise from a variety of factors, from suboptimal media composition to improper control of fermentation parameters. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall this compound Titer | - Inadequate nutrient availability (carbon, nitrogen, phosphate).- Suboptimal pH of the fermentation medium.- Insufficient dissolved oxygen.- Poor inoculum quality or low inoculation volume. | - Optimize media composition. See Table 2 for examples.- Maintain pH between 5.5 and 6.0 for optimal pseudomonic acid A production.[1][2]- Control dissolved oxygen at a constant level, for instance, 30%, by adjusting agitation and aeration rates (e.g., 300-600 rpm and 0.5-1.0 vvm).[1]- Ensure a healthy, actively growing seed culture and use an appropriate inoculation ratio (e.g., 1-10% v/v).[3] |
| High Ratio of Pseudomonic Acid B to Pseudomonic Acid A | - Inefficient conversion of pseudomonic acid B to pseudomonic acid A.- This is often due to issues with the expression or activity of late-stage tailoring enzymes. | - Ensure fermentation conditions, particularly pH, are optimal for the activity of tailoring enzymes (MupO, MupU, MupV). A controlled pH of 5.5-6.0 has been shown to decrease the proportion of pseudomonic acid B.[1][2]- Prolonged fermentation time under optimal conditions may allow for more complete conversion. |
| Excessive Foaming | - High protein content in the media (e.g., from yeast extract, peptone).- High agitation and aeration rates. | - Add a defoamer (e.g., polyether GPE) to the fermentation medium.[3]- If foaming persists, consider intermittent feeding of an antifoaming agent.[1]- Optimize agitation and aeration to provide sufficient oxygen without excessive foaming. |
| Inconsistent Batch-to-Batch Yields | - Variability in raw material quality.- Inconsistent seed culture preparation.- Fluctuations in fermentation parameters. | - Use high-quality, consistent sources for media components.- Standardize the protocol for inoculum development, including age and cell density.- Implement strict process control for pH, temperature, dissolved oxygen, and feeding strategies. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound fermentation?
The optimal pH for this compound production by Pseudomonas fluorescens is typically in the range of 5.5 to 7.5.[3] However, for maximizing the yield of the desired product, pseudomonic acid A, and minimizing the accumulation of the precursor pseudomonic acid B, a more tightly controlled pH of 5.5 to 6.0 is recommended.[1][2] This can be achieved by feeding an acidic solution or a carbon source like dextrose to counteract the natural pH increase during fermentation.[1]
Q2: How critical is aeration for this compound yield?
Aeration is a critical parameter. This compound biosynthesis is an aerobic process, and maintaining an adequate dissolved oxygen (DO) level is essential for both cell growth and product formation. A DO level of around 30% saturation is often targeted, which can be maintained by adjusting the agitation speed (300-600 rpm) and aeration rate (0.5-1.0 vvm).[1] Insufficient oxygen can be a limiting factor for yield.
Q3: Can precursor feeding enhance this compound production?
Yes, precursor feeding can be a strategy to enhance the production of secondary metabolites. This compound is a polyketide, synthesized from acetate and propionate units, and also incorporates a fatty acid component, 9-hydroxynonanoic acid. While specific, universally effective precursor feeding strategies for this compound are not extensively documented, researchers can experimentally evaluate the addition of precursors related to polyketide and fatty acid biosynthesis, such as sodium acetate, sodium propionate, or long-chain fatty acids, to the fermentation medium. The timing and concentration of precursor addition would need to be optimized for the specific strain and fermentation conditions.
Q4: My fermentation is producing primarily pseudomonic acid B. What can I do?
High levels of pseudomonic acid B indicate an issue with the final steps of the this compound biosynthesis pathway, where pseudomonic acid B is converted to the more active pseudomonic acid A. This conversion is carried out by a series of tailoring enzymes.[4] Ensure that the fermentation parameters, especially a pH between 5.5 and 6.0, are maintained to support the activity of these enzymes.[1] Prolonging the fermentation for an additional period after the main growth phase may also facilitate a more complete conversion.
Q5: What are the key regulatory systems controlling this compound biosynthesis?
The biosynthesis of this compound is under complex regulatory control. A key system is the Gac/Rsm signal transduction pathway, which positively regulates the MupR/I quorum-sensing (QS) system.[5][6][7] The MupR/I QS system, in turn, activates the transcription of the this compound biosynthetic gene cluster.[8] Understanding these regulatory networks can open avenues for genetic engineering strategies to enhance this compound production.[5]
Quantitative Data
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Range | Reference |
| Temperature | 20-30 °C | [1][3] |
| pH | 5.5 - 6.0 | [1] |
| Dissolved Oxygen | Maintained at a constant level (e.g., 30%) | [1] |
| Agitation | 300 - 600 rpm | [1] |
| Aeration Rate | 0.5 - 1.0 vvm | [1] |
| Fermentation Time | 48 - 144 hours | [3] |
Table 2: Example of a High-Yield this compound Fermentation Medium
| Component | Concentration (g/L) | Role | Reference |
| Glucose | 50 - 60 | Carbon Source | [3] |
| Bean Cake Powder | 20 | Nitrogen Source | [3] |
| Wheat Bran | 15 | Nitrogen & Carbon Source | [3] |
| Glycerol | 15 | Carbon Source | [3] |
| Urea | 1.5 | Nitrogen Source | [3] |
| Ammonium Sulfate | 5 | Nitrogen Source | [3] |
| Potassium Dihydrogen Phosphate | 1 | Phosphorus Source | [3] |
| Magnesium Sulfate | 0.6 | Inorganic Salt | [3] |
| Potassium Chloride | 1.2 | Inorganic Salt | [3] |
| Zinc Sulfate | 2 | Inorganic Salt | [3] |
| Polyether GPE Defoamer | 3 | Antifoaming Agent | [3] |
| Yield | >8000 µg/mL | [3] |
Experimental Protocols
Protocol 1: Inoculum Development for this compound Fermentation
-
Strain: Pseudomonas fluorescens NCIMB 10586 or a similar this compound-producing strain.
-
Shake Flask Seed Culture:
-
Prepare a seed medium containing (per liter): 10 g glucose, 5 g wheat bran, 5 g glycerol, 0.5 g magnesium sulfate, 0.5 g potassium dihydrogen phosphate, 2 g ammonium sulfate, and 0.5 g polyether GPE defoamer.[3]
-
Adjust the pH to 6.8-7.5 with sodium hydroxide solution and sterilize.[3]
-
Inoculate a single colony from a fresh agar plate into the seed medium.
-
Incubate at 20-30°C with shaking for 12-48 hours.[3]
-
-
Seed Tank Culture:
-
Prepare a larger volume of the seed medium in a seed fermenter.
-
Inoculate with the shake flask seed culture.
-
Incubate under controlled conditions (temperature, pH, aeration) until the culture reaches the logarithmic growth phase.[1]
-
Protocol 2: Fed-Batch Fermentation for High-Yield this compound Production
-
Fermentation Medium: Prepare the main fermentation medium as detailed in Table 2. Sterilize the fermenter with the medium.
-
Inoculation: Inoculate the main fermenter with 1-8% (v/v) of the seed tank culture.[3]
-
Fermentation Conditions: Maintain the fermentation parameters as specified in Table 1.
-
Fed-Batch Strategy:
-
Monitor the glucose concentration regularly.
-
When the glucose level drops below a set point (e.g., 1.0%), start feeding a sterile, concentrated feed solution.[9]
-
A typical feed solution can contain (w/v): 30-50% glucose, 2.0% wheat bran, 2.0% bean cake powder, 0.5% glycerol, and essential mineral salts.[3]
-
The feed rate should be adjusted to maintain a low but non-limiting glucose concentration in the fermenter.
-
-
Harvest: Continue the fermentation for 80-132 hours. Harvest the broth when the this compound titer reaches its maximum.[3]
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
HPLC Conditions:
-
Quantification: Calculate the concentration of pseudomonic acid A and B by comparing the peak areas to those of known standards.
Visualizations
Caption: Simplified this compound Biosynthesis Pathway.
Caption: Troubleshooting Workflow for Low this compound Yield.
Caption: Regulatory Cascade of this compound Biosynthesis.
References
- 1. US7439045B2 - pH controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]
- 2. EP1409703A2 - Metabolic controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]
- 3. EP4273256A1 - Fermentation method for this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Global Gac/Rsm regulatory system activates the biosynthesis of this compound by controlling the MupR/I quorum sensing system in Pseudomonas sp. NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic this compound in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
Mupirocin Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of mupirocin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing potency over time?
This compound is inherently unstable in aqueous solutions due to hydrolysis of its ester bond, which links the active molecule, monic acid, to 9-hydroxynonanoic acid.[1][2] This degradation process is accelerated by the presence of water and can be influenced by pH and temperature.
Q2: What are the primary degradation products of this compound in aqueous solutions?
The main degradation pathway for this compound in aqueous media is the hydrolysis of the ester linkage, resulting in the formation of two primary inactive degradation products: Monic Acid and 9-Hydroxynonanoic Acid.[3][]
Q3: How does pH affect the stability of this compound in an aqueous solution?
This compound's stability is significantly dependent on the pH of the solution. It exhibits greatest stability in a slightly acidic to neutral pH range. Both acidic (pH ≤ 7) and alkaline conditions can catalyze the hydrolysis of the ester bond, leading to accelerated degradation.[5] One study demonstrated that at pH 7.5, over 95% of the drug remained after 10 days, whereas degradation was observed at pH levels of 7 and below.[5]
Q4: What is the impact of temperature on this compound stability in solution?
Elevated temperatures accelerate the degradation of this compound in aqueous solutions. This compound is highly unstable under high-temperature conditions.[5] Therefore, it is recommended to store this compound solutions at controlled room temperature or under refrigeration, as specified by the manufacturer, to minimize degradation.
Q5: Are there any recommended solvents or formulation strategies to improve this compound stability?
To enhance stability, non-aqueous or anhydrous solvent systems are often preferred for this compound formulations. Polyethylene glycols (PEGs) are commonly used as a base in commercial ointments to limit the availability of water.[2] Studies have also shown that oleyl alcohol and castor oil can act as stabilizers for this compound.[2]
Q6: How can I monitor the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the potency of this compound and quantify its degradation products over time.[6][7] This method can separate the intact this compound from its degradants, allowing for accurate assessment of its stability.
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Exposure Time | Temperature | This compound Degraded (%) | Reference |
| Acidic (4N HCl) | 12 hours | 35°C | ~1-2% | [8] |
| Alkaline (4N NaOH) | 12 hours | 35°C | ~1-2% | [8] |
| Oxidative (20% H₂O₂) | 12 hours | 35°C | ~2-4% | [8] |
| Dry Heat | 12 hours | 35°C | ~5.45% | [8] |
| Photolytic (Sunlight) | 4 hours | Ambient | ~17.24% | [8] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its degradation products. Method parameters may need to be optimized for specific formulations.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 20:80 v/v). The pH of the buffer should be adjusted to ensure good separation.[6]
-
Flow Rate: 1.0 mL/minute.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm).[6]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Further dilute to a known concentration within the linear range of the assay (e.g., 20-100 µg/mL).[6]
-
Sample Solution: Dilute the this compound formulation with the mobile phase to achieve a theoretical this compound concentration within the linear range of the assay.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Degradation products will typically appear as separate peaks with different retention times.
Visualizing this compound Instability
This compound Degradation Pathway
The primary degradation pathway of this compound in aqueous solutions is the hydrolysis of the ester linkage.
References
- 1. Solid-State Characterization of this compound and Metronidazole [tmj.ro]
- 2. US6013657A - Pharmaceutical compositions containing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. ejpmr.com [ejpmr.com]
- 7. Development and Validation of Analytical Method for Concurrent Determination of this compound and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Optimizing Mupirocin Dosage for Effective MRSA Decolonization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing mupirocin dosage for effective Methicillin-resistant Staphylococcus aureus (MRSA) decolonization.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage and administration of this compound for nasal MRSA decolonization?
The most widely used and recommended regimen for nasal MRSA decolonization is the application of 2% this compound ointment.[1][2] This is typically applied to the inside of each nostril twice or three times daily for a duration of five to ten days.[3][4] It is crucial to ensure that the ointment is massaged gently into the nostrils to ensure adequate coverage.[5][6]
Q2: What are the established Minimum Inhibitory Concentration (MIC) breakpoints for determining this compound susceptibility in S. aureus?
This compound susceptibility in S. aureus is categorized based on MIC values. Strains are considered susceptible at an MIC of ≤4 µg/ml.[7] Low-level resistance is indicated by MICs ranging from 8 to 256 µg/ml, while high-level resistance is defined as an MIC of ≥512 µg/ml.[1][7] E-tests are considered an accurate alternative to broth microdilution for determining MIC values.[8][9]
Q3: What are the primary mechanisms of this compound resistance in MRSA?
This compound resistance in MRSA is primarily attributed to two mechanisms:
-
Low-level resistance: This is typically caused by point mutations in the native isoleucyl-tRNA synthetase gene (ileS) on the chromosome.[10][11]
-
High-level resistance: This is mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS2), which codes for a modified isoleucyl-tRNA synthetase that is not effectively inhibited by this compound.[7][10] A novel locus, mupB, has also been identified as mediating high-level resistance.[7]
Q4: What factors are associated with the failure of this compound decolonization therapy?
Several factors can contribute to the failure of this compound treatment for MRSA decolonization:
-
This compound Resistance: Both low-level and high-level resistance are significantly associated with treatment failure.[10][12]
-
Colonization at Multiple Body Sites: Patients with MRSA colonization at sites other than the nares are more likely to experience treatment failure.[12]
-
Previous this compound Exposure: A history of this compound use is a strong predictor of subsequent this compound resistance.[13]
-
Concurrent Use of Other Antimicrobials: Previous treatment with fluoroquinolones has been associated with MRSA persistence.[12]
-
Presence of other resistance genes: The presence of genes like qacA and/or qacB, which confer resistance to chlorhexidine, has been linked to failed decolonization efforts, as chlorhexidine is often used in conjunction with this compound.[1]
Troubleshooting Guides
Issue 1: Suboptimal MRSA clearance despite adherence to standard this compound protocol.
Possible Causes:
-
Presence of low-level or high-level this compound resistance.
-
MRSA colonization at extra-nasal sites (e.g., skin, perineum, wounds).
-
Inadequate application technique.
Troubleshooting Steps:
-
Confirm this compound Susceptibility: Perform susceptibility testing on the MRSA isolate to determine the MIC. This will differentiate between susceptible, low-level resistant, and high-level resistant strains.
-
Screen for Extra-Nasal Colonization: Collect swabs from other potential colonization sites, such as the axillae, groin, and any open wounds.
-
Review Application Technique: Ensure the patient or healthcare provider is applying a sufficient amount of ointment (a "blueberry-sized" or "pea-sized" amount per nostril) and massaging the nostrils to distribute it evenly.[5][6]
-
Consider Combination Therapy: For persistent colonization, consider a comprehensive approach that includes nasal decolonization with this compound combined with topical body decolonization using an antiseptic agent like chlorhexidine.[4]
Issue 2: Emergence of this compound resistance during or after treatment.
Possible Causes:
-
Prolonged or repeated courses of this compound.
-
Sub-inhibitory concentrations of this compound leading to selective pressure.
Troubleshooting Steps:
-
Limit Duration of Treatment: Adhere to the recommended 5-10 day treatment course to minimize the risk of developing resistance.[4]
-
Implement Antimicrobial Stewardship: Use this compound judiciously and only when indicated. Widespread, prophylactic use can drive resistance.[14][15]
-
Consider Alternative Decolonization Agents: For patients with a history of recurrent MRSA colonization or those with this compound-resistant strains, alternative agents should be considered.[2][16] These may include retapamulin (under investigation), povidone-iodine, or tea tree oil.[2][16]
Data Presentation
Table 1: this compound Susceptibility Breakpoints for Staphylococcus aureus
| Susceptibility Category | Minimum Inhibitory Concentration (MIC) |
| Susceptible | ≤4 mg/L[1] |
| Low-Level Resistance | 8–256 mg/L[1] |
| High-Level Resistance | >512 mg/L[1] |
Table 2: Standard this compound Decolonization Protocols
| Parameter | Recommendation | Source(s) |
| Concentration | 2% this compound Ointment | [1] |
| Application Site | Intranasal | [2][6] |
| Frequency | Twice to three times daily | [3][5] |
| Duration | 5 to 10 days | [4][5] |
| Application Amount | Blueberry-sized / Pea-sized amount per nostril | [5][6] |
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent to create a high-concentration stock solution.
-
Prepare Mueller-Hinton Broth (MHB): Prepare MHB according to the manufacturer's instructions and dispense into a 96-well microtiter plate.
-
Create Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the MHB-filled microtiter plate to achieve a range of concentrations (e.g., 0.06 to 1024 µg/ml).
-
Prepare Bacterial Inoculum: Culture the MRSA isolate on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.
-
Inoculate the Plate: Dilute the bacterial suspension and add it to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: this compound Susceptibility Testing using Disk Diffusion
-
Prepare Bacterial Inoculum: Prepare a standardized inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Apply this compound Disk: Place a this compound disk (typically 5 µg) onto the surface of the agar.[8]
-
Incubate: Invert the plate and incubate at 35-37°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the this compound disk.
-
Interpret Results: Compare the zone diameter to established interpretive criteria to determine susceptibility or resistance. A zone diameter of >19 mm is generally considered susceptible for a 5 µg disk.[8]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Decolonization in Prevention of Health Care-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instructions for your MRSA topical treatment | CUH [cuh.nhs.uk]
- 4. droracle.ai [droracle.ai]
- 5. ahrq.gov [ahrq.gov]
- 6. MRSA Decolonization [nationwidechildrens.org]
- 7. MupB, a New High-Level this compound Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. jwatch.org [jwatch.org]
- 13. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 14. Antimicrobial Stewardship Lessons From this compound Use and Resistance in Methicillin-Resitant Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Strategies to prevent the emergence of Mupirocin resistance in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and troubleshoot experiments aimed at preventing the emergence of mupirocin resistance in vitro.
Frequently Asked Questions (FAQs)
FAQ 1: Understanding this compound Resistance
Q1.1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?
Staphylococcus aureus develops resistance to this compound through two main mechanisms, which are categorized by the Minimum Inhibitory Concentration (MIC) of the antibiotic required to inhibit its growth.
-
Low-Level this compound Resistance (LLMR): This typically results from point mutations in the native chromosomal gene, ileS.[1][2][3][4] This gene encodes the isoleucyl-tRNA synthetase (IleRS), the target enzyme for this compound.[1][4] These mutations alter the enzyme's structure, reducing its affinity for this compound.
-
High-Level this compound Resistance (HLMR): This is generally mediated by the acquisition of a mobile genetic element, such as a plasmid, carrying a resistance gene.[2][5] The most common gene is mupA (also known as ileS-2), which encodes a modified, resistant version of the IleRS enzyme that is not effectively inhibited by this compound.[1][5][6] A novel gene, mupB, has also been identified as conferring high-level resistance.[6][7]
Q1.2: What are the typical MIC values associated with different levels of this compound resistance?
The susceptibility categories for Staphylococcus spp. are defined by their MIC values for this compound. These values are crucial for interpreting experimental results.
| Resistance Level | Minimum Inhibitory Concentration (MIC) | Primary Genetic Determinant |
| Susceptible | ≤ 4 µg/mL | Wild-type ileS gene |
| Low-Level (LLMR) | 8 to 256 µg/mL | Point mutations in the chromosomal ileS gene.[3][4][7] |
| High-Level (HLMR) | ≥ 512 µg/mL | Plasmid-encoded mupA (ileS-2) or mupB gene.[3][4][5][6] |
FAQ 2: Experimental Design and Troubleshooting
Q2.1: My MIC results for this compound are variable. What are common causes of inconsistency?
Several factors can influence the outcome of this compound susceptibility testing. To ensure reproducibility, consider the following:
-
Inoculum Size: A standardized inoculum (e.g., matching a 0.5 McFarland standard) is critical. Variations can significantly alter MIC results.[8]
-
pH of Media: The pH of the testing medium can affect the activity of this compound. Ensure the pH is controlled and consistent across experiments.[8]
-
Test Medium: Different media (e.g., Mueller-Hinton Broth/Agar, Iso-Sensitest) can yield different MICs. Use a consistent, high-quality medium and follow established guidelines like those from the Clinical and Laboratory Standards Institute (CLSI).[8]
-
This compound Preparation: Ensure the this compound stock solution is prepared correctly, stored properly (protected from light and at the correct temperature), and not used past its expiration date.[8]
Q2.2: How can I determine if resistance in my strain is due to a mutation in ileS or the acquisition of mupA?
A stepwise approach is most effective for diagnosing the resistance mechanism.
Q2.3: I suspect efflux pump activity is contributing to reduced this compound susceptibility. How can this be tested?
This compound exposure can induce the expression of multidrug resistance (MDR) efflux pumps like NorA and MepA in S. aureus.[9][10][11] This can reduce susceptibility not only to this compound but also to other antimicrobials.
-
Gene Expression Analysis: Use Real-Time Quantitative PCR (RT-qPCR) to measure the transcript levels of efflux pump genes (norA, mepA) in cells exposed to sub-inhibitory concentrations of this compound versus unexposed controls. An increase of approximately 4- to 5-fold in transcripts can be significant.[10][11]
-
Use of Efflux Pump Inhibitors (EPIs): Perform MIC assays with this compound in the presence and absence of a known EPI (e.g., reserpine, verapamil). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
FAQ 3: Strategies to Prevent Resistance
Q3.1: How can combination therapy be used to prevent this compound resistance in vitro?
Combining this compound with other agents can create a synergistic or additive effect, potentially lowering the required this compound concentration and reducing the likelihood of resistance emerging.
-
Natural Compounds: Compounds like α-pinene have demonstrated synergistic activity with this compound against MRSA.[12][13][14] In one study, the combination reduced the required bactericidal concentration of this compound by 33-fold.[12][13]
-
Antimicrobial Peptides: Nisin, a membrane-disrupting peptide, has been shown to work in synergy with this compound, potentially by increasing cell permeability and overcoming resistance conferred by the mupA gene.[15]
-
Conventional Antibiotics: The combination of this compound and amoxicillin-clavulanate has shown synergistic effects against some staphylococcal strains.[16]
-
Bacteriophages: Lytic bacteriophages can be used alongside this compound. This combination can have an additive effect, effectively eradicating colonizing MRSA populations and reducing the frequency of spontaneous resistance mutations.[17]
Q3.2: Are there novel drug targets being explored to overcome this compound resistance?
Yes, research is ongoing to find new ways to combat this compound-resistant strains. One promising target is RnpA , an essential protein in S. aureus. Inhibitors of RnpA have been shown to display impressive synergy with this compound, suggesting they could be used to re-sensitize resistant bacteria.[18]
Experimental Protocols
Protocol 1: this compound Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus isolates, based on CLSI guidelines.[19][20][21]
-
Prepare this compound Stock: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of final concentrations (e.g., 1024 µg/mL down to 0.03 µg/mL).
-
Prepare Inoculum: Culture the S. aureus strain overnight. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[22]
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between this compound and a second compound (Agent X).
-
Plate Setup: Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of Agent X. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) as described in the MIC protocol.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent X in combination / MIC of Agent X alone)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifferent |
| > 4.0 | Antagonism |
Source: Data adapted from studies on synergistic interactions.[12][13][14]
Protocol 3: RT-qPCR for Efflux Pump Gene Expression
This protocol quantifies the change in gene expression of norA and mepA following this compound exposure.
-
Cell Culture and Exposure: Grow S. aureus to the mid-logarithmic phase. Divide the culture; expose one part to a sub-inhibitory concentration of this compound for a defined period (e.g., 2 hours) and leave the other as an unexposed control.
-
RNA Extraction: Harvest the bacterial cells from both cultures and extract total RNA using a commercial kit with enzymatic lysis (e.g., lysostaphin) and mechanical disruption.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform quantitative PCR using specific primers for the target genes (norA, mepA) and a housekeeping gene (e.g., gmk) for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant increase in norA or mepA transcripts in the this compound-exposed sample indicates induction.[10]
References
- 1. Exploring mechanisms of this compound resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical relevance of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. MupB, a New High-Level this compound Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In-vitro activity of this compound ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staphylococcus aureus Efflux Pumps and Tolerance to Ciprofloxacin and Chlorhexidine following Induction by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 13. researchgate.net [researchgate.net]
- 14. New Synergistic Combination Therapy of this compound and α-Pinene Against Multidrug-Resistant Clinical Strains of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adjuvant therapies for this compound-resistant bacteria - The University of Nottingham [nottingham.ac.uk]
- 16. In vitro activity of this compound and amoxicillin-clavulanate alone and in combination against staphylococci including those resistant to methicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacteriophage as effective decolonising agent for elimination of MRSA from anterior nares of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel inhibitors of Staphylococcus aureus RnpA that synergize with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interpretive criteria for this compound susceptibility testing of Staphylococcus spp. using CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. frontierspartnerships.org [frontierspartnerships.org]
- 21. DSpace [lenus.ie]
- 22. Screening for this compound Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
Mupirocin Solubility and Solution Preparation: A Technical Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing Mupirocin for experimental assays.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: this compound is poorly soluble in water (0.0265 g/L) but is freely soluble in solvents like dichloromethane and acetone.[1] For most laboratory applications, Dimethyl Sulfoxide (DMSO) is a highly effective solvent, with a solubility of at least 10 mg/mL. Methanol and ethanol are also good options, with reported solubilities of 189.66 ± 0.52 mg/mL and 179.24 ± 0.34 mg/mL, respectively.[2]
-
Insufficient Sonication or Agitation: Ensure vigorous mixing, vortexing, or sonication to aid the dissolution process.
-
Low Temperature: Gently warming the solution in a 37°C water bath can help dissolve this compound, especially for concentrated stock solutions.[3]
Issue: My this compound solution is cloudy or has formed a precipitate.
Possible Causes and Solutions:
-
Precipitation upon Dilution: this compound dissolved in an organic solvent like DMSO may precipitate when diluted into an aqueous buffer or cell culture medium. To mitigate this, it is advisable to add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion. Avoid adding aqueous solutions directly to the concentrated stock.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation.[4] It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize temperature changes.
-
Interaction with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.[4][5] If this occurs, consider preparing a more concentrated stock solution and using a smaller volume to achieve the desired final concentration.
-
pH Instability: The antibiotic activity of this compound is maintained in aqueous solutions with a pH between 4 and 9.[1] Outside this range, molecular rearrangements can occur, potentially affecting solubility. Ensure the pH of your final solution is within this range.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
For most in vitro experiments, DMSO is the recommended solvent due to its high solvating power for this compound (≥10 mg/mL) and its miscibility with aqueous solutions and culture media.
Q2: How should I store my this compound stock solution?
This compound stock solutions should be stored at -20°C for long-term use (up to one year) or at -80°C for extended storage (up to two years).[6] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
This compound is only slightly soluble in water and aqueous buffers.[1][2] Direct dissolution in these solvents is not recommended for achieving high concentrations. A stock solution in an appropriate organic solvent should be prepared first and then diluted into the aqueous medium.
Q4: My experiment requires a very low concentration of organic solvent. How can I improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: The use of co-solvents like propylene glycol has been shown to increase this compound loading in certain formulations.[7]
-
pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH of the aqueous medium to be within the 4-9 range can help maintain its stability and solubility.[1]
-
Formulation Strategies: For more advanced applications, formulation techniques such as nanoemulsions and nanocrystals have been developed to significantly increase the aqueous solubility and dissolution rate of this compound.[2][8][9]
Quantitative Data on this compound Solubility
| Solvent | Solubility | Reference |
| Dichloromethane | Freely Soluble | [1] |
| Acetone | Freely Soluble | [1] |
| DMSO | ≥10 mg/mL | |
| Methanol | 189.66 ± 0.52 mg/mL | [2] |
| Ethanol | 179.24 ± 0.34 mg/mL | [2] |
| Acetonitrile | 32.86 ± 0.21 mg/mL | [2] |
| Water | 26 mg/L (Poorly Soluble) | |
| Phosphate Buffered Saline (PBS) | 3.39 ± 0.11 mg/mL | [2] |
| Castor Oil | Soluble | [10] |
| Oleyl Alcohol | Soluble | [10] |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm PTFE, Polypropylene, or Nylon filter membrane.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibition of bacterial protein synthesis.
References
- 1. apexbt.com [apexbt.com]
- 2. Development of Nanoemulsions for Topical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of solubilizing agents on this compound loading into and release from PEGylated nanoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization, characterization and in vivo evaluation of this compound nanocrystals for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6013657A - Pharmaceutical compositions containing this compound - Google Patents [patents.google.com]
How to address the high protein binding of Mupirocin in serum-containing media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the high protein binding of Mupirocin in serum-containing media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the antibacterial activity of this compound significantly lower in my serum-containing cell culture medium compared to standard broth?
A1: this compound is a highly protein-bound drug, with over 95% of it binding to proteins in human serum.[1] This binding is reversible and primarily involves albumin. When this compound is bound to serum proteins, it is in a pharmacologically inactive state and cannot exert its antibacterial effect. Consequently, the concentration of free, active this compound is drastically reduced in the presence of serum, leading to a diminished antibacterial effect. In fact, studies have shown that the activity of this compound can be reduced by 10- to 20-fold in the presence of human serum.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits bacterial protein synthesis by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS).[3] This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis. By blocking this enzyme, this compound prevents the incorporation of isoleucine into newly forming proteins, ultimately leading to the cessation of bacterial growth and, at higher concentrations, bacterial cell death.
Q3: Is the high protein binding of this compound the reason it is primarily used as a topical agent?
A3: Yes, the extensive protein binding, coupled with its rapid metabolism to an inactive form (monic acid) in the systemic circulation, are key reasons why this compound's clinical use is restricted to topical applications. If administered systemically, the high degree of protein binding would severely limit the amount of free drug available to act on bacteria at the site of infection.
Q4: How can I quantify the extent of this compound's protein binding in my specific experimental setup?
A4: The most common and accepted methods for determining the protein binding of a drug are equilibrium dialysis and ultracentrifugation. These techniques allow for the separation of the free drug from the protein-bound drug, enabling the calculation of the percentage of bound and unbound this compound. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in serum-containing media and provides practical solutions.
Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound in serum-containing media.
| Potential Cause | Troubleshooting Step |
| High Protein Binding | The presence of serum proteins significantly reduces the free concentration of this compound. The observed MIC will be an "apparent MIC" that is much higher than the intrinsic MIC of the drug against the target bacteria in a protein-free medium. |
| Variability in Serum Lots | Different batches of serum can have varying protein compositions and concentrations, leading to inconsistent this compound binding and, consequently, variable MIC results. |
| Incorrect Inoculum Size | A higher bacterial inoculum may require a higher concentration of free this compound to achieve inhibition, further elevating the apparent MIC. |
Solution:
-
Acknowledge and Account for Protein Binding: Understand that the MIC of this compound will be significantly higher in the presence of serum. It is crucial to report the serum concentration alongside the MIC value.
-
Standardize Serum Source: Whenever possible, use the same lot of serum for a series of related experiments to minimize variability. If changing lots, it is advisable to re-run key experiments to ensure consistency.
-
Adhere to Standardized Inoculum Preparation: Follow established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing the bacterial inoculum to ensure a consistent starting bacterial density.
Problem 2: Complete loss of this compound activity in high-serum concentration media (e.g., >50% serum).
| Potential Cause | Troubleshooting Step |
| Insufficient Free Drug | At very high serum concentrations, the vast majority of this compound will be protein-bound, potentially reducing the free drug concentration below the true MIC for the bacteria. |
| Drug Instability | While this compound is generally stable, prolonged incubation in complex biological matrices at 37°C could lead to some degradation, although protein binding is the more significant factor. |
Solution:
-
Determine the Free Fraction: Use methods like equilibrium dialysis or ultracentrifugation to measure the actual unbound concentration of this compound in your high-serum medium. This will help you correlate the lack of activity with the available free drug.
-
Consider a Dose-Response Curve: Instead of a single high concentration, test a range of this compound concentrations to determine if any antibacterial effect can be observed at supra-pharmacological levels.
-
Use Serum-Free or Low-Serum Controls: Always include control experiments with this compound in a protein-free or low-serum medium to confirm the intrinsic activity of your drug stock.
Data Presentation
The following table provides an illustrative example of the expected shift in this compound's Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus in the presence of increasing concentrations of human serum. Note: This data is representative and intended for illustrative purposes, as the exact values can vary based on the specific bacterial strain and serum lot.
| Percentage of Human Serum in Broth (%) | This compound MIC (µg/mL) | Fold Increase in MIC |
| 0% | 0.125 | - |
| 10% | 0.5 | 4 |
| 25% | 1 | 8 |
| 50% | 2.5 | 20 |
Experimental Protocols
1. Protocol for Determining this compound MIC in Serum-Supplemented Media
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, heat-inactivated human serum
-
Bacterial inoculum of Staphylococcus aureus (or other target organism) adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a series of this compound dilutions in CAMHB at twice the final desired concentrations.
-
In a separate sterile container, prepare the desired serum-supplemented CAMHB (e.g., for a 50% serum condition, mix equal volumes of CAMHB and human serum).
-
In the wells of the 96-well plate, add 50 µL of the appropriate this compound dilution.
-
Add 50 µL of the serum-supplemented CAMHB to each well containing the this compound dilutions. This will bring the this compound to its final desired concentration.
-
Prepare the bacterial inoculum in the serum-supplemented CAMHB.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a growth control well (containing inoculum in serum-supplemented CAMHB without this compound) and a sterility control well (containing only serum-supplemented CAMHB).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Protocol for Equilibrium Dialysis to Determine this compound Protein Binding
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically with a molecular weight cutoff of 5-10 kDa).
-
Human serum or a solution of human serum albumin (HSA) at a known concentration.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
Analytical method to quantify this compound concentration (e.g., HPLC-MS/MS).
-
-
Procedure:
-
Prepare a solution of this compound in the human serum (or HSA solution) at the desired concentration.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane separates the two chambers.
-
Add the this compound-containing serum to one chamber (the "donor" chamber).
-
Add an equal volume of PBS to the other chamber (the "receiver" chamber).
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours, this may need to be optimized).
-
After incubation, carefully collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
The concentration in the receiver chamber represents the unbound (free) this compound concentration.
-
The percentage of protein binding can be calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
-
Visualizations
Caption: Workflow for MIC determination of this compound in serum-supplemented media.
Caption: Workflow for determining this compound protein binding using equilibrium dialysis.
Caption: Relationship between this compound states in serum and antibacterial activity.
References
Technical Support Center: Refinement of Mupirocin Extraction and Purification from P. fluorescens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of Mupirocin from Pseudomonas fluorescens.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal pH during extraction: this compound is a carboxylic acid, and its solubility is pH-dependent. | Adjust the pH of the fermentation broth to a range of 2.0 to 6.0 before solvent extraction to ensure it is in its less soluble, free acid form, which improves extraction into an organic solvent.[1] For resin adsorption, a pH of 4.0 to 7.0 is recommended, with a preferred range of 5.5 to 6.5.[2] |
| Inefficient cell lysis: Incomplete release of intracellular this compound. | While this compound is secreted, some may remain intracellular. Ensure efficient cell separation by centrifugation at 5,000-15,000 g.[1][3] | |
| Inappropriate solvent selection: The chosen organic solvent may not have optimal partitioning for this compound. | Methyl isobutyl ketone (MIBK) and ethyl acetate are effective solvents for this compound extraction.[1][2] | |
| Low Purity of Final Product | Co-extraction of impurities: Other metabolites and cellular components are extracted along with this compound. | Incorporate a multi-step extraction process, including at least one ester solvent extraction and at least one alkaline water extraction, to remove impurities with different properties.[2] The pH adjustment during these steps is crucial for selective separation.[2] |
| Ineffective purification method: Single-step purification may not be sufficient. | Employ chromatographic techniques, such as using macroporous resins (e.g., H103 resin or Amberlite XAD-2) or silica gel, for more refined purification.[2][4] | |
| This compound Degradation | Exposure to harsh pH or high temperatures: this compound can be unstable under certain conditions. | Avoid extreme pH values and high temperatures during the process. For instance, when concentrating the eluate, use a rotary evaporator at a controlled temperature (e.g., 40°C).[3][5] |
| Difficulty in Precipitating this compound | Incorrect pH or insufficient acid addition: this compound precipitation is pH-dependent. | Acidify the aqueous solution of this compound with acids like acetic, citric, sulfuric, or hydrochloric acid to a pH range of 2.0 to 6.0 to induce precipitation.[1] |
| Precipitate fails to form a solid: A gel-like substance is formed instead of a distinct precipitate. | Ensure proper centrifugation conditions (5,000-15,000 g for 5-30 minutes) to facilitate the formation of a recoverable precipitate.[1][3] | |
| Poor Resin Binding or Elution | Incorrect pH of the loading solution: The charge of this compound affects its binding to ion-exchange resins. | Adjust the pH of the fermentation broth to between 5.5 and 6.5 before loading onto a macroporous resin to enhance adsorption.[2] |
| Inappropriate elution solvent: The solvent may not be strong enough to desorb this compound. | Use acetone or ethyl acetate for effective desorption from macroporous resins.[2] For hydrophobic adsorbent resins, methanol (e.g., 60% methanol) can be used for elution.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing the fermentation broth for this compound extraction?
A1: After fermentation of a this compound-producing P. fluorescens culture, the first step is to separate the cells from the broth. This is typically achieved by adjusting the pH of the whole culture broth to around 7.1 and then centrifuging at high speed (e.g., 10,000 g for 10 minutes) to obtain a cell-free supernatant.[1][3] This clarified broth is the starting material for extraction.
Q2: What are the most common methods for this compound extraction from the clarified fermentation broth?
A2: The most common methods are solvent extraction and resin adsorption.
-
Solvent Extraction: This involves acidifying the clarified broth to a pH of about 4.0-4.5 and then extracting the this compound into a water-immiscible organic solvent like ethyl acetate or methyl isobutyl ketone (MIBK).[2]
-
Resin Adsorption: This method uses macroporous resins to adsorb this compound from the broth. The broth is adjusted to a pH of 6.0, and the resin is added and stirred for several hours. The resin is then collected and washed.[2]
Q3: How can the purity of the extracted this compound be improved?
A3: Purity can be significantly improved through a series of purification steps:
-
Multi-step Liquid-Liquid Extraction: After the initial extraction into an organic solvent, this compound can be back-extracted into an alkaline aqueous solution (pH 8.0-9.0) and then re-extracted into an organic solvent after re-acidification. This helps remove impurities.[2]
-
Chromatography: Column chromatography using hydrophobic adsorbent resins or silica gel is a highly effective method for purifying this compound.[4]
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as a mixture of methyl isobutyl ketone and heptane, to obtain a high-purity product.[3]
Q4: What are the key parameters to control for optimizing this compound yield and purity?
A4: The following parameters are critical:
-
pH: Precise pH control is essential during extraction, precipitation, and chromatographic steps to maximize yield and purity.[1][2]
-
Solvent Choice: The selection of appropriate organic solvents for extraction and elution is crucial.[1][2]
-
Temperature: Maintaining lower temperatures during concentration steps helps prevent the degradation of this compound.[3][5]
-
Resin Type: The choice of macroporous or hydrophobic adsorbent resin should be matched to the specific purification strategy.[2]
Q5: How can this compound be recovered from the organic solvent after extraction?
A5: this compound can be recovered from the organic solvent by evaporation under vacuum. For instance, using a laboratory rotary evaporator at around 40°C.[3][5] Subsequent crystallization can be induced by adding a non-polar solvent like heptane to the concentrated solution.[3]
Experimental Protocols
Protocol 1: this compound Extraction via Solvent Extraction
-
Broth Preparation: Take the fermentation broth of P. fluorescens and adjust the pH to 7.1 using 1 M NaOH.
-
Cell Separation: Centrifuge the broth at 10,000 g for 10 minutes at 5°C to obtain a clarified supernatant.[1][3]
-
Acidification: Adjust the pH of the supernatant to 4.0-4.5 with 2 N hydrochloric acid.
-
First Extraction: Add an equal volume of ethyl acetate to the acidified supernatant and stir for 45 minutes at room temperature. Allow the phases to separate for 30 minutes and collect the ethyl acetate phase. Repeat this step once more.
-
Alkaline Wash: Combine the ethyl acetate phases and extract with an aqueous solution of sodium bicarbonate (adjusting the pH to 8.0-9.0). This will transfer the this compound to the aqueous phase, leaving some impurities in the organic phase.
-
Second Extraction: Separate the aqueous phase, re-adjust the pH to 4.0-4.5 with 2 N hydrochloric acid, and re-extract the this compound into a fresh volume of ethyl acetate.
-
Dehydration and Concentration: Add anhydrous sodium sulfate to the final ethyl acetate phase to remove any residual water. Filter off the sodium sulfate and concentrate the ethyl acetate solution under vacuum at 40°C to obtain crude this compound.
Protocol 2: this compound Purification via Resin Adsorption and Elution
-
Broth Preparation and Adsorption: Adjust the pH of the clarified fermentation broth to 6.0. Add a macroporous resin (e.g., H103) at a ratio of 0.03 g of this compound per gram of resin and stir for 4 hours at room temperature.[2]
-
Resin Collection: Filter the mixture to collect the resin and wash it with water to remove bacterial residues.[2]
-
Desorption: Pack the resin into a column and desorb the this compound using acetone or ethyl acetate.[2]
-
Concentration: Collect the eluate and concentrate it under vacuum.[2]
-
Further Purification: The concentrated this compound can be further purified using the solvent extraction steps described in Protocol 1 or by crystallization.
Data Presentation
Table 1: Comparison of this compound Yield and Purity with Different Extraction Methods
| Extraction Method | Key Parameters | Reported Yield | Reported Purity | Reference |
| Solvent Extraction (Ethyl Acetate) | pH adjusted to 4.0 for extraction. | 87.3% | 82.5% | [2] |
| Resin Adsorption (H103 Resin) | pH adjusted to 6.0 for adsorption; desorption with acetone/ethyl acetate. | Up to 95% (adsorption step) | >80% | [2] |
| Precipitation followed by Solvent Dissolution | Acidification to pH 2.0-6.0 for precipitation; dissolution in MIBK. | High yield reported (qualitative) | High purity reported (qualitative) | [1][3] |
Table 2: Parameters for this compound Crystallization
| Solvent System | Conditions | Observed Outcome | Reference |
| Methyl Isobutyl Ketone (MIBK) / Heptane | Concentrated MIBK solution with added heptane, stirred at room temperature for 22 hours. | Crystalline material with a specific activity of 960 µg/mg. | [3][5] |
| Aqueous Methanol | Concentrated methanol-free solution from elution, stirred at room temperature for ~20 hours. | Crystalline material with a specific activity of 91.4%. | [4][6][7] |
Visualizations
Caption: Workflow for this compound Extraction and Purification using Solvent Extraction.
Caption: Workflow for this compound Purification using Resin Adsorption Chromatography.
References
- 1. US20080234503A1 - Purification of this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US7619102B2 - Purification of this compound - Google Patents [patents.google.com]
- 4. CN101511826B - Preparation and Purification of this compound Calcium - Google Patents [patents.google.com]
- 5. CN101124221B - Purification method of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20090240071A1 - Preparation and purification of this compound calcium - Google Patents [patents.google.com]
Overcoming challenges in the chemical synthesis of Mupirocin analogues
Welcome to the technical support center for the chemical synthesis of Mupirocin analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these complex molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogues, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Protecting Group Management
Question: I am experiencing difficulty with the selective deprotection of a silyl ether (e.g., TBDMS) on the primary alcohol of the monic acid core without affecting other sensitive functional groups like the epoxide. What should I do?
Answer:
This is a common challenge due to the sensitivity of the epoxide ring to acidic or harsh deprotection conditions. Here are several strategies to troubleshoot this issue:
-
Use of Mild Fluoride Reagents: Standard fluoride sources like TBAF in THF can sometimes lead to side reactions. Consider using milder fluoride reagents.
-
HF-Pyridine or Et₃N·3HF: These reagents are buffered and can offer higher selectivity for primary silyl ethers. The reaction should be carefully monitored by TLC to avoid overreaction.
-
Catalytic Fluoride: In some cases, catalytic amounts of fluoride in a buffered aqueous-organic solvent system can achieve deprotection while minimizing side reactions.
-
-
Acid-Catalyzed Deprotection with Careful Control:
-
PPTS in an alcohol/dichloromethane mixture: Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst that can selectively cleave primary TBDMS groups at room temperature or slightly elevated temperatures. Careful monitoring is crucial.
-
Acetic Acid in THF/water: This system can be effective for TBDMS deprotection, but reaction times and temperature need to be optimized to prevent epoxide opening.
-
-
Enzymatic Deprotection: While less common in standard organic synthesis, certain lipases or esterases might be explored for their mild and selective action if the silyl ether has an acetate-like structure.
-
Orthogonal Protecting Group Strategy: For future syntheses, consider using an orthogonal protecting group for the primary alcohol that can be removed under neutral conditions, such as an Alloc (allyloxycarbonyl) group, which is removed by Pd(0) catalysis.
Question: My protecting group strategy for a multi-functional this compound analogue is failing, leading to a mixture of partially deprotected intermediates. How can I design a more robust protecting group scheme?
Answer:
A successful protecting group strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the others.[1]
Key Principles for a Robust Strategy:
-
Categorize Functional Groups: Identify all sensitive functional groups in your target analogue (e.g., primary, secondary, and tertiary alcohols, carboxylic acid, epoxide, alkenes).
-
Select Orthogonal Protecting Groups: Assign protecting groups from different "sets" that are cleaved by distinct mechanisms.
-
Consider Steric Hindrance: Use bulky protecting groups (e.g., TIPS, TBDPS) for more sterically accessible hydroxyl groups to allow for selective protection.[2]
-
Plan the Deprotection Sequence: Ensure the deprotection steps are planned in a logical order, typically starting with the most labile group.
Illustrative Orthogonal Protecting Group Strategy for a this compound Analogue:
| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |
| Primary Alcohol | TBDMS (tert-Butyldimethylsilyl) | Mild acid (e.g., PPTS) or Fluoride (e.g., HF-Py) | Stable to base and hydrogenolysis |
| Secondary Alcohols | MOM (Methoxymethyl ether) | Stronger acid (e.g., HCl in MeOH) | Stable to fluoride and hydrogenolysis |
| Carboxylic Acid | Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid, base, and fluoride |
| Epoxide | (inherently sensitive) | - | Avoid harsh acidic or basic conditions |
Esterification and Amide Formation
Question: I am getting low yields and significant side products during the esterification of my protected monic acid analogue with a novel 9-hydroxynonanoic acid side-chain using DCC/DMAP. What are the likely causes and solutions?
Answer:
Esterification of the sterically hindered secondary alcohol of the monic acid core with the α,β-unsaturated carboxylic acid can be challenging.[3] Low yields with DCC/DMAP are often due to a few common issues:
-
Formation of N-acylurea byproduct: The activated carboxylic acid can rearrange to a stable N-acylurea, consuming the starting material.
-
Epimerization: The stereocenter at C2' of the monic acid fragment can be susceptible to epimerization under basic conditions (DMAP).
-
Incomplete Reaction: Steric hindrance on both coupling partners can slow down the reaction, leading to decomposition of starting materials or activated intermediates over long reaction times.
Troubleshooting Strategies:
| Method | Advantages | Common Issues | Troubleshooting |
| DCC/DMAP | Readily available reagents. | N-acylurea formation, epimerization. | Use a stoichiometric amount of DMAP; consider using EDC·HCl for easier byproduct removal. |
| Yamaguchi Esterification | Good for sterically hindered substrates. | Requires formation of a mixed anhydride. | Ensure anhydrous conditions; use freshly prepared reagents. |
| Mitsunobu Reaction | Mild conditions, proceeds with inversion of configuration (if applicable). | Difficult removal of triphenylphosphine oxide and reduced azodicarboxylate byproducts.[4][5][6] | Use polymer-bound triphenylphosphine or modified reagents for easier purification. Ensure the pKa of the carboxylic acid is appropriate.[7] |
| Shiina Macrolactonization | Effective for sterically demanding esterifications. | Requires specific reagents (e.g., 2-methyl-6-nitrobenzoic anhydride). | Optimize reaction temperature and time. |
Question: I am attempting to synthesize an amide analogue of this compound by coupling an amine with the carboxylic acid of the monic acid core, but the reaction is not proceeding. Why might this be?
Answer:
The direct amidation of a carboxylic acid with an amine is generally unfavorable without an activating agent. The acidic proton of the carboxylic acid will protonate the amine, forming a non-nucleophilic ammonium salt and a non-electrophilic carboxylate.
Solutions:
-
Use a Coupling Reagent: Employ standard peptide coupling reagents to activate the carboxylic acid.
-
HATU/DIPEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that is often successful when other methods fail.
-
EDC/HOBt: A classic and cost-effective combination for amide bond formation.
-
-
Convert to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of the amine. This method is harsh and may not be suitable for complex substrates with sensitive functional groups.
Stereochemistry Control
Question: During the epoxidation of the C10-C11 double bond in my this compound precursor, I am getting a poor diastereomeric ratio. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the epoxidation of the C10-C11 alkene is influenced by the steric and electronic environment around the double bond, particularly the stereocenters at C8 and C12.
-
Directed Epoxidation: The hydroxyl group at C8 can be used to direct the epoxidation. Reagents like m-CPBA can be directed by hydrogen bonding to the hydroxyl group, favoring epoxidation from the same face. If the C8 hydroxyl is protected, this directing effect is lost.
-
Reagent Choice:
-
m-CPBA (meta-Chloroperoxybenzoic acid): A common and effective reagent. The diastereoselectivity can be solvent-dependent.
-
DMDO (Dimethyldioxirane): A neutral and highly reactive epoxidizing agent that can sometimes provide different selectivity compared to peroxy acids.
-
Vanadium-catalyzed epoxidation (e.g., VO(acac)₂/TBHP): This system is known for its high stereoselectivity in the epoxidation of allylic alcohols. The C8 hydroxyl group can act as a directing group.
-
-
Protecting Group on C8-OH: The size of the protecting group on the C8 hydroxyl can influence the facial selectivity of the epoxidation by altering the steric environment. Experimenting with different protecting groups (e.g., TBDMS vs. Bn) may improve the diastereomeric ratio.
Hypothetical Comparison of Epoxidation Conditions:
| Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| m-CPBA | CH₂Cl₂ | 0 to rt | 3:1 |
| m-CPBA | CH₂Cl₂ with NaHCO₃ | 0 to rt | 4:1 |
| DMDO | Acetone | 0 | 5:1 |
| VO(acac)₂/TBHP | Toluene | 0 | >10:1 |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to watch out for during the synthesis of the monic acid core?
A1: Besides the challenges in stereocontrol, common side reactions include:
-
Lactone Ring Opening: The δ-lactone of the monic acid core can be susceptible to premature opening by nucleophiles or strong bases.
-
Elimination: Under certain conditions, elimination of the hydroxyl groups can occur, leading to undesired double bond formation.
-
Epimerization: As mentioned, base-sensitive stereocenters can epimerize, particularly when using strong bases for deprotonations.
Q2: How can I purify my final this compound analogue from closely related diastereomers?
A2: Purification of diastereomers can be challenging.
-
Flash Column Chromatography: Often, careful optimization of the solvent system for silica gel chromatography can allow for the separation of diastereomers. Using a high-resolution silica gel and a slow gradient can improve separation.
-
Preparative HPLC: Reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. The specific conditions will need to be optimized for your particular analogue.[8]
Q3: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?
A3: Standard laboratory safety practices should always be followed. Specific reagents to handle with extra care include:
-
Peroxy acids (e.g., m-CPBA): Can be explosive when shocked or heated. Store in a cool, dry place and avoid contact with metals.
-
Organometallic reagents (e.g., Grignard reagents, organolithiums): Highly reactive with water and air. Must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Azodicarboxylates (e.g., DEAD, DIAD): Can be shock-sensitive and are toxic. Handle in a well-ventilated fume hood.
Experimental Protocols
The following are generalized protocols adapted from literature procedures for key transformations in this compound analogue synthesis.[9] Note: These are illustrative and will require optimization for specific substrates.
Protocol 1: Silyl Protection of a Primary Alcohol
-
Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mitsunobu Esterification
-
Dissolve the protected monic acid analogue (1.0 eq), the 9-hydroxynonanoic acid analogue (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.05 M) under an argon atmosphere.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. The solution may turn from colorless to a pale yellow.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. A solvent system with a gradual increase in polarity (e.g., hexanes/ethyl acetate) is often effective.
Protocol 3: Final Deprotection (Example: Benzyl Group)
-
Dissolve the fully protected this compound analogue in methanol or ethyl acetate (0.05 M).
-
Add Palladium on carbon (Pd/C, 10% w/w) to the solution.
-
Purge the reaction flask with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected this compound analogue. Further purification by HPLC may be necessary.
Visualizations
Logical Workflow for Troubleshooting Low Esterification Yield
Caption: A flowchart for diagnosing and resolving low yields in esterification reactions.
Orthogonal Protecting Group Strategy
Caption: An example of an orthogonal protecting group strategy for a this compound analogue.
General Synthetic Workflow for this compound Analogues
Caption: A generalized workflow for the convergent synthesis of this compound analogues.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Greenness assessment of two chromatographic methods developed for the determination of this compound in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A method to improve the long-term storage and stability of Mupirocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term storage and stability of Mupirocin. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is showing significant degradation during storage. What are the common causes?
A1: this compound is susceptible to degradation under several conditions. The most common causes are hydrolysis of the ester linkage, particularly in the presence of moisture, and exposure to acidic or alkaline environments.[1] High temperatures and exposure to UV light can also accelerate degradation.[2][3] In formulations, incompatible excipients, such as polyethylene glycol (PEG), can promote the degradation of this compound.[4]
Q2: I am observing peak splitting or shifting in my HPLC analysis of a this compound-containing formulation. What could be the issue?
A2: Peak splitting or the appearance of new peaks in an HPLC chromatogram often indicates the presence of degradation products.[2] this compound's primary degradation pathway involves hydrolysis to monic acid and 9-hydroxynonanoic acid.[5] Ensure your analytical method is stability-indicating, meaning it can resolve the intact this compound from its degradation products.[1][2] If you are using a PEG-based ointment, be aware that PEG can contribute to this compound degradation, leading to the formation of impurities.[4]
Q3: How can I improve the stability of this compound in my formulation?
A3: Several strategies can enhance this compound's stability:
-
Formulation with a Lipophilic Base: Using a lipophilic (oily) base instead of a hydrophilic one, like a PEG base, has been shown to improve stability.[6]
-
Addition of Cellulose Derivatives: Incorporating cellulose derivatives, such as sodium carboxymethylcellulose, into an ointment matrix can "package" the this compound, reducing its contact with destabilizing excipients like PEG.[4]
-
Nanoformulations: Encapsulating this compound in nanoemulsions or polymeric nanocapsules can protect it from degradation and enhance its delivery.[7]
-
Emulgels: Emulgel formulations have demonstrated good stability for this compound and can provide controlled release.
Q4: What are the optimal storage conditions for this compound bulk drug and formulations?
A4: Based on stability data, this compound and its formulations should be stored in well-closed containers, protected from light, and at controlled room temperature (around 25°C).[6][7] Refrigerated conditions (2-8°C) have also been shown to maintain stability.[6] Avoid high temperatures and exposure to acidic or basic environments.
Q5: I am conducting forced degradation studies on this compound. What conditions should I test?
A5: According to ICH guidelines, forced degradation studies for this compound should include exposure to:
Quantitative Data on this compound Stability
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: this compound Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 2N HCl | 30 mins at 60°C | 4.86% | |
| Alkaline Hydrolysis | 2N NaOH | 30 mins at 60°C | 2.88% | |
| Oxidation | 20% H2O2 | 30 mins at 60°C | 1.92% | |
| Thermal (Dry Heat) | 105°C | 1 hour | 0.94% | |
| UV Light | - | - | 0.57% | |
| Acidic Condition | 4N HCl in methanol | 12 hours at 35°C | 1-2% | [2] |
| Alkaline Condition | 4N NaOH in methanol | 12 hours at 35°C | 1-2% | [2] |
| Oxidation | 20% H2O2 in methanol | 12 hours at 35°C | 2-4% | [2] |
Table 2: Stability of this compound in Different Solvents/Bases at 80°C for 24 hours
| Solvent/Base | % Purity after 24h | Reference |
| Castor Oil | 94.3% | |
| PEG-400 | 93.8% | |
| Bactroban® (PEG base) | 92.5% | |
| Oleyl Alcohol | 91.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on a this compound formulation.
-
Preparation of Stock Solution: Accurately weigh and dissolve the this compound formulation in a suitable solvent (e.g., methanol) to achieve a known concentration (e.g., 300 µg/mL).
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 2N HCl.
-
Reflux the mixture for 30 minutes at 60°C.
-
Cool the solution to room temperature and neutralize with 2N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Alkali Degradation:
-
To 1 mL of the stock solution, add 1 mL of 2N NaOH.
-
Reflux for 30 minutes at 60°C.
-
Cool to room temperature and neutralize with 2N HCl.
-
Dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 20% H2O2.
-
Keep the solution for 30 minutes at 60°C.
-
Cool and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stock solution in an oven at 105°C for 1 hour.
-
Cool and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light in a photostability chamber for a specified duration (e.g., 24 hours).[5]
-
Dilute for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method.[1][2][3]
Protocol 2: Preparation of a Stabilized this compound Ointment
This protocol is based on a patented method to improve this compound stability in a PEG-based ointment.[4]
-
Melt the Base: Heat and melt 50-70% of the total polyethylene glycol 400 and polyethylene glycol 3350 to form a mixed solution.
-
Prepare the Drug Mixture: Uniformly mix the this compound powder with a cellulose derivative (e.g., sodium carboxymethylcellulose).
-
Create the Drug Suspension: Add the mixture from step 2 to the remaining portion of polyethylene glycol 400 and mix until a uniform liquid is obtained.
-
Combine and Cool: Add the drug-containing liquid from step 3 to the melted base from step 1. Mix thoroughly while cooling.
-
Packaging: Package the final ointment into suitable containers.
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound, especially under acidic or alkaline conditions, is the hydrolysis of the ester bond.
Caption: this compound degradation via hydrolysis.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a new this compound formulation.
Caption: Workflow for this compound stability testing.
References
- 1. US6013657A - Pharmaceutical compositions containing this compound - Google Patents [patents.google.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. iajps.com [iajps.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CA2649758C - Preparation and purification of this compound calcium - Google Patents [patents.google.com]
Technical Support Center: Mupirocin in In Vitro Transcription/Translation (IVTT) Assays
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Mupirocin in in vitro transcription/translation (IVTT) assays. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data tables to facilitate the optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in an IVTT system?
A1: this compound functions by selectively inhibiting bacterial isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is critical for charging tRNA with the amino acid isoleucine. By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, which halts the incorporation of isoleucine into nascent polypeptide chains, thereby arresting protein synthesis.[1][3] This targeted action also indirectly leads to an inhibition of RNA synthesis.[4]
Q2: Can I use this compound to selectively inhibit prokaryotic translation in a mixed or eukaryotic IVTT system?
A2: Yes. This compound exhibits a high degree of selectivity for prokaryotic (bacterial) IleRS over its eukaryotic (mammalian) counterpart.[5][6] This specificity makes it an excellent tool for selectively inhibiting protein synthesis in bacterial IVTT systems (e.g., E. coli S30 extracts) without significantly affecting translation in eukaryotic systems like rabbit reticulocyte or wheat germ lysates. Human isoleucyl-tRNA synthetase is susceptible to this compound, but at much higher concentrations than those required to inhibit bacterial enzymes.[5]
Q3: What type of in vitro translation system is most susceptible to this compound?
A3: Prokaryotic systems, such as those derived from Escherichia coli (e.g., S30 extracts), are highly susceptible to this compound.[5] Eukaryotic systems, including rabbit reticulocyte lysates, are generally considered insensitive at concentrations typically used to inhibit bacterial translation.[6]
Q4: How should I prepare a this compound stock solution for my IVTT assay?
A4: this compound is poorly soluble in water but is highly soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mg/mL) in 100% DMSO. It is crucial to note the final concentration of DMSO in the IVTT reaction, as high concentrations can inhibit the assay. Always aim to keep the final DMSO concentration below 1% (v/v) in the reaction mixture.
Q5: What is a good starting concentration for this compound in an E. coli S30 IVTT assay?
A5: The optimal concentration can vary between different extract preparations and experimental conditions. A titration experiment is strongly recommended. However, based on published IC50 values for purified bacterial IleRS, a good starting range to test is between 0.01 µg/mL and 1.0 µg/mL. The mean IC50 value for IleRS from this compound-sensitive S. aureus has been reported as 0.033 µg/mL (3.3 x 10-2 mg/L).[7] For E. coli, an IC50 of 0.976 µg/ml has been noted in whole-cell assays, which can serve as an upper-range reference.[8]
This compound Inhibition Data
The following tables summarize key quantitative data for this compound's inhibitory activity.
Table 1: this compound IC50 Values against Isoleucyl-tRNA Synthetase (IleRS)
| Organism/System | Resistance Level | Mean IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Sensitive | 0.033 |
| Staphylococcus aureus | Low-Level Resistant | 0.13 |
| Staphylococcus aureus | High-Level Resistant | 7.5 |
Data sourced from a study on S. aureus cell-free extracts.[7]
Table 2: this compound Minimum Inhibitory Concentrations (MIC) against Whole Cells
| Organism | Resistance Level | MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Sensitive | 0.12 - 1.0 |
| Staphylococcus aureus | Low-Level Resistant | 8 - 256 |
| Staphylococcus aureus | High-Level Resistant | ≥ 512 |
Data compiled from various studies on clinical isolates.[3][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add 100% molecular biology grade DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: this compound Inhibition Assay in an E. coli S30 IVTT System
This protocol is a general guideline and should be adapted for your specific IVTT kit (e.g., PURExpress®, S30 T7 High-Yield). A reporter plasmid, such as one expressing luciferase or GFP, is recommended for easy quantification of protein synthesis.
-
Thaw Reagents: Thaw the E. coli S30 extract, buffer, amino acid mix, and other IVTT components on ice. Keep all reagents on ice throughout the setup.
-
Prepare this compound Dilutions: Serially dilute your this compound stock solution in nuclease-free water or your reaction buffer to create a range of working concentrations. Remember to prepare a vehicle control (DMSO diluted to the same final concentration as your highest this compound sample).
-
Set Up Reactions: In sterile PCR or microcentrifuge tubes on ice, assemble the reactions as described by your IVTT kit manufacturer. A typical reaction setup is as follows:
-
E. coli S30 Extract & Buffer Mix
-
Amino Acid Mixture
-
Reporter Plasmid DNA (e.g., 250 ng)
-
This compound dilution or Vehicle Control (ensure final volume is consistent across all reactions)
-
Nuclease-free water to reach the final reaction volume (e.g., 25 µL)
-
-
Incubation: Mix the reactions gently by pipetting. Incubate at the recommended temperature (typically 37°C) for the specified time (e.g., 1-2 hours).
-
Quantify Protein Synthesis: After incubation, quantify the amount of reporter protein synthesized.
-
For Luciferase: Use a luciferase assay kit and measure luminescence with a luminometer.
-
For GFP: Measure fluorescence using a fluorometer.
-
For Radiolabeled Proteins: Use methods like SDS-PAGE followed by autoradiography.
-
-
Data Analysis: Plot the reporter signal (e.g., luminescence) against the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Visual Guides and Workflows
Caption: Mechanism of this compound action in prokaryotic translation.
Caption: Experimental workflow for a this compound inhibition IVTT assay.
Troubleshooting Guide
Caption: Troubleshooting flowchart for this compound IVTT experiments.
References
- 1. This compound - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. balin.com [balin.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Biochemical basis of this compound resistance in strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A strategy to reduce the impact of Mupirocin on commensal bacteria in microbiome studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing mupirocin in microbiome studies while minimizing its impact on commensal bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it affect bacteria?
A1: this compound is a topical antibiotic that primarily targets Gram-positive bacteria, including Staphylococcus aureus (S. aureus).[1][2] Its mechanism of action involves the specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[3][4][5] By binding to IleRS, this compound prevents the incorporation of the amino acid isoleucine into bacterial proteins, leading to a cessation of protein and RNA synthesis and ultimately bacterial cell death.[3][4][5]
Q2: How significant is the impact of this compound on the overall microbiome composition?
A2: this compound is considered a narrow-spectrum antibiotic.[6] Studies have shown that its overall effect on the skin microbiota is relatively minor compared to broad-spectrum antibiotics.[6] While it effectively reduces S. aureus levels, the disruption to the broader bacterial community is often transient, with recovery observed over weeks.[7][8][9] For instance, one study noted a statistically significant disruption in the nasal and throat bacterial communities one week after this compound treatment, which was no longer detectable after eight weeks.[7][8][9]
Q3: Does this compound treatment lead to a permanent reduction in S. aureus colonization?
A3: this compound can lead to a sustained decrease in the absolute and relative abundance of S. aureus for up to eight weeks.[7][8][9] However, recolonization can occur, and the efficacy of the decolonization is often transient.[10]
Q4: Are there alternatives to this compound for targeted decolonization of S. aureus?
A4: Yes, researchers are exploring several alternatives to mitigate the risks of resistance and off-target effects. These include antiseptics like povidone-iodine, which has shown promise for nasal decolonization.[3][11] Other strategies under investigation include the use of probiotics (e.g., Bacillus subtilis), bacteriocins, and endolysins that can selectively target and inhibit S. aureus without significantly harming the commensal microbiota.[4][12]
Troubleshooting Guide
Problem 1: Incomplete clearance of S. aureus after this compound treatment.
-
Possible Cause: this compound resistance. Both low-level and high-level resistance to this compound have been reported in S. aureus.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform antibiotic susceptibility testing on S. aureus isolates to determine the minimum inhibitory concentration (MIC) of this compound.
-
Consider Alternative Agents: If resistance is confirmed, consider using an alternative decolonization agent such as povidone-iodine.[3][11]
-
Optimize Dosing Regimen: Ensure the correct concentration and duration of this compound application are being used as per established protocols. For nasal decolonization, a typical regimen is a pea-sized amount of 2% ointment in each nostril twice daily for 5-7 days.[13]
-
Problem 2: Significant and persistent disruption of the commensal microbiome after this compound treatment.
-
Possible Cause: Off-target effects of this compound on susceptible commensal bacteria. Although generally narrow-spectrum, some commensal species can be affected.
-
Troubleshooting Steps:
-
Shorten Treatment Duration: If the experimental design allows, consider reducing the duration of this compound application to the minimum effective period.
-
Allow for a Longer Recovery Period: Extend the post-treatment observation period to allow for the natural recovery of the commensal microbiota. Studies show recovery can take several weeks.[7][8][9]
-
Explore More Selective Alternatives: For future experiments, consider alternatives with a more targeted mechanism of action, such as specific bacteriocins or endolysins.[4]
-
Problem 3: Contamination of microbiome samples during or after this compound application.
-
Possible Cause: Introduction of environmental microbes during sample collection or processing.
-
Troubleshooting Steps:
-
Aseptic Technique: Strictly adhere to aseptic techniques during both this compound application and sample collection. Use sterile swabs and collection tubes.
-
Use of Controls: Include negative controls (e.g., mock applications with the vehicle ointment, blank swabs) in your experimental workflow to identify potential sources of contamination.
-
Standardized Protocols: Follow standardized and validated protocols for DNA extraction and 16S rRNA gene sequencing to minimize technical variability.[6][12]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on bacterial abundance from various studies.
Table 1: Impact of this compound on Staphylococcus aureus Abundance
| Study Site | Duration of Treatment | Timepoint of Measurement | Change in S. aureus Abundance | Citation |
| Nose | 5 days | 8 weeks post-treatment | Decrease in absolute abundance (1693 vs 141 fg/µL, p=0.047) | [7][8][9][14] |
| Nose | 5 days | 8 weeks post-treatment | Decrease in relative abundance (8% vs 0.3%, p<0.01) | [7][8][9][14] |
Table 2: Impact of this compound on Commensal Bacteria Abundance
| Study Site | Duration of Treatment | Timepoint of Measurement | Bacterial Species | Change in Abundance | Citation |
| Nose | 5 days | 1 week post-treatment | Staphylococcus epidermidis | Transient decrease in relative abundance (21% vs 5%, p<0.01) | [7][8][9][14] |
| Nose | Not Specified | Post-treatment | Dolosigranulum pigrum | Effectively eliminated | [10] |
| Nose | Not Specified | Post-treatment | Moraxella nonliquefaciens | Effectively eliminated | [10] |
| Nose | Not Specified | Post-treatment | Corynebacteria | Not eliminated | [10] |
Experimental Protocols
Protocol 1: Nasal Decolonization with this compound in Human Subjects
This protocol is a generalized summary based on methodologies from clinical studies.[9][15]
-
Subject Recruitment: Recruit healthy adult volunteers. Screen for S. aureus colonization by collecting baseline nasal swabs.
-
Baseline Sampling: Prior to treatment, collect nasal swabs from both anterior nares for baseline microbiome analysis.
-
This compound Application: Instruct participants to self-administer a pea-sized amount of 2% this compound ointment into each nostril twice daily for 5 consecutive days.
-
Follow-up Sampling: Collect subsequent nasal swabs at predetermined time points post-treatment (e.g., 1 week, 4 weeks, 8 weeks) to assess the impact and recovery of the nasal microbiome.
-
Sample Processing: Immediately store swabs at -80°C until DNA extraction.
-
Microbiome Analysis: Perform DNA extraction followed by 16S rRNA gene sequencing to characterize the bacterial community composition. Quantify S. aureus abundance using quantitative PCR (qPCR) targeting a species-specific gene (e.g., nuc).
Protocol 2: 16S rRNA Gene Sequencing of Skin/Nasal Swabs
This protocol outlines a general workflow for microbiome analysis from swab samples.[6][12]
-
DNA Extraction: Use a commercially available DNA extraction kit optimized for microbiome studies, which may include a host DNA depletion step for skin samples.
-
PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (e.g., V1-V3 or V4) using universal primers.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons. This typically involves a two-step PCR process to add barcodes and sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Process the raw sequencing reads to perform quality filtering, denoising, and taxonomic assignment. Utilize bioinformatics pipelines such as QIIME or dada2 for this analysis.
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for a this compound microbiome study.
References
- 1. Recent Advances in this compound Delivery Strategies for the Treatment of Bacterial Skin and Soft Tissue Infection [mdpi.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. 16S rRNA gene amplicon sequencing of cutaneous swabs [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of this compound for Staphylococcus aureus decolonization on the microbiome of the nose and throat in community and nursing home dwelling adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nasal microbiome disruption and recovery after this compound treatment in Staphylococcus aureus carriers and noncarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
How to avoid contamination in large-scale Mupirocin production
Technical Support Center: Mupirocin Production
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing contamination during the large-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound and what are the initial contamination risks?
A1: this compound is a polyketide antibiotic produced through a fermentation process using the bacterium Pseudomonas fluorescens (specifically strain NCIMB 10586). The primary contamination risks originate from three main areas:
-
Raw Materials: The complex media components required for bacterial growth can introduce microbial spores (e.g., from yeast extracts, peptones, and glucose sources).
-
Inoculum: The seed culture of P. fluorescens can become contaminated if not handled under strict aseptic conditions.
-
Process Equipment & Environment: Inadequate sterilization of the fermenter, transfer lines, and probes, as well as airborne contaminants from the surrounding cleanroom environment, are significant risks.
Q2: What are the most common microbial contaminants in this compound fermentation?
A2: The most common contaminants are typically fast-growing microorganisms that can outcompete P. fluorescens for nutrients. These include:
-
Spore-forming bacteria: Bacillus species are frequently encountered due to the resistance of their endospores to standard heat sterilization methods.
-
Other Gram-negative bacteria: Wild-type Pseudomonas species or other environmental bacteria can be introduced.
-
Fungi and Yeasts: Molds (e.g., Aspergillus, Penicillium) and yeasts can contaminate raw materials and the air supply if filtration is inadequate.
Q3: How does contamination affect the final this compound yield and purity?
A3: Contamination can severely impact production in several ways:
-
Yield Reduction: Contaminating microbes consume essential nutrients intended for P. fluorescens, leading to reduced growth and lower this compound synthesis.
-
Product Degradation: Some contaminants may produce enzymes that degrade the this compound molecule itself.
-
Purification Challenges: Contaminants produce their own metabolites and proteins, which can co-purify with this compound, leading to a final product with unacceptable purity levels and potential toxicity.
-
Complete Batch Loss: In severe cases, the entire fermentation batch may have to be discarded, resulting in significant financial and time losses.
Q4: What are the critical process parameters to monitor for early detection of contamination?
A4: Deviations from established process parameters are often the first sign of contamination. Key parameters to monitor include:
-
Oxygen Uptake Rate (OUR) and Carbon Dioxide Evolution Rate (CER): A sudden, sharp spike in these rates that does not correlate with the typical growth phase of P. fluorescens can indicate the proliferation of a fast-growing aerobic contaminant.
-
pH: A rapid drop or increase in pH outside the normal metabolic profile can signal the presence of an unwanted microbe producing acidic or alkaline byproducts.
-
Microscopy: Regular microscopic examination of the broth can help in the early visual identification of foreign microbes (e.g., cocci, yeast budding, or fungal hyphae) among the rod-shaped P. fluorescens.
Troubleshooting Guide: Contamination Events
This section addresses specific issues that may arise during this compound production.
Issue 1: Atypical Oxygen Uptake Rate (OUR) Spike During Fermentation
-
Symptoms: The OUR increases dramatically mid-fermentation, far exceeding the expected peak for P. fluorescens growth. The culture broth may appear visually unchanged initially.
-
Possible Cause: Contamination with a fast-growing aerobic bacterium (e.g., Bacillus sp.).
-
Troubleshooting Steps:
-
Immediate Sampling: Aseptically draw a sample from the fermenter.
-
Microscopic Analysis: Perform a Gram stain and wet mount to visually check for microbial morphology inconsistent with P. fluorescens.
-
Plating: Plate the sample on non-selective agar (e.g., Tryptic Soy Agar) and incubate. Look for colony morphologies that are different from the characteristic P. fluorescens colonies.
-
Review Batch Records: Check sterilization records for the fermenter and media. Ensure temperature, pressure, and time were met.
-
Check Air Filtration: Verify the integrity of the sterile air filters (e.g., via a pressure hold test).
-
Issue 2: Low this compound Titer in Harvested Broth
-
Symptoms: The final concentration of this compound is significantly below the expected range, despite normal-looking growth parameters (e.g., cell density).
-
Possible Cause:
-
Subtle contamination that did not significantly alter primary metabolic indicators but competed for this compound precursors.
-
Contamination by an organism that produces this compound-degrading enzymes.
-
-
Troubleshooting Steps:
-
Full Microbial Screen: Perform a full microbial identification on the final broth using selective media and/or 16S rRNA sequencing to identify any low-level contaminants.
-
Raw Material Bioburden Check: Review the certificates of analysis for all media components used in the batch. If possible, perform bioburden testing on retained samples of the raw materials.
-
Inoculum Purity: Re-streak the cell bank culture used for the inoculum to confirm its purity.
-
Downstream Sample Analysis: Analyze samples from each stage of the downstream purification process to determine where the product loss is occurring.
-
Data Presentation: Impact of Contamination
The following table summarizes the potential impact of different contamination levels on key production outcomes. Data is illustrative but reflects typical scenarios in bioprocessing.
| Contamination Level (CFU/mL of Contaminant) | Typical Contaminant | Expected this compound Yield Reduction | Impact on Downstream Processing |
| Low (< 10³) | Slow-growing yeast | 5 - 15% | Minor increase in impurities; may require an additional chromatography polishing step. |
| Moderate (10³ - 10⁵) | Bacillus subtilis | 20 - 50% | Significant increase in process-related impurities; potential for product degradation. |
| High (> 10⁶) | E. coli or other fast-growing bacteria | > 60% or Total Loss | Batch is typically non-viable for purification due to high impurity load and low titer. |
Experimental Protocols
Protocol 1: Sterility Testing of Fermentation Media
-
Objective: To confirm the absence of viable microorganisms in the fermentation medium after sterilization.
-
Methodology:
-
Post-sterilization and cooling, aseptically collect a significant sample volume (e.g., 100 mL) from the fermenter via a sterile sample port.
-
In a laminar flow hood, directly inoculate 50 mL of the media into two separate bottles of sterile fluid thioglycollate medium (for anaerobes and aerobes) and Tryptic Soy Broth (for non-fastidious aerobes).
-
Incubate the thioglycollate broth at 30-35°C and the Tryptic Soy Broth at 20-25°C for a period of 14 days.
-
Observe the broths daily for any signs of turbidity (cloudiness), which would indicate microbial growth.
-
If turbidity is observed, the test is positive for contamination, and the media batch should be rejected.
-
Visualizations
This compound Production Workflow and Contamination Control Points
The following diagram illustrates the key stages in this compound production, highlighting the critical control points (CCPs) where contamination must be rigorously controlled.
Technical Support Center: Enhancing Mupirocin Delivery to Biofilms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to improve the delivery and efficacy of Mupirocin against biofilm-embedded bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to deliver this compound effectively to bacteria within a biofilm?
A1: The therapeutic efficiency of this compound against biofilm-embedded bacteria is often hampered by several factors. The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, reducing drug penetration.[1] This complex structure can prevent antibiotics from reaching the bacteria in sufficient concentrations.[1] Furthermore, bacteria within a biofilm exhibit different physiological states compared to their free-floating (planktonic) counterparts, making them up to 100-1000 times more tolerant to antibiotics.[2] this compound's effectiveness is also limited by its potential for high protein binding and a short half-life, which can reduce its availability at the target site.[3][4]
Q2: What are the primary strategies being explored to improve this compound delivery to biofilms?
A2: To overcome the limitations of conventional formulations, researchers are focusing on several novel drug delivery strategies. These include:
-
Nanoformulations: Systems like liposomes, silver nanoparticles, nanoemulsions, and nanofibers are used to encapsulate this compound.[3][5] These carriers can protect the drug from degradation, improve its solubility, and enhance its penetration into the biofilm structure.[5][6]
-
Combination Therapy: this compound is combined with other agents, such as essential oils (e.g., α-pinene, cinnamon oil), other antibiotics, or biofilm-disrupting compounds (e.g., flavaspidic acid BB).[7][8][9] This approach can create a synergistic effect, where the combined activity is greater than the sum of the individual agents.[7][8]
-
Advanced Formulations: Novel topical formulations like hydrogels, film-forming sprays, and composite scaffolds are being developed.[3][10] These systems can provide sustained drug release directly at the infection site and may possess additional beneficial properties like moisture retention and wound protection.[4][10]
Q3: How does this compound's mechanism of action impact its activity against biofilms?
A3: this compound has a unique mechanism of action; it reversibly inhibits the bacterial isoleucyl-tRNA synthetase enzyme.[3][11] This prevents the incorporation of the amino acid isoleucine into proteins, thereby halting protein and RNA synthesis.[3][6] Because this mechanism is distinct from most other antibiotics, this compound generally does not exhibit cross-resistance.[3] At low concentrations, it is bacteriostatic (inhibits growth), but at the higher concentrations found in 2% topical formulations, it becomes bactericidal (kills bacteria).[3][12] Its effectiveness is also enhanced at a lower pH, making the acidic environment of the skin favorable for its activity.[3][12]
References
- 1. Strategies for combating antibiotic resistance in bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Holy Triangle of Quorum Sensing, Biofilm Formation, and Antibiotic Resistance in Pathogenic Bacteria [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Nanoemulsions for Topical Application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavaspidic acid BB combined with this compound improves its anti-bacterial and anti-biofilm activities against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 9. Formulation development of cream with this compound and essential oils for eradication of biofilm mediated antimicrobial resistance - ProQuest [proquest.com]
- 10. Anti-biofilm properties of a this compound spray formulation against Escherichia coli wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Mupirocin vs. Fusidic Acid: A Comparative Analysis of Efficacy Against MRSA
In the ongoing battle against Methicillin-resistant Staphylococcus aureus (MRSA), the judicious selection of topical antimicrobial agents is paramount. Mupirocin and fusidic acid have long been mainstays in the clinical management of MRSA colonization and superficial skin infections. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and resistance profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Fusidic Acid for MRSA
| Feature | This compound | Fusidic Acid |
| Primary Use | Eradication of nasal MRSA carriage, treatment of impetigo and other superficial skin infections.[1] | Treatment of primary and secondary skin infections.[2][3] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase (IleRS).[4][5] | Inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.[6][7] |
| Spectrum of Activity | Primarily active against Gram-positive bacteria, including MRSA.[8][5] | Primarily active against Gram-positive bacteria, particularly Staphylococcus species.[7] |
| Common Formulation | 2% topical ointment or cream.[9] | 2% topical cream or ointment.[3] |
In-Vitro Efficacy Against MRSA: A Quantitative Comparison
The in-vitro activity of this compound and fusidic acid against MRSA is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
This compound MIC Distribution against MRSA
| Study / Region | No. of MRSA Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) |
| Canada (CANWARD 2007-18)[10] | 283 | - | - | 14.1 (high-level) |
| China (Eastern)[11] | 1206 | - | - | 5.1 |
| Pets (UK & Germany)[12] | 102 | 0.125 | 0.25 | - |
Fusidic Acid MIC Distribution against MRSA
| Study / Region | No. of MRSA Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) |
| Canada (CANWARD 2007-18)[10] | 283 | - | - | 10.6 (low-level), 3.5 (high-level) |
| China (Eastern)[11] | 1206 | - | - | 1.0 |
| Pets (UK & Germany)[12] | 102 | 0.125 | 0.25 | - |
| This compound-resistant MRSA (Korea)[13][14] | 9 (high-level this compound resistant) | - | ≥32 | 56 |
| This compound-resistant MRSA (Korea)[13][14] | 13 (low-level this compound resistant) | ≥128 | ≥128 | 100 |
Clinical Efficacy: Head-to-Head Trials
Clinical trials provide invaluable data on the real-world performance of these agents in treating MRSA carriage and infections.
Eradication of MRSA Nasal Carriage
A comparative study on the eradication of nasal carriage of MRSA found both this compound and a combination of oral co-trimoxazole plus topical fusidic acid to be equally effective and safe.[15][16] The eradication rates for nasal carriage were comparable at various time points up to 90 days.[15][16] However, another trial showed poor efficacy of this compound in eradicating extranasal MRSA carriage compared to a regimen of oral cotrimoxazole plus topical fusidic acid.[17]
Treatment of Skin and Soft Tissue Infections
In a double-blind, randomized trial comparing 2% this compound ointment and 2% fusidic acid ointment for primary and secondary skin infections, both treatments demonstrated similar clinical efficacy.[2][3] A clinical cure was achieved in 18 of 34 evaluable patients treated with this compound and 18 of 35 patients treated with fusidic acid.[2][3] The bacteriologic cure rates were 97% for the this compound group and 87% for the fusidic acid group.[2]
Mechanisms of Action and Resistance
Understanding the molecular pathways targeted by these antibiotics and the mechanisms by which MRSA develops resistance is crucial for their continued effective use and for the development of new therapeutic strategies.
This compound: Targeting Protein Synthesis via Isoleucyl-tRNA Synthetase
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[5] It specifically and reversibly binds to bacterial isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging isoleucine to its corresponding tRNA.[4][5] This leads to a depletion of isoleucyl-tRNA, halting protein production and ultimately resulting in bacterial cell death at higher concentrations.[1][4]
Caption: this compound inhibits isoleucyl-tRNA synthetase, halting protein synthesis.
Resistance to this compound in S. aureus occurs through two primary mechanisms. Low-level resistance is associated with point mutations in the native ileS gene, which encodes for IleRS.[9] High-level resistance is typically mediated by the acquisition of a plasmid-encoded gene, mupA (or less commonly mupB), which codes for a modified, resistant form of IleRS.[9]
Caption: this compound resistance mechanisms in MRSA.
Fusidic Acid: Halting Protein Elongation
Fusidic acid also inhibits bacterial protein synthesis but through a different mechanism.[6] It targets elongation factor G (EF-G), a key protein involved in the translocation of the ribosome along the mRNA template during protein synthesis.[6] Fusidic acid binds to the ribosome-EF-G complex, stalling the elongation of the polypeptide chain and thereby inhibiting protein production.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-Resistant, Methicillin-Resistant Staphylococcus aureus Strains in Canadian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global Analysis of the Staphylococcus aureus Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of this compound transport into sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fusidic Acid Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissemination of macrolides, fusidic acid and this compound resistance among Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fusidic Acid Resistance Determinants in Methicillin-Resistant Staphylococcus aureus Isolated in Kuwait Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mupirocin: A Closer Look at its Bactericidal and Bacteriostatic Properties
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antimicrobial agent mupirocin validates its dual-action capabilities, functioning as both a bactericidal and bacteriostatic agent against key pathogens. This guide provides an in-depth comparison of this compound's activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a topical antibiotic derived from Pseudomonas fluorescens, is widely utilized for the treatment of primary and secondary skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes.[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, sets it apart from other classes of antibiotics and is central to its efficacy.[3][4] This inhibition ultimately disrupts protein synthesis, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations or with prolonged exposure.[1][5]
Distinguishing Bacteriostatic from Bactericidal Activity
The determination of whether an antibiotic is bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) is crucial for effective treatment. This distinction is primarily elucidated through in vitro testing, including the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An antibiotic is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.
For this compound, studies have shown that its MBC values are typically 8- to 32-fold higher than its MIC values, suggesting a slower bactericidal action.[6] This is further substantiated by time-kill curve analyses, which demonstrate a 90-99% reduction in bacterial viability after 24 hours of exposure.[7]
Comparative Efficacy of this compound
To provide a clear perspective on this compound's performance, this guide presents a comparative analysis with another commonly used topical antibiotic, fusidic acid.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.06 to >256 | 0.25 | 0.25 |
| Fusidic Acid | 0.12 to 16 | 0.5 | 0.5 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[8]
Table 2: this compound Resistance Thresholds in Staphylococcus aureus
| Susceptibility Level | MIC (µg/mL) |
| Susceptible | ≤ 4 |
| Low-Level Resistance | 8 - 256 |
| High-Level Resistance | ≥ 512 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
A standard broth microdilution method is employed to determine the MIC and MBC of this compound.
Protocol:
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test organism (e.g., S. aureus) is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
-
MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated at 35°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9][10][11]
Time-Kill Curve Assay
This assay evaluates the rate at which an antibiotic kills a bacterial population over time.
Protocol:
-
Bacterial Culture: A logarithmic phase culture of the test organism is prepared.
-
Exposure to this compound: The bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB containing various concentrations of this compound (e.g., 1x, 4x, and 8x MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Assay
The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic.
Protocol:
-
Exposure: A bacterial suspension is exposed to a specific concentration of this compound (e.g., 10x MIC) for a short period (e.g., 1-2 hours).
-
Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial pellet, or by significant dilution.
-
Regrowth Monitoring: The bacterial culture is re-suspended in fresh, antibiotic-free medium. The growth of the previously exposed bacteria is monitored over time by measuring absorbance or performing viable cell counts and compared to the growth of an unexposed control culture.
-
PAE Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1-log₁₀ above the count observed immediately after antibiotic removal.
Visualizing this compound's Mechanism and Resistance
To further elucidate the processes underlying this compound's activity, the following diagrams illustrate its mechanism of action and the pathways leading to bacterial resistance.
Caption: this compound inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase.
Caption: Bacterial resistance to this compound arises from mutations in the native target enzyme or acquisition of a resistant version.
Conclusion
The evidence presented in this guide confirms that this compound's classification as either bactericidal or bacteriostatic is concentration-dependent. At the high concentrations achieved with topical application, this compound exhibits bactericidal activity against susceptible strains of S. aureus and S. pyogenes. Understanding the nuances of its antimicrobial activity, supported by robust experimental data, is paramount for its effective clinical use and the development of future antimicrobial strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy of a New Cream Formulation of this compound: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. balin.com [balin.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In-vitro activity of this compound ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. protocols.io [protocols.io]
- 10. qlaboratories.com [qlaboratories.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Mupirocin: A Comparative Guide Using Genetic Knockouts
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mupirocin's activity against wild-type bacteria and strains with a genetic knockout of its target, offering supporting experimental data and detailed protocols to validate its mechanism of action.
Introduction
This compound is a topical antibiotic renowned for its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, which involves the inhibition of protein synthesis, sets it apart from other classes of antibiotics and minimizes the likelihood of cross-resistance.[2][3] The primary molecular target of this compound is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[1][2][4] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins.[1][4] this compound binds to IleRS, preventing it from attaching isoleucine to its corresponding tRNA, thereby halting protein synthesis and leading to bacterial growth inhibition and death.[1][4]
Genetic knockout studies are a cornerstone of drug target validation.[5] By specifically inactivating the gene encoding the putative drug target, researchers can definitively assess the drug's on-target effects. If a drug loses its efficacy against an organism with a knockout of a specific gene, it provides compelling evidence that the protein encoded by that gene is the drug's primary target.
This guide will compare the antibacterial activity of this compound against wild-type Staphylococcus aureus and an engineered strain with a knockout of the ileS gene, which encodes for isoleucyl-tRNA synthetase.
Data Presentation: this compound Susceptibility Comparison
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus (Wild-Type) | ileS (functional) | ≤ 1 | Susceptible |
| Staphylococcus aureus (Knockout/Mutant) | ileS (non-functional/mutated) | ≥ 8 | Resistant |
Note: MIC values can vary slightly between different strains and testing methodologies. The values presented here are representative of typical findings for susceptible and resistant strains.[6][7] Low-level resistance is associated with point mutations in the native ileS gene, resulting in MICs of 8-256 mg/L, while high-level resistance (MIC ≥512 mg/L) is often mediated by the acquisition of a plasmid-encoded alternative IleRS gene, mupA (ileS-2).[6][8]
Experimental Protocols
Generation of an ileS Knockout/Mutant Staphylococcus aureus Strain
Validating the target of this compound requires a bacterial strain where the ileS gene is inactivated or mutated. This can be achieved through several genetic engineering techniques. One common approach is homologous recombination.
Principle: This method involves introducing a DNA construct containing a selectable marker (e.g., an antibiotic resistance gene different from this compound) flanked by sequences homologous to the regions upstream and downstream of the ileS gene. Through homologous recombination, the native ileS gene is replaced by the selectable marker, resulting in a knockout.
Simplified Protocol:
-
Construct Design: Create a plasmid vector containing a selectable marker (e.g., erythromycin resistance gene, ermC) flanked by ~1kb DNA fragments homologous to the regions immediately upstream and downstream of the ileS gene in the S. aureus chromosome.
-
Transformation: Introduce the engineered plasmid into a competent wild-type S. aureus strain via electroporation.
-
Selection of Integrants: Plate the transformed bacteria on media containing the selection antibiotic (e.g., erythromycin). This selects for cells that have incorporated the plasmid into their genome.
-
Induction of Recombination and Curing: Grow the integrants in a medium that promotes the second crossover event and subsequent loss of the plasmid backbone.
-
Screening for Knockouts: Screen the resulting colonies for the desired knockout genotype (this compound resistant, erythromycin resistant, and loss of the original plasmid marker if applicable) using PCR with primers flanking the ileS gene. Sequencing of the targeted region should be performed to confirm the gene knockout.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against both the wild-type and the ileS knockout/mutant S. aureus strains is determined to quantify the change in susceptibility. The broth microdilution method is a standard technique for this purpose.
Principle: A standardized suspension of bacteria is inoculated into a series of wells containing two-fold serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.
Simplified Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB). The concentration range should be appropriate to determine the MIC for both susceptible and resistant strains (e.g., 0.06 to 512 µg/mL).
-
Prepare Bacterial Inoculum: Culture the wild-type and ileS knockout/mutant S. aureus strains overnight. Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.
Mandatory Visualizations
Logical Relationship of this compound's Mechanism of Action
Caption: this compound inhibits isoleucyl-tRNA synthetase, blocking protein synthesis.
Experimental Workflow for this compound Target Validationdot
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical relevance of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Induced Mutations in ileS in Various Genetic Backgrounds of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Wild-Type and Mupirocin-Resistant Isoleucyl-tRNA Synthetase Crystal Structures
An essential guide for researchers and drug development professionals, this document provides a detailed comparison of the crystal structures of mupirocin-sensitive (wild-type) and this compound-resistant Isoleucyl-tRNA Synthetase (IleRS). This comparison is crucial for understanding the mechanisms of this compound resistance and for the development of novel antibiotics targeting this essential enzyme.
This compound is a clinically important antibiotic that targets bacterial Isoleucyl-tRNA Synthetase (IleRS), an enzyme vital for protein synthesis.[1][2][3] The emergence of this compound resistance poses a significant threat to its clinical efficacy. Resistance to this compound primarily arises from two mechanisms: the acquisition of a plasmid-encoded, naturally resistant IleRS (IleRS2 or MupA), which confers high-level resistance, or through point mutations in the chromosomal gene for the native, sensitive IleRS (IleRS1), leading to low-level resistance.[2][3][4][5] Understanding the structural basis of these resistance mechanisms is paramount for the design of next-generation inhibitors.
This guide compares the crystal structures of a wild-type, this compound-sensitive IleRS1 from Priestia megaterium and a this compound-resistant IleRS2 from the same organism, providing a clear view of the structural differences that lead to high-level resistance. Additionally, it discusses the structural implications of the clinically significant V588F mutation in Staphylococcus aureus IleRS, a common cause of low-level this compound resistance.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for the wild-type Priestia megaterium IleRS1 in complex with this compound and the this compound-resistant Priestia megaterium IleRS2.
| Parameter | Wild-Type IleRS1 (P. megaterium) with this compound | This compound-Resistant IleRS2 (P. megaterium) with this compound |
| PDB ID | 8c9g | 8c8u |
| Resolution (Å) | 2.80 | 2.50 |
| Space Group | P 21 21 21 | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=85.9, b=128.8, c=198.4 | a=86.3, b=129.2, c=198.9 |
| R-Value Work | 0.200 | 0.198 |
| R-Value Free | 0.258 | 0.245 |
Structural Basis of this compound Resistance
The primary mechanism of high-level this compound resistance in bacteria is the expression of a distinct, resistant form of IleRS, known as IleRS2.[1][2][3] A comparison of the crystal structures of the this compound-sensitive IleRS1 and the resistant IleRS2 from Priestia megaterium reveals key differences in the this compound binding site.[1] Although this compound binds to both enzymes in a similar overall conformation, the interactions between the antibiotic and the protein are significantly weaker in IleRS2.[1] This is primarily due to the loss of specific hydrogen bonds between the enzyme and the carboxylate moiety of this compound in the resistant variant.[1][2][3]
Low-level this compound resistance in clinical isolates of Staphylococcus aureus is frequently associated with point mutations in the native ileS gene, with the V588F substitution being one of the most common.[4][5][6][7][8] While a crystal structure of the S. aureus IleRS V588F mutant is not publicly available, molecular modeling studies have provided insights into the resistance mechanism.[4] The substitution of the smaller valine residue with the bulkier phenylalanine at position 588 is thought to introduce steric hindrance in the this compound-binding pocket.[4] This steric clash is proposed to distort the binding of the antibiotic's side chain, thereby weakening the overall interaction and leading to reduced susceptibility.[4]
Experimental Protocols
The following methodologies are based on the procedures described for the determination of the crystal structures of Priestia megaterium IleRS1 and IleRS2.
Protein Expression and Purification
The genes encoding P. megaterium IleRS1 and IleRS2 were cloned into an appropriate expression vector and transformed into Escherichia coli cells for recombinant protein production. The cells were grown in a suitable medium, and protein expression was induced. The bacterial cells were harvested by centrifugation and lysed. The IleRS proteins were then purified from the cell lysate using a series of chromatographic techniques, which typically include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography to achieve high purity.[9]
Crystallization
The purified IleRS proteins were concentrated to a suitable concentration for crystallization trials. The crystals of IleRS1 and IleRS2 in complex with this compound were obtained using the vapor diffusion method, either in hanging or sitting drops.[2] This involved mixing the concentrated protein-mupirocin solution with a crystallization buffer containing a precipitant and allowing the mixture to equilibrate against a reservoir solution with a higher precipitant concentration. This process slowly increases the protein concentration, leading to the formation of well-ordered crystals.
X-ray Diffraction Data Collection and Structure Determination
The grown crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron radiation source. The diffraction images were processed to determine the unit cell parameters and space group, and to integrate the reflection intensities. The crystal structures were then solved using molecular replacement, using a known IleRS structure as a search model. The initial model was then refined against the experimental diffraction data, and the this compound molecule was built into the electron density map. The final models were validated for their geometric quality.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structures of wild-type and mutant IleRS.
Caption: A flowchart of the key steps in determining the crystal structure of IleRS.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Crystallization and preliminary X-ray diffraction studies of Staphylococcus aureus homoserine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring mechanisms of this compound resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The isoleucyl-tRNA synthetase mutation V588F conferring this compound resistance in glycopeptide-intermediate Staphylococcus aureus is not associated with a significant fitness burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of this compound resistance and fitness in Staphylococcus aureus by molecular genetic and structural modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Induced Mutations in ileS in Various Genetic Backgrounds of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolscigroup.us [biolscigroup.us]
Mupirocin's Dichotomous Effect: A Comparative Analysis of its Efficacy Against Planktonic and Biofilm Bacteria
A comprehensive guide for researchers and drug development professionals on the differential activity of Mupirocin, supported by experimental data and detailed protocols. This report synthesizes available data to illuminate the challenges and opportunities in targeting bacterial biofilms with this widely used topical antibiotic.
This compound, a topical antibiotic derived from Pseudomonas fluorescens, has long been a mainstay in the decolonization of methicillin-resistant Staphylococcus aureus (MRSA) and the treatment of superficial skin infections. Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, effectively halts protein synthesis, leading to a bacteriostatic or bactericidal effect. However, the emergence of antibiotic resistance and the complex nature of bacterial biofilms present significant challenges to its clinical efficacy. This guide provides a comparative analysis of this compound's effect on free-floating (planktonic) bacteria versus organized, matrix-encased biofilm communities, highlighting the stark differences in susceptibility and the underlying molecular mechanisms.
Performance Against Planktonic vs. Biofilm Bacteria: A Quantitative Comparison
The susceptibility of bacteria to an antibiotic is conventionally measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth of planktonic bacteria. However, bacteria within a biofilm can exhibit tolerance to antibiotics at concentrations hundreds or even thousands of times higher than the MIC. The Minimum Biofilm Eradication Concentration (MBEC) is the concentration required to kill the bacteria within a pre-formed biofilm.
While specific MBEC values for this compound are not consistently reported across the literature, the general consensus is that they are significantly higher than the corresponding MICs. The following tables summarize the available MIC data for this compound against key pathogenic bacteria.
Table 1: this compound MIC against Staphylococcus aureus
| Strain Type | Minimum Inhibitory Concentration (MIC) |
| This compound-Susceptible S. aureus (MSSA/MRSA) | 0.03 mg/L[1] |
| High-Level this compound-Resistant S. aureus (MRSA) | ≥1024 mg/L[1] |
Table 2: this compound MIC against Staphylococcus epidermidis
| Metric | Minimum Inhibitory Concentration (MIC) |
| MIC₅₀ | 0.125 mg/L |
| MIC₉₀ | 0.19 mg/L |
Table 3: this compound MIC against Pseudomonas aeruginosa
| Strain Type | Minimum Inhibitory Concentration (MIC) |
| P. aeruginosa PAO-1 | >1024 µg/ml |
Note: While quantitative MBEC data for this compound is scarce, studies consistently show that the concentration of an antibiotic required to eradicate a biofilm (MBEC) is significantly higher than its MIC.
Interestingly, at sub-inhibitory concentrations, this compound has been observed to paradoxically promote biofilm formation in both S. aureus and S. epidermidis. This phenomenon underscores the complexity of antibiotic-biofilm interactions and highlights the importance of appropriate dosing to prevent the induction of a more resilient bacterial community.
Molecular Mechanisms at Play: Signaling Pathways
The differential response of planktonic and biofilm bacteria to this compound can be attributed to several factors, including the protective extracellular matrix of the biofilm, altered metabolic states of the embedded bacteria, and the induction of specific genetic pathways. At sub-MIC levels, this compound can act as a signaling molecule, triggering stress responses that enhance biofilm formation.
This compound-Induced Biofilm Enhancement in Staphylococcus aureus
In S. aureus, sub-inhibitory concentrations of this compound have been shown to upregulate the cidA gene. The cidA gene is part of the cid/lrg operon, which is involved in the regulation of cell death and autolysis. Increased cidA expression leads to enhanced cell lysis, releasing extracellular DNA (eDNA), which is a key component of the biofilm matrix, thereby strengthening the biofilm structure.
This compound-Induced Biofilm Enhancement in Staphylococcus epidermidis
Similarly, in Staphylococcus epidermidis, sub-inhibitory this compound concentrations have been found to enhance biofilm formation through the upregulation of the atlE gene. The atlE gene encodes a major autolysin, which also contributes to eDNA release and promotes primary attachment and intercellular adhesion, key steps in biofilm development.[2]
Experimental Protocols
Accurate determination of MIC and MBEC is crucial for understanding the efficacy of an antibiotic against planktonic and biofilm bacteria. The following are generalized protocols for these assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Detailed Steps:
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Detailed Steps:
-
Biofilm Growth: A 96-well microtiter plate is inoculated with a standardized bacterial suspension and incubated for a sufficient period (e.g., 24-48 hours) to allow for mature biofilm formation.
-
Removal of Planktonic Cells: The supernatant containing planktonic bacteria is carefully removed, and the wells are washed with a sterile buffer (e.g., phosphate-buffered saline) to remove non-adherent cells.
-
Antibiotic Exposure: Fresh broth containing serial dilutions of this compound is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a specified duration (e.g., 24 hours) to allow the antibiotic to act on the biofilm.
-
Viability Assessment: After incubation, the antibiotic-containing medium is removed, and the wells are washed again. The viability of the remaining bacteria in the biofilm is then assessed. This can be done by adding fresh broth and observing for regrowth, or by disrupting the biofilm (e.g., through sonication) and plating the suspension to determine CFU counts.
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in the complete eradication of the biofilm (i.e., no viable bacteria).
Conclusion
This compound remains a valuable topical antibiotic, but its efficacy is significantly challenged by the biofilm mode of bacterial growth. The concentration required to eradicate a biofilm is substantially higher than that needed to inhibit planktonic bacteria. Furthermore, the potential for sub-inhibitory concentrations to enhance biofilm formation in key pathogens like S. aureus and S. epidermidis necessitates careful consideration of dosing and treatment duration. For researchers and drug development professionals, understanding these differential effects and the underlying molecular mechanisms is paramount for the development of novel anti-biofilm strategies and the optimization of existing antibiotic therapies. Future research should focus on developing synergistic approaches that combine this compound with biofilm-disrupting agents to enhance its efficacy against these resilient bacterial communities.
References
E-Test for Mupirocin Susceptibility: A Comparative Validation Guide
This guide provides a comprehensive validation of the E-test for determining Mupirocin susceptibility in staphylococci, comparing its performance against established methods such as agar dilution, disk diffusion, and polymerase chain reaction (PCR). The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental data to inform laboratory practices.
This compound is a crucial topical antibiotic for treating staphylococcal infections and eradicating methicillin-resistant Staphylococcus aureus (MRSA) carriage. The emergence of this compound resistance, categorized as either low-level (MICs of 8 to 256 µg/mL) or high-level (MICs ≥ 512 µg/mL), necessitates accurate and reliable susceptibility testing methods to guide clinical decisions and surveillance efforts.[1]
Comparison of this compound Susceptibility Testing Methods
The E-test, a gradient diffusion method, provides a direct minimum inhibitory concentration (MIC) value. Its performance is critically evaluated against the gold standard agar dilution method, the widely used disk diffusion method, and molecular detection of the mupA gene, which confers high-level resistance.
The following tables summarize the performance of the E-test in comparison to other methods based on data from various studies.
Table 1: Correlation and Agreement of E-test with Agar Dilution for this compound MIC Determination
| Bacterial Species | Number of Isolates | Agreement within ±1 log₂ dilution (%) | Correlation Coefficient (r) | Reference |
| Staphylococcus spp. | 171 | >95 | Not Reported | [2][3][4] |
| Staphylococcus aureus | Not Specified | 100 (with tetrazolium) | Not Reported | [5] |
| Staphylococcus spp. | 502 | Not Applicable | 0.999 | [6] |
Table 2: Performance of E-test Compared to Disk Diffusion and PCR
| Comparison Method | Parameter | Finding | Reference |
| Disk Diffusion (5 µg) | Correlation | Good correlation observed in >98% of isolates. | [7] |
| Disk Diffusion (5 µg) | Discrepancy | E-test tended to show lower MICs in a small percentage of isolates. | [7] |
| PCR (mupA gene) | Concordance | 100% concordance between high-level resistance determined by E-test (MIC >1024 µg/mL) and PCR results. | [8] |
| PCR (mupA gene) | Screening | Rapid screening by PCR shows promise in assessing the fully resistant this compound phenotype. | [9] |
Interpretive Criteria for this compound Susceptibility:
-
Susceptible: MIC ≤ 4 µg/mL[1]
-
Low-Level Resistance (LLR): MIC 8 to 256 µg/mL[1]
-
High-Level Resistance (HLR): MIC ≥ 512 µg/mL[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
The E-test is a quantitative method for determining the MIC of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.
-
E-test Strip Application: Aseptically apply the this compound E-test strip to the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 24 hours.[10]
-
MIC Reading: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.[3]
Agar dilution is considered the gold standard for MIC determination.
Protocol:
-
Media Preparation: Prepare serial twofold dilutions of this compound in molten Mueller-Hinton agar. The concentration range should typically span from 0.016 to 1024 µg/mL.[10]
-
Plate Pouring: Pour the agar dilutions into petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial inoculum of 10⁴ Colony Forming Units (CFU) per spot.[3]
-
Inoculation: Inoculate the prepared bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antibiotics.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Swab the entire surface of a Mueller-Hinton agar plate evenly.
-
Disk Application: Aseptically place this compound disks (e.g., 5 µg and 200 µg) on the agar surface. The disks should be at least 24 mm apart from center to center.[10][11]
-
Incubation: Incubate the plates at 35°C ± 2°C for 24 hours.[10]
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters. Interpretation of susceptible or resistant is based on established zone diameter breakpoints. The 5 µg disk is used to screen for resistance, while the 200 µg disk can help differentiate high-level from low-level resistance.[6][10]
PCR is a molecular method used to detect the presence of the mupA gene, which is responsible for high-level this compound resistance.
Protocol:
-
DNA Extraction: Extract bacterial genomic DNA from a pure culture of the test isolate. A simple boiling method can be used where a bacterial colony is resuspended in sterile distilled water and heated.[8]
-
PCR Amplification:
-
Prepare a PCR master mix containing a reaction buffer, deoxynucleoside triphosphates (dNTPs), specific primers for the mupA gene, and Taq DNA polymerase.[8]
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Product Detection: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the mupA gene.[8]
Visualizing the Workflow
The following diagram illustrates the logical workflow for determining this compound susceptibility, comparing the E-test with a combined disk diffusion and PCR approach.
Caption: Workflow for this compound susceptibility testing.
Conclusion
The E-test demonstrates excellent correlation with the gold standard agar dilution method for determining this compound MICs in Staphylococcus spp., making it a reliable quantitative method for routine laboratory use.[6] While disk diffusion is a cost-effective screening tool, it may not effectively distinguish between low- and high-level resistance.[6] For isolates showing resistance by screening methods, the E-test provides an accurate MIC value, which is crucial for clinical management. PCR for the mupA gene is a rapid and specific method for confirming high-level resistance and complements phenotypic testing. The choice of method may depend on the specific needs of the laboratory, considering factors such as cost, workflow, and the level of quantitative information required.
References
- 1. Screening for this compound Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quadriplex PCR Assay for Detection of Methicillin and this compound Resistance and Simultaneous Discrimination of Staphylococcus aureus from Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of this compound E-test for determination of isolate susceptibility: comparison with standard agar dilution techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of this compound E-test for susceptibility testing of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Resistance pattern of this compound in methicillin-resistant Staphylococcus aureus in trauma patients and comparison between disc diffusion and E-test for better detection of resistance in low resource countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplex PCR for Simultaneous Identification of Staphylococcus aureus and Detection of Methicillin and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of Disk Diffusion and Agar Dilution Method for the Detection of this compound Resistance in Staphylococcal Isolates from Skin and Soft Tissue Infections - Journal of Laboratory Physicians [jlabphy.org]
- 11. woah.org [woah.org]
A study to validate the clinical breakpoints for Mupirocin resistance
For researchers, scientists, and drug development professionals dedicated to combating antimicrobial resistance, the accurate determination of mupirocin resistance is paramount. This guide provides a comprehensive comparison of methodologies for validating clinical breakpoints for this compound, with a focus on Staphylococcus aureus, a common target for this topical antibiotic. The widespread use of this compound for decolonization of methicillin-resistant Staphylococcus aureus (MRSA) has led to an increase in resistance, necessitating robust and standardized susceptibility testing methods.[1][2][3]
Understanding this compound Resistance
This compound works by inhibiting bacterial isoleucyl-tRNA synthetase (IleS), an enzyme crucial for protein synthesis.[4] Resistance to this compound is primarily categorized into two levels:
-
Low-level resistance (LLR): Characterized by Minimum Inhibitory Concentrations (MICs) ranging from 8 to 256 µg/mL.[5] This typically arises from point mutations in the native ileS gene on the chromosome.[1][6]
-
High-level resistance (HLR): Defined by MICs of ≥512 µg/mL.[1][5][7] This is most commonly mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS-2), which produces a modified IleS enzyme that is not effectively inhibited by this compound.[1][6] A less common gene, mupB, can also confer high-level resistance.[1][7]
The clinical significance of distinguishing between these two levels of resistance lies in the association of high-level resistance with clinical and microbiological failure of this compound therapy.[4]
Comparison of Susceptibility Testing Methods
Several phenotypic methods are employed to determine this compound susceptibility. The choice of method can impact the accuracy and interpretation of results. The primary methods include disk diffusion, gradient diffusion (E-test), and broth microdilution.
| Method | Principle | Advantages | Disadvantages |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a standard amount of antibiotic is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured. | Simple, cost-effective, and widely used for routine screening. | May not reliably differentiate between low-level and high-level resistance.[2] |
| Gradient Diffusion (E-test) | A plastic strip with a predefined gradient of antibiotic concentrations is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip. | Provides a quantitative MIC value. Generally shows good correlation with reference methods.[4][8] | More expensive than disk diffusion. |
| Broth Microdilution | The test organism is inoculated into a series of microtiter wells containing serial dilutions of the antibiotic. The MIC is the lowest concentration that inhibits visible growth. | Considered a reference method for determining MICs. Provides accurate and quantitative results. | More labor-intensive and less suited for routine high-throughput testing in some clinical labs. |
| Agar Dilution | Similar to broth microdilution, but the antibiotic is incorporated into the agar medium at various concentrations. | Also considered a reference method. | Can be cumbersome to prepare for a small number of isolates. |
Establishing Clinical Breakpoints
The validation of clinical breakpoints is crucial for the accurate classification of isolates as susceptible or resistant. Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines, though specific breakpoints for this compound have evolved and may vary.[3][4][9][10]
Recommended Breakpoints for Staphylococcus aureus
| Method | Susceptible | Low-Level Resistant | High-Level Resistant | Source |
| MIC (µg/mL) | ≤4 | 8 - 256 | ≥512 | [1][3][5] |
| 5 µg Disk Diffusion (mm) | ≥14 | Not well-defined | No zone of inhibition | [4] |
| 200 µg Disk Diffusion (mm) | Any zone of inhibition | Any zone of inhibition | No zone of inhibition | [5] |
Note: The 200 µg this compound disk is specifically used to screen for high-level resistance.[5]
Experimental Protocols
Broth Microdilution for this compound MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound for Staphylococcus aureus isolates.
Materials:
-
Mueller-Hinton Broth (MHB)
-
This compound powder
-
96-well microtiter plates
-
Staphylococcus aureus isolates
-
Staphylococcus aureus ATCC 29213 (Quality Control strain)
-
Turbidity standard (e.g., 0.5 McFarland)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent to create a high-concentration stock solution.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in MHB in the microtiter plates to achieve a final concentration range (e.g., 0.06 to 1024 µg/mL).
-
Prepare Inoculum: Culture the S. aureus isolates on a non-selective agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plates at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently test the ATCC 29213 strain. The resulting MIC should fall within the acceptable range.
Disk Diffusion for this compound Susceptibility Testing
Objective: To qualitatively determine the susceptibility of Staphylococcus aureus to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound disks (5 µg and 200 µg)
-
Staphylococcus aureus isolates
-
Staphylococcus aureus ATCC 25923 (Quality Control strain)
-
Turbidity standard (e.g., 0.5 McFarland)
-
Sterile cotton swabs
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum as described for broth microdilution.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply Disks: Aseptically place the 5 µg and/or 200 µg this compound disks on the surface of the inoculated agar.
-
Incubate: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret Results: Interpret the zone diameters according to the established breakpoints (see table above).
-
Quality Control: Test the ATCC 25923 strain to ensure the zone of inhibition falls within the acceptable quality control range.[4]
PCR for Detection of mupA Gene
Objective: To detect the presence of the mupA gene, which confers high-level this compound resistance.
Materials:
-
Staphylococcus aureus isolates
-
DNA extraction kit
-
PCR primers for mupA
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolates using a commercial kit or standard laboratory protocol.
-
PCR Amplification:
-
Set up a PCR reaction mixture containing the extracted DNA, mupA-specific primers, Taq polymerase, dNTPs, and PCR buffer.
-
Use a known mupA-positive strain as a positive control and a mupA-negative strain as a negative control.
-
Perform PCR amplification in a thermocycler using an optimized cycling program (annealing temperature and extension time will depend on the specific primers used).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size in a test isolate indicates the presence of the mupA gene.
Visualizing the Workflow
Caption: Experimental workflow for validating this compound clinical breakpoints.
Conclusion
The validation of clinical breakpoints for this compound resistance is a critical component of antimicrobial stewardship and infection control. This guide provides a framework for comparing and implementing various susceptibility testing methods. A combination of phenotypic and genotypic approaches offers the most comprehensive and accurate assessment of this compound resistance in Staphylococcus aureus. By adhering to standardized protocols and established breakpoints, researchers and clinicians can ensure the effective use of this compound and mitigate the spread of resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Screening for this compound Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Multicenter Study To Determine Disk Diffusion and Broth Microdilution Criteria for Prediction of High- and Low-Level this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic and Genotypic this compound Resistance among Staphylococci Causing Prosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic and genotypic determinants of this compound resistance among Staphylococcus aureus isolates recovered from clinical samples of children: an Iranian hospital-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of this compound E-test for susceptibility testing of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. nih.org.pk [nih.org.pk]
A comparative analysis of the fitness cost of Mupirocin resistance
For researchers, scientists, and drug development professionals, understanding the fitness cost associated with antibiotic resistance is paramount in predicting the emergence and dissemination of resistant strains. This guide provides a comparative analysis of the fitness cost of mupirocin resistance in Staphylococcus aureus, supported by experimental data and detailed methodologies.
This compound is a topical antibiotic highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2] However, the emergence of this compound resistance poses a significant clinical challenge. This resistance is broadly categorized into two levels: low-level resistance, resulting from point mutations in the native ileS gene, and high-level resistance, typically mediated by the acquisition of a plasmid carrying the mupA (or ileS-2) gene, which encodes a resistant variant of IleRS.[1][3][4] The acquisition of such resistance mechanisms can impose a physiological burden, or "fitness cost," on the bacterium, which may manifest as a reduced growth rate or decreased virulence.[5][6]
Comparative Analysis of Fitness Costs
The biological cost of this compound resistance is not uniform and is largely dependent on the underlying genetic mechanism.
Low-Level this compound Resistance
Low-level resistance, often associated with mutations such as V588F or V631F in the chromosomal ileS gene, generally imposes a minimal to non-existent fitness cost.[3][7][8] This low cost is a significant factor in the clinical prevalence of these mutations.[3][8] Studies have shown that strains with these mutations exhibit growth rates comparable to their susceptible counterparts. For instance, first-step this compound-resistant mutants of S. aureus 8325-4, carrying V588F or V631F mutations, were not associated with substantial fitness costs in vitro.[3][7] This lack of a significant fitness burden allows for the stable maintenance and potential spread of low-level resistance within bacterial populations, even in the absence of antibiotic pressure.
High-Level this compound Resistance
High-level this compound resistance, conferred by the plasmid-borne mupA gene, presents a more varied fitness landscape. The acquisition of a plasmid can, in itself, impose a metabolic load on the host bacterium. However, studies suggest that the fitness cost associated with the mupA-carrying plasmid is not universally high and can be context-dependent.[1][4][9] Research on MRSA isolates with pre-existing low-level this compound resistance has shown that the subsequent acquisition of a plasmid conferring high-level resistance did not necessarily result in a significant fitness cost.[1][9] In some transconjugants, the mean relative fitness values were close to 1.0, indicating no substantial burden.[1] Conversely, in other genetic backgrounds, the same plasmid did impose a significant fitness cost, demonstrating the importance of the host genetic context.[1]
High-Level Resistance from Multiple Mutations
Stepwise accumulation of mutations in the native ileS gene can lead to higher levels of this compound resistance. However, these "second-step" mutants often exhibit a significant fitness cost.[3][7] This increased cost can be a barrier to their clinical emergence. Over time, however, these unfit mutants can acquire compensatory mutations that alleviate the fitness burden, sometimes without a loss of resistance.[3][5][7]
Quantitative Data on Fitness Cost
The following table summarizes quantitative data from various studies, comparing the fitness costs associated with different this compound resistance mechanisms. The relative fitness is often determined through competition experiments where the resistant strain is co-cultured with its susceptible parent strain. A relative fitness value of <1.0 indicates a fitness cost.
| S. aureus Strain / Mutant | Resistance Mechanism | Resistance Level | Relative Fitness (approx.) | Experimental Model | Reference |
| 8325-4 derivative with V588F | Chromosomal ileS mutation | Low | ~1.0 | In vitro competition | [3] |
| 8325-4 derivative with V631F | Chromosomal ileS mutation | Low | ~1.0 | In vitro competition | [3] |
| 8325-4 derivative with G593V | Chromosomal ileS mutation | Low | ~1.0 | In vitro competition | [3] |
| MRSA transconjugant (from isolate 1065) | Plasmid-borne mupA | High | 0.61 ± 0.11 | In vitro competition | [1] |
| MRSA transconjugants (from 5 other isolates) | Plasmid-borne mupA | High | 0.99 - 1.16 | In vitro competition | [1] |
| Second-step mutant (V588F/V631F) | Chromosomal ileS mutations | High | Significantly reduced | In vitro and in vivo | [3][8] |
Experimental Protocols
Accurate assessment of fitness cost relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the level of resistance to this compound.
-
Method: Broth microdilution or E-test methods are commonly used according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Protocol (Broth Microdilution):
-
Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In Vitro Growth Rate Analysis
-
Objective: To assess the impact of resistance on the bacterial growth rate in pure culture.
-
Method: Monitoring bacterial growth over time by measuring optical density (OD).
-
Protocol:
-
Inoculate fresh Tryptic Soy Broth (TSB) or CAMHB with overnight cultures of the resistant and susceptible strains, diluted to a starting OD600 of ~0.05.
-
Incubate cultures in a shaking incubator at 37°C.
-
Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for 12-24 hours using a spectrophotometer or a microplate reader.
-
Plot the logarithmic OD600 values against time to determine the exponential growth phase and calculate the doubling time for each strain.
-
In Vitro Competition Assay
-
Objective: To determine the relative fitness of a resistant strain compared to its susceptible counterpart in a mixed culture.[10]
-
Method: Co-culturing the two strains and monitoring their relative proportions over time.[10]
-
Protocol:
-
Grow the resistant and susceptible strains separately overnight.
-
Mix the two cultures in a 1:1 ratio in fresh antibiotic-free broth.
-
Take a sample at time zero (T0) and plate appropriate dilutions on non-selective agar plates to determine the total CFU/mL and on selective agar plates (containing this compound) to determine the CFU/mL of the resistant strain.
-
Incubate the mixed culture at 37°C with shaking.
-
After a set period (e.g., 24 hours, representing multiple generations), take another sample (T24) and determine the CFU/mL of both strains as described in step 3.
-
The selection coefficient or relative fitness is calculated based on the change in the ratio of the two strains over time.[11]
-
In Vivo Fitness Assessment (Murine Model)
-
Objective: To evaluate the fitness cost in a more complex biological environment.
-
Method: Co-infecting mice with resistant and susceptible strains and recovering bacteria from target organs.
-
Protocol:
-
Prepare a mixed inoculum of the resistant and susceptible strains at a 1:1 ratio.
-
Infect mice (e.g., via intravenous or intraperitoneal injection) with the bacterial suspension.
-
After a predetermined time (e.g., 24-48 hours), euthanize the mice and homogenize target organs (e.g., kidneys, spleen).
-
Plate serial dilutions of the organ homogenates on selective and non-selective media to determine the bacterial load of each strain.
-
The competitive index is calculated as the output ratio of resistant to susceptible bacteria divided by the input ratio.
-
Visualizing this compound Resistance and Fitness Cost
The following diagrams illustrate the mechanisms of this compound resistance and a typical experimental workflow for assessing fitness cost.
Caption: Mechanisms of low-level and high-level this compound resistance in S. aureus.
Caption: Experimental workflow for an in vitro competition assay to determine fitness cost.
Conclusion
The fitness cost of this compound resistance is a critical determinant of the prevalence and persistence of resistant S. aureus strains. While low-level resistance due to chromosomal mutations appears to impose a negligible fitness burden, high-level resistance, particularly when acquired via plasmids, can have variable effects on bacterial fitness. Understanding these nuances is essential for developing effective strategies to combat the spread of this compound resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of the fitness costs associated with this and other antibiotic resistance mechanisms.
References
- 1. Acquisition of High-Level this compound Resistance and Its Fitness Cost among Methicillin-Resistant Staphylococcus aureus Strains with Low-Level this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 6. Fitness Cost of Antibiotic Resistance in Staphylococcus aureus: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of this compound resistance and fitness in Staphylococcus aureus by molecular genetic and structural modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Acquisition of high-level this compound resistance and its fitness cost among methicillin-resistant Staphylococcus aureus strains with low-level this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to Mupirocin Resistance Detection: Validating Rapid Molecular Diagnostics Against Conventional Methods
For Immediate Release
The escalating threat of antibiotic resistance necessitates the development and validation of rapid and accurate diagnostic tools. Mupirocin, a critical topical antibiotic for the decolonization of methicillin-resistant Staphylococcus aureus (MRSA), is increasingly compromised by the emergence of resistance. This guide provides a comprehensive comparison of a rapid molecular diagnostic tool, the mupA gene PCR assay, with conventional phenotypic methods for the detection of this compound resistance. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform diagnostic strategies and stewardship efforts.
Executive Summary
High-level this compound resistance, which is clinically significant, is primarily mediated by the plasmid-encoded mupA gene. This gene encodes an alternative isoleucyl-tRNA synthetase that is not inhibited by this compound. While conventional methods like disc diffusion and minimum inhibitory concentration (MIC) determination are widely used, they can be time-consuming. Molecular methods, such as Polymerase Chain Reaction (PCR) targeting the mupA gene, offer a rapid and accurate alternative for identifying high-level resistance. This guide details the methodologies of these techniques and presents a comparative analysis of their performance characteristics.
Data Presentation: Performance Comparison of Diagnostic Methods
The following table summarizes the key performance indicators for the rapid molecular (mupA PCR) and conventional (Disc Diffusion and MIC Determination) methods for detecting high-level this compound resistance.
| Feature | mupA Gene PCR | Disc Diffusion (200 µg disc) | MIC Determination (E-test/Agar Dilution) |
| Principle of Detection | Genotypic: Detects the presence of the mupA resistance gene. | Phenotypic: Measures the zone of inhibition around an antibiotic disc. | Phenotypic: Determines the lowest concentration of an antibiotic that inhibits visible growth. |
| Turnaround Time | 2 - 4 hours | 18 - 24 hours | 18 - 24 hours |
| Detection Capability | High-level resistance (mupA-mediated). Does not detect low-level resistance. | Differentiates high-level from low-level and susceptible strains. | Gold standard for determining susceptibility levels (susceptible, low-level, high-level).[1] |
| Sensitivity for High-Level Resistance | High | High (with 200 µg disc) | High |
| Specificity for High-Level Resistance | High | High (with 200 µg disc) | High |
| Labor Intensity | Moderate (requires specialized equipment and trained personnel) | Low | Moderate |
| Cost | Higher initial equipment cost, lower cost per sample with high throughput. | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and validation.
Rapid Molecular Detection: mupA Gene PCR
This protocol outlines the steps for the detection of the mupA gene, which is indicative of high-level this compound resistance.
a. DNA Extraction:
-
Bacterial isolates are cultured overnight on a suitable medium (e.g., Mueller-Hinton agar).
-
A single colony is suspended in a lysis buffer.
-
DNA is extracted using a commercial DNA extraction kit following the manufacturer's instructions.
b. PCR Amplification:
-
The PCR reaction mixture is prepared containing DNA polymerase, dNTPs, forward and reverse primers specific for the mupA gene, and the extracted DNA template.
-
The reaction is performed in a thermal cycler with the following typical parameters:
-
Initial denaturation at 94°C for 5 minutes.
-
30 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 55°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.
-
c. Gel Electrophoresis:
-
The PCR products are separated by electrophoresis on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
The presence of a band of the expected size for the mupA gene indicates a positive result for high-level this compound resistance.
Conventional Method: Disc Diffusion
The disc diffusion method is a widely used phenotypic test to screen for this compound resistance.
a. Inoculum Preparation:
-
A suspension of the bacterial isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
b. Inoculation:
-
A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
c. Disc Application:
-
This compound discs (5 µg and 200 µg) are placed on the inoculated agar surface. The 200 µg disc is specifically used to detect high-level resistance.
d. Incubation:
-
The plate is incubated at 35-37°C for 18-24 hours.
e. Interpretation:
-
The diameter of the zone of inhibition around each disc is measured.
-
Interpretation of results is based on established clinical laboratory standards. For the 200 µg disc, any zone of inhibition is typically considered indicative of susceptibility, while no zone of inhibition suggests high-level resistance. The 5 µg disc can help differentiate susceptible from resistant isolates but may not reliably distinguish between low and high-level resistance.
Conventional Method: Minimum Inhibitory Concentration (MIC) Determination
MIC determination is considered the gold standard for quantifying the level of antibiotic resistance.
a. E-test Method:
-
A Mueller-Hinton agar plate is inoculated as described for the disc diffusion method.
-
An E-test strip, which contains a predefined gradient of this compound concentrations, is placed on the agar surface.
-
The plate is incubated at 35-37°C for 18-24 hours.
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
b. Agar Dilution Method:
-
A series of Mueller-Hinton agar plates are prepared, each containing a different concentration of this compound.
-
The standardized bacterial inoculum is spot-inoculated onto each plate.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Interpretation of MIC values:
-
Susceptible: MIC ≤ 4 µg/mL
-
Low-level resistance: MIC 8 to 256 µg/mL
-
High-level resistance: MIC ≥ 512 µg/mL
Mandatory Visualization
Caption: Workflow for this compound Resistance Detection.
Signaling Pathways and Logical Relationships
References
A Comparative Analysis of Mupirocin and Retapamulin for the Treatment of Impetigo
Impetigo is a contagious superficial bacterial skin infection, most commonly affecting children. The primary causative pathogens are Staphylococcus aureus and Streptococcus pyogenes. For decades, topical antibiotics have been the cornerstone of therapy for localized impetigo. This guide provides a detailed comparison of two prominent topical agents, Mupirocin and Retapamulin, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This document is intended for researchers, scientists, and professionals in drug development.
Mechanisms of Action
This compound and Retapamulin combat bacterial growth by inhibiting protein synthesis, but they target different steps in this essential process. Their distinct mechanisms are crucial for understanding their efficacy profiles and potential for cross-resistance with other antibiotic classes.
This compound: this compound is a naturally derived antibiotic from Pseudomonas fluorescens.[1][2] Its mechanism involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[3][4][5] This enzyme is critical for loading the amino acid isoleucine onto its corresponding transfer RNA (tRNA). By blocking this step, this compound prevents the incorporation of isoleucine into newly forming polypeptide chains, thereby halting bacterial protein and RNA synthesis.[1][4] This unique mode of action means cross-resistance with other antibiotic classes is unlikely.[2] this compound is generally considered bacteriostatic at lower concentrations but can be bactericidal at the higher concentrations achieved with topical application.[1]
Retapamulin: Retapamulin is the first approved compound in the pleuromutilin class of antibiotics for human use.[6] It selectively inhibits bacterial protein synthesis by binding to a unique site on the 50S subunit of the bacterial ribosome.[6][7][8] Specifically, it interacts with ribosomal protein L3 at the peptidyl transferase center (PTC).[7][8] This binding action blocks peptidyl transfer, prevents the normal formation of active 50S ribosomal subunits, and inhibits P-site interactions, thereby halting the elongation of the peptide chain.[7][9] Due to its distinct binding site and mechanism, Retapamulin does not exhibit target-specific cross-resistance with other antibiotic classes that also target the ribosome.[9][10] It is primarily bacteriostatic, though it may become bactericidal at higher concentrations.[8]
Comparative Efficacy: Clinical Data
While no head-to-head clinical trials directly comparing this compound and Retapamulin have been published, extensive data from placebo-controlled and active-comparator trials provide a strong basis for evaluating their respective efficacies.[11][12] Both drugs have demonstrated significant superiority over placebo in treating impetigo.
Table 1: Summary of Clinical Efficacy in Impetigo Treatment
| Drug | Comparator | Dosage Regimen | Patient Population | Clinical Success Rate | Microbiological Success Rate | Citation(s) |
|---|---|---|---|---|---|---|
| Retapamulin 1% | Placebo | Twice daily for 5 days | Adults and children (≥9 months) | 85.6% vs. 52.1% (Intent-to-Treat) | 91.2% vs. 50.9% | [13][14][15] |
| Retapamulin 1% | Fusidic Acid 2% | Retapamulin: Twice daily for 5 daysFusidic Acid: Three times daily for 7 days | Children | 99.1% vs. 94.0% (Per-Protocol) | Not Reported | [15] |
| This compound 2% | Placebo | Three times daily for 8-12 days | Adults and children | 71% vs. 35% | 94% vs. 62% | [11][16] |
| This compound 2% | Oral Erythromycin | this compound: Three times dailyErythromycin: 40 mg/kg/day | Children (5 months - 13 years) | this compound showed slight superiority (Pooled RR 1.07) | Not Reported |[11][16][17] |
Comparative Efficacy: In Vitro Microbiological Data
The in vitro activity of an antibiotic, often measured by the Minimum Inhibitory Concentration (MIC), provides crucial data on its potency against specific pathogens. Retapamulin has demonstrated excellent in vitro activity against S. aureus, including strains resistant to this compound and other antibiotics.[18][19]
Table 2: In Vitro Activity (MIC) Against Key Impetigo Pathogens
| Drug | Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Key Findings | Citation(s) |
|---|---|---|---|---|---|
| Retapamulin | Staphylococcus aureus | Not specified | ≤0.25 | Inhibited 99.9% of 664 isolates, including this compound-resistant and Fusidic Acid-resistant strains. | [18][19] |
| Retapamulin | Streptococcus pyogenes | ≤0.015 - 0.12 | 0.06 | At least 4-fold more active than this compound based on MIC90 values. | [20][21] |
| This compound | Staphylococcus aureus | Not specified | Not specified | Excellent activity against susceptible staphylococci. | [3] |
| This compound | Streptococcus pyogenes | Not specified | ≤1 (Full susceptibility) | Fully susceptible in a study of 400 isolates. |[20][21] |
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting the validity and applicability of their results. The pivotal trials for Retapamulin's approval serve as a representative example of a robust experimental design for evaluating topical antibiotics in impetigo.
Methodology of a Representative Phase III Clinical Trial (Retapamulin vs. Placebo):
-
Study Design: A randomized, double-blind, multicenter, placebo-controlled study.[13][15]
-
Patient Population: Included adults and children (aged 9 months and older) with a clinical diagnosis of impetigo affecting a total area of up to 100 cm² and involving no more than 10 lesions.[13][22]
-
Intervention: Patients were randomly assigned to receive either Retapamulin 1% ointment or a matching placebo ointment. The assigned treatment was applied as a thin layer to the affected areas twice daily for five days.[13]
-
Primary Efficacy Endpoint: The primary outcome was the clinical response at the end of therapy (Day 7). Clinical success was defined as the absence of treated lesions, or if lesions were dry without crusts and did not require further antimicrobial therapy.[13][23]
-
Secondary Efficacy Endpoint: Microbiological response was assessed in patients with an identified pathogen at baseline. Success was defined as the eradication of the original pathogen(s) from the lesions at the follow-up visit.[13]
-
Safety Assessments: Adverse events were monitored throughout the study. Local tolerability at the application site was a key safety measure.
Safety and Tolerability
Both this compound and Retapamulin are generally well-tolerated. Systemic absorption of both drugs is minimal following topical application.[1] The most frequently reported adverse events are localized application-site reactions.
-
Retapamulin: In clinical trials, the most common drug-related adverse event was application site irritation, occurring in ≤2% of patients.[22]
-
This compound: Reported adverse effects are also primarily local and may include burning, stinging, pain, and itching at the application site.[24]
Conclusion
Both this compound and Retapamulin are effective topical treatments for impetigo, demonstrating superior clinical and microbiological outcomes compared to placebo.
-
This compound has been a standard of care for decades, with a well-established efficacy and safety profile.[25]
-
Retapamulin , a member of the newer pleuromutilin class, offers a distinct mechanism of action that is a significant advantage in an era of rising antibiotic resistance.[13] Its potent in vitro activity against this compound-resistant S. aureus is a key differentiator.[18][26]
The choice between these agents may be guided by local resistance patterns, patient age (Retapamulin is approved for ≥9 months, this compound for ≥2 months), and cost considerations.[22][27][28] For infections suspected or confirmed to be caused by resistant staphylococci, Retapamulin presents a compelling therapeutic option.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | MedPath [trial.medpath.com]
- 3. This compound: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Retapamulin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Retapamulin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Retapamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Retapamulin? [synapse.patsnap.com]
- 11. Table A5, Summary of Findings of Included SRs and HTA - Topical Antibiotics for Impetigo: A Review of the Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medicaid.nv.gov [medicaid.nv.gov]
- 13. biospace.com [biospace.com]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. Summary of Evidence - Topical Antibiotics for Impetigo: A Review of the Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interventions for impetigo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activity of retapamulin against Staphylococcus aureus isolates resistant to fusidic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. In Vitro Activities of Retapamulin and 16 Other Antimicrobial Agents against Recently Obtained Streptococcus pyogenes Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. addi.ehu.es [addi.ehu.es]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. drugs.com [drugs.com]
- 26. In Vitro Antimicrobial Activities of Fusidic Acid and Retapamulin against this compound- and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound topical forms: Ointment uses, cream uses, and more [medicalnewstoday.com]
- 28. tandfonline.com [tandfonline.com]
A study to validate the role of mupB in high-level Mupirocin resistance
A comparative analysis of the mupB gene, its role in conferring high-level resistance to the topical antibiotic mupirocin, and its comparison with the well-established mupA resistance determinant.
This guide provides an objective comparison of the genetic determinants responsible for high-level this compound resistance in Staphylococcus aureus, with a focus on the validation of the mupB gene's function. The information presented is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance.
This compound is a crucial topical antibiotic for treating skin infections and eradicating methicillin-resistant Staphylococcus aureus (MRSA) carriage. Its efficacy is threatened by the emergence of resistance. High-level resistance, defined by a Minimum Inhibitory Concentration (MIC) of ≥512 μg/ml, was historically attributed to the acquisition of the mupA (or ileS2) gene. However, research has identified a novel genetic determinant, mupB, also capable of conferring high-level resistance.[1][2][3][4] This guide will delve into the experimental validation of mupB's role and compare its characteristics to mupA.
Comparative Analysis of this compound Resistance Determinants
The primary mechanism of this compound action is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis.[1][2] High-level resistance is achieved through the acquisition of a gene encoding a resistant variant of this enzyme. The following table summarizes the key characteristics of the native ileS gene and the resistance-conferring genes mupA and mupB.
| Gene | Encoded Protein | This compound Resistance Level | Minimum Inhibitory Concentration (MIC) |
| ileS | Native Isoleucyl-tRNA Synthetase | Susceptible | <4 μg/ml |
| mupA (ileS2) | This compound-Resistant IleRS Variant | High-Level | ≥512 μg/ml |
| mupB | Novel this compound-Resistant IleRS Variant | High-Level | ≥1024 μg/ml[1][3] |
Genetic and Protein Identity Comparison
While both mupA and mupB confer high-level this compound resistance, they exhibit significant genetic and amino acid sequence divergence from each other and from the native ileS gene.
| Comparison | Sequence Identity | Protein Identity | Protein Similarity |
| mupB vs. mupA | 65.5%[1][2][3] | 58.1%[1][2][3] | 72.3%[1][2] |
| mupB vs. ileS | 45.5%[1][2][3] | 25.4%[1][2][3] | 41.8%[1][2] |
Despite the limited homology, the MupB protein contains conserved motifs found in class I tRNA synthetases, indicating a similar functional role to IleS and MupA.[1][2]
Experimental Validation of mupB Function
The definitive role of mupB in conferring high-level this compound resistance was established through a series of key experiments. The workflow below illustrates the process used to validate the function of this novel gene.
Caption: Experimental workflow for the validation of mupB's role in high-level this compound resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in validating the function of the mupB gene.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/ml).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Interpretation:
PCR for Detection of mupA and mupB
-
Objective: To determine the presence or absence of the mupA and mupB genes in S. aureus isolates.
-
Procedure:
-
Extract genomic DNA from the bacterial isolates.
-
Design and synthesize specific primers targeting unique regions of the mupA and mupB genes.
-
Perform polymerase chain reaction (PCR) using the extracted DNA as a template and the specific primers.
-
Analyze the PCR products by agarose gel electrophoresis.
-
-
Interpretation: The presence of a DNA band of the expected size indicates the presence of the target gene.
Cloning of mupB and Transformation of S. aureus
-
Objective: To introduce the mupB gene into a susceptible S. aureus strain to confirm its role in conferring resistance.
-
Procedure:
-
Amplify the full mupB gene and its putative promoter region from a resistant clinical isolate using PCR.
-
Ligate the amplified mupB fragment into a suitable E. coli - S. aureus shuttle vector.
-
Transform competent E. coli cells with the recombinant plasmid and select for successful transformants.
-
Isolate the recombinant plasmid from E. coli.
-
Introduce the purified plasmid into a this compound-susceptible strain of S. aureus (e.g., NRS144) via electroporation.[1][2]
-
Select for S. aureus transformants on agar plates containing an appropriate selective antibiotic for the shuttle vector and this compound.
-
Signaling Pathway: Mechanism of this compound Action and Resistance
The following diagram illustrates the mechanism of action of this compound and how the presence of mupA or mupB leads to resistance.
Caption: Mechanism of this compound action and resistance conferred by mupA or mupB.
In susceptible bacteria, this compound inhibits the native isoleucyl-tRNA synthetase (IleRS), leading to the cessation of protein synthesis and bacterial cell death. In resistant bacteria, the presence of an alternative, resistant IleRS encoded by mupA or mupB allows for the continued charging of isoleucyl-tRNA, enabling protein synthesis to proceed even in the presence of this compound.
Conclusion
The discovery and validation of the mupB gene have expanded our understanding of the genetic basis of high-level this compound resistance in Staphylococcus aureus. While mupA remains a significant determinant of resistance, the emergence of mupB highlights the genetic diversity of resistance mechanisms. Continued surveillance for both mupA and mupB is crucial for effective infection control and to inform the development of new therapeutic strategies to combat multidrug-resistant organisms. Further research is needed to understand the prevalence and clinical impact of mupB-mediated resistance.[1][2]
References
- 1. MupB, a New High-Level this compound Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MupB, a new high-level this compound resistance mechanism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Phenotypic and genotypic determinants of this compound resistance among Staphylococcus aureus isolates recovered from clinical samples of children: an Iranian hospital-based study - PMC [pmc.ncbi.nlm.nih.gov]
A validation of the use of Mupirocin for the prevention of surgical site infections
An in-depth evaluation of Mupirocin's efficacy in preventing surgical site infections (SSIs), this guide offers a comparative analysis against other common preventative measures. Drawing on data from multiple clinical studies, we present a comprehensive overview for researchers, scientists, and drug development professionals.
The prevention of surgical site infections is a critical aspect of patient care, with significant implications for patient morbidity, mortality, and healthcare costs. This compound, a topical antibiotic, has been widely investigated for its role in eradicating nasal carriage of Staphylococcus aureus (S. aureus), a common pathogen implicated in SSIs. This guide provides a detailed comparison of this compound's performance against other interventions, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Preventing Surgical Site Infections
The effectiveness of this compound in reducing the incidence of SSIs has been evaluated in numerous studies, particularly in non-general surgeries such as cardiothoracic and orthopedic procedures. A systematic review and meta-analysis of randomized clinical trials and before-after trials indicated that perioperative intranasal this compound appears to decrease the incidence of SSIs in these specialized surgical settings[1][2][3][4]. In contrast, the evidence does not support a significant reduction in SSI rates in general surgery[1][2][3][4].
This compound vs. Placebo/Usual Care
Clinical trials comparing this compound with a placebo or usual care have demonstrated a notable reduction in SSIs in specific patient populations. For instance, in non-general surgery randomized trials, the SSI rate was 6.0% in the this compound group compared to 7.6% in the control group[1][2]. Before-after trials in similar surgical settings showed an even more pronounced difference, with SSI rates of 1.7% in the this compound group and 4.1% in the control group[1][2]. However, in general surgery, the difference in SSI rates between the this compound group (8.4%) and the control group (8.1%) was not statistically significant[1][2][3][4].
| Surgical Category | This compound Group SSI Rate | Control Group SSI Rate | Study Type |
| Non-General Surgery | 6.0% | 7.6% | Randomized Trials[1][2] |
| 1.7% | 4.1% | Before-After Trials[1][2] | |
| General Surgery | 8.4% | 8.1% | Randomized Trials[1][2][3][4] |
This compound vs. Povidone-Iodine
Recent studies have explored povidone-iodine as a potential alternative to this compound for nasal decolonization. An open-label randomized trial comparing nasal povidone-iodine solution with this compound ointment in patients undergoing arthroplasty or spine fusion found that povidone-iodine may be a viable alternative[5][6]. In a modified intent-to-treat analysis, deep SSIs developed in 1.6% of the this compound group and 0.7% of the povidone-iodine group[7]. For S. aureus-specific deep SSIs, the rates were 0.6% in the this compound group and 0.1% in the povidone-iodine group[7]. A per-protocol analysis showed a significant difference for S. aureus deep SSIs, with 0.7% in the this compound group and 0% in the povidone-iodine group[5][7].
| Infection Type | This compound Group | Povidone-Iodine Group | Analysis Type |
| Deep SSI (any pathogen) | 14/855 (1.6%) | 6/842 (0.7%) | Modified Intent-to-Treat[5][7] |
| S. aureus Deep SSI | 5/855 (0.6%) | 1/842 (0.1%) | Modified Intent-to-Treat[5][7] |
| S. aureus Deep SSI | 5/763 (0.7%) | 0/776 (0%) | Per-Protocol[5][7] |
This compound with Chlorhexidine vs. No Treatment
The combination of intranasal this compound and chlorhexidine body washes is a frequently employed strategy for preoperative decolonization. A retrospective study in orthopedic surgery demonstrated that a decolonization protocol with this compound and/or chlorhexidine gluconate (CHG) resulted in a significantly lower SSI rate (1.25%) compared to no treatment (3.07%)[8]. Another study in orthopedic surgery found that a screening and decolonization strategy with this compound and chlorhexidine was a protective factor against S. aureus SSI[9]. A systematic review concluded that the combination of topical chlorhexidine and intranasal this compound is effective in reducing S. aureus-associated SSIs[10].
| Treatment Group | SSI Rate | Surgical Setting |
| This compound and/or CHG | 1.25% | Orthopedic Surgery[8] |
| No Treatment | 3.07% | Orthopedic Surgery[8] |
| Screening/Decolonization | 0.3% (S. aureus SSI) | Orthopedic Surgery[9] |
| Historical Control | 0.5% (S. aureus SSI) | Orthopedic Surgery[9] |
| North Control Group | 1.3% (S. aureus SSI) | Orthopedic Surgery[9] |
Experimental Protocols
The methodologies employed in clinical trials evaluating this compound for SSI prevention generally follow a structured approach.
Patient Population and Screening
Studies typically include adult patients scheduled for specific types of surgery, such as cardiothoracic, orthopedic, or digestive surgery[3][8][11][12]. A common practice involves preoperative screening for nasal carriage of S. aureus to identify candidates for decolonization[9].
Intervention
The standard this compound regimen involves the application of 2% ointment to the anterior nares. The frequency and duration of application can vary, with common protocols including twice-daily application for 5 days preoperatively or three times a day for the 3 days before the operation[5][12]. In some protocols, this is combined with daily chlorhexidine body washes[9][10].
Comparator
Control groups in these trials may receive a placebo, no treatment, or an alternative antiseptic agent such as povidone-iodine[3][5].
Outcome Measures
The primary outcome is typically the incidence of SSI within a defined postoperative period, often 30 to 90 days. SSIs are usually classified according to the Centers for Disease Control and Prevention (CDC) criteria as superficial incisional, deep incisional, or organ/space[8].
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets and reversibly binds to bacterial isoleucyl-tRNA synthetase (IleS), an enzyme essential for the incorporation of the amino acid isoleucine into proteins[13]. This binding prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential molecule and subsequent cessation of protein and RNA synthesis in the bacterium[2][13][14].
Caption: Mechanism of this compound action on bacterial protein synthesis.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of this compound in preventing SSIs.
Caption: Generalized workflow of a clinical trial for this compound in SSI prevention.
Conclusion
The use of intranasal this compound for the prevention of surgical site infections is a well-supported strategy, particularly in non-general surgical settings like cardiothoracic and orthopedic surgery. Evidence suggests a significant reduction in SSI rates when compared to placebo or usual care. While povidone-iodine is emerging as a potential alternative, further research is needed to establish non-inferiority. The combination of this compound with chlorhexidine body washes also demonstrates strong efficacy in reducing SSIs. The decision to implement a this compound-based decolonization strategy should be guided by the surgical population, local epidemiology of S. aureus, and cost-effectiveness analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Perioperative intranasal this compound for the prevention of surgical-site infections: systematic review of the literature and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perioperative Intranasal this compound for the Prevention of Surgical-Site Infections: Systematic Review of the Literature and Meta-Analysis | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 5. Preventing surgical site infections: a randomized, open-label trial of nasal this compound ointment and nasal povidone-iodine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing Surgical Site Infections: A Randomized, Open-Label Trial of Nasal this compound Ointment and Nasal Povidone-Iodine Solution | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 7. Preventing Surgical Site Infections: A Randomized, Open-label Trial of Nasal this compound Ointment and Nasal Povidone Iodine Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Staphylococcus aureus screening and preoperative decolonisation with this compound and Chlorhexidine to reduce the risk of surgical site infections in orthopaedic surgery: a pre-post study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of Decolonization With Chlorhexidine and this compound in Reducing Surgical Site Infections: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. academic.oup.com [academic.oup.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mupirocin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mupirocin in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for the scale and nature of work with this compound.[1] The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Body Part | Personal Protective Equipment | Standard/Specification | Purpose |
| Eyes/Face | Tight-fitting safety glasses, chemical splash goggles, or a full-face shield.[1] | European Standard EN166 or OSHA 29 CFR 1910.133.[2][3] | To protect against splashes, dust, and aerosols.[4] |
| Hands | Nitrile or other impervious chemical-resistant gloves.[1] | European Standard EN374.[2] | To prevent skin contact with this compound.[1] |
| Body | Laboratory coat.[1] | N/A | To protect skin and clothing from contamination.[4] |
| Respiratory | Required when dusts are generated. A suitable respirator should be used.[5][6] | Filter type P1 or as determined by risk assessment.[5] | To prevent inhalation of this compound dust.[2] |
Occupational Exposure Limit
| Substance | Occupational Exposure Limit |
| This compound | TWA: 5 mg/m³[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. For operations with high energy that may generate dust, such as particle sizing, use local exhaust ventilation or a ventilated enclosure.[1]
-
An emergency eye wash station should be readily accessible.[1]
-
Cover all containers with this compound solutions or slurries during transfer.[1]
2. Gowning and Personal Preparation:
-
Put on a lab coat, ensuring it is fully fastened.[1]
-
Wear tight-fitting safety glasses. If there is a higher risk of splashing, use chemical splash goggles or a full-face shield.[1][2]
-
Inspect nitrile or other impervious gloves for any signs of damage before use.[7] When working with this compound dissolved in an organic solvent, ensure the gloves provide protection against that solvent.[1]
-
If there is a risk of inhaling dust, a suitable respirator must be worn.[5][6]
3. Handling this compound:
-
Avoid the generation and spreading of dust.[2]
-
Avoid all contact with the skin and eyes, and inhalation of dust, mists, and vapors associated with the material.[1][2]
-
Do not eat, drink, or smoke in the handling area.[2]
4. Post-Handling Procedures:
-
After handling, wash hands and other exposed skin thoroughly with soap and water, especially after removing gloves.[1]
-
Clean equipment and work surfaces with a suitable detergent or solvent after use to remove any residual contamination.[1]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[8]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, sealed, and clearly labeled waste disposal container.[2]
2. Spill Cleanup:
-
In case of a spill, wear the appropriate PPE as described above.[2]
-
For powder spills, carefully sweep or use a special dust vacuum cleaner with a particle filter to collect the material.[2] Avoid generating dust during cleanup.[1]
-
Flush the contaminated area with plenty of water.[2]
3. Final Disposal:
-
Dispose of waste to a licensed waste disposal site in accordance with local, state, and federal regulations.[2][7] It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[1]
-
Empty containers or liners may retain product residues and must be disposed of in a safe manner.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. discofinechem.com [discofinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
